Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8(12)6-4(9)5-7(14-6)11-3-2-10-5/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFBMJMQOVCYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374907 | |
| Record name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244014-85-5 | |
| Record name | methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Physicochemical Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of these characteristics is not merely an academic exercise; it is a critical, foundational step in the rational design of effective and bioavailable drug candidates. This guide focuses on this compound, a heterocyclic scaffold of significant interest. The thieno[2,3-b]pyrazine core is featured in compounds investigated for their potential as antitumor agents, highlighting the importance of this molecular framework in medicinal chemistry.[1][2][3][4] This document, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical properties of this compound and outlines robust, validated protocols for their experimental determination.
Compound Identity and Core Physicochemical Profile
This compound is a heterocyclic compound featuring a fused thiophene and pyrazine ring system. This scaffold provides a rigid structure with specific hydrogen bonding capabilities and electronic properties that make it a valuable starting point for library synthesis in drug discovery programs.
| Property | Data | Source |
| Molecular Formula | C₈H₇N₃O₂S | [5][6] |
| Molecular Weight | 209.23 g/mol | [5][6] |
| CAS Number | 244014-85-5 | [5][7] |
| Appearance | Solid (form may vary) | Assumed |
| Melting Point | 130-133 °C | [5] |
| Purity (Typical) | ≥90% | [5] |
| Solubility | Data not available in cited literature. See Protocol 2.1. | N/A |
| pKa | Data not available in cited literature. See Protocol 2.2. | N/A |
| LogP | Data not available in cited literature. See Protocol 2.3. | N/A |
Experimental Determination of Key Physicochemical Properties
The following protocols are presented as robust, industry-standard methods for the characterization of novel compounds like this compound. The causality behind experimental choices is explained to ensure methodological transparency and data integrity.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[8] It is a direct, reliable measure of a compound's ability to dissolve in a specific medium, a critical factor for oral bioavailability. Temperature and pH control are crucial as solubility is highly dependent on these variables.[9]
Protocol:
-
Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed glass vials. The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully extract an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility at that specific pH and temperature.
Caption: Workflow for Shake-Flask Solubility Determination
Ionization Constant (pKa) Determination (Potentiometric Titration)
Rationale: The pKa value(s) define the extent of a molecule's ionization at a given pH. This is critical as the ionized state affects solubility, permeability, and target binding. The amino group on the thienopyrazine core is expected to be basic. Potentiometric titration is a highly accurate method for pKa determination, requiring a moderate amount of material.[8][9]
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution at the start of the titration.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.
-
Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to identify any acidic functional groups.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by analyzing the first derivative of the curve. Specialized software is often used for precise calculation.
Caption: Impact of pH on a basic compound's properties.
Lipophilicity (LogP/LogD) Determination
Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key determinant of membrane permeability and ADME properties. It is measured as the partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for all species at a specific pH).[8]
Protocol:
-
Phase Preparation: Prepare pH 7.4 buffer and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This minimizes volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer.
-
Partitioning: Add a known volume of the compound's aqueous solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake gently for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Structural Confirmation and Purity Assessment
Rationale: Unambiguous confirmation of the chemical structure and purity is a prerequisite for any further study. A combination of spectroscopic techniques provides a complete picture of the molecule. While specific data for the parent compound is not published, data from closely related analogues provide expected spectral characteristics.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should confirm the number and connectivity of protons. Expect signals corresponding to the methyl ester protons (~3.8-4.0 ppm), aromatic protons on the thienopyrazine core, and protons from the amino group.
-
¹³C NMR: Will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and carbons within the heterocyclic ring system.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for C₈H₇N₃O₂S.[1]
-
-
Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for functional groups, such as N-H stretches for the amine, C=O stretch for the ester, and C=N/C=C stretches for the aromatic rings.[10]
-
Stability Assessment
Rationale: A compound's stability under various conditions (e.g., pH, temperature) dictates its shelf-life and suitability for formulation.[11] Forced degradation studies can rapidly identify potential liabilities.[11]
Protocol (pH Stability):
-
Incubation: Prepare solutions of the compound in buffers of varying pH (e.g., 1.2, 6.8, 7.4).
-
Storage: Store the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quantification: Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method (one that can separate the parent compound from its degradants).
-
Analysis: Plot the percentage of the remaining parent compound versus time to determine its degradation kinetics at each pH.
Conclusion
This compound presents a valuable scaffold for medicinal chemistry. This guide provides the fundamental physicochemical profile based on available data and, more importantly, details the robust experimental protocols required to generate a comprehensive dataset for this molecule. By systematically determining properties such as solubility, pKa, and lipophilicity, researchers can make informed decisions, accelerating the design and development of new therapeutic agents based on this promising core structure.
References
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Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. European Journal of Pharmaceutical Sciences, 17(4-5), 29-45. Available at: [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. Available at: [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. Available at: [Link]
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(15), 9034-9043. Available at: [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed. Available at: [Link]
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Jain, A., et al. (2017). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 7(2), 99. Available at: [Link]
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Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available at: [Link]
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Cusabio. (n.d.). 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylicacid. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b)... Available at: [Link]
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Harianie, L., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). Available at: [Link]
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Oakwood Chemical. (n.d.). This compound. Available at: [Link]
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Queiroz, M. J. R. P., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(23), 5727. Available at: [Link]
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RepositóriUM, Universidade do Minho. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Available at: [Link]
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An In-depth Technical Guide to Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
CAS Number: 244014-85-5 Molecular Formula: C₈H₇N₃O₂S Molecular Weight: 209.23 g/mol
Introduction
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyrazine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine nucleobases, making it a valuable building block for the synthesis of potential kinase inhibitors and other biologically active molecules. The thieno[2,3-b]pyrazine moiety itself is found in a variety of compounds investigated for therapeutic applications, including antitumor and antiparasitic agents.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility for researchers in drug discovery and development.
Physicochemical Properties
This compound is typically supplied as a solid. While extensive physical property data is not widely published, information from commercial suppliers provides some key characteristics.
| Property | Value | Source |
| CAS Number | 244014-85-5 | [2] |
| Molecular Formula | C₈H₇N₃O₂S | [2] |
| Molecular Weight | 209.23 | [2] |
| Appearance | Solid (form may vary) | Supplier Data |
| Melting Point | 130-133 °C | [3] |
| Purity | ≥90% | [3] |
Synthesis and Purification
The synthesis of the thieno[2,3-b]pyrazine core of this compound can be logically approached through a condensation reaction, a common strategy for forming pyrazine rings, followed by the construction of the fused thiophene ring. A plausible and efficient synthetic route involves the well-established Gewald reaction for the formation of the 2-aminothiophene ring system.
Proposed Synthetic Pathway: Gewald Reaction
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of the target compound, a variation of this reaction using precursors that already contain the pyrazine moiety would be a logical approach.
A more direct and established method for analogous structures involves the condensation of 2,3-diaminomaleonitrile with an appropriate dicarbonyl compound to form the pyrazine ring, which is then followed by thiophene ring formation.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,3-dicyanopyrazine This protocol begins with the synthesis of a key pyrazine intermediate.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add 2,3-diaminomaleonitrile and glyoxal to a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2,3-dicyanopyrazine, may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Formation of this compound This step utilizes the pyrazine intermediate in a Gewald-type reaction.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3-dicyanopyrazine and methyl cyanoacetate in a solvent like N,N-dimethylformamide (DMF).
-
Addition of Base and Sulfur: Add a base, such as morpholine or triethylamine, to the solution. Subsequently, add elemental sulfur portion-wise while maintaining the temperature.
-
Reaction Conditions: Gently heat the reaction mixture. An exothermic reaction may be observed. Maintain the temperature at approximately 40-50 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water with vigorous stirring. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Figure 1. Proposed synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the nucleophilic character of the 7-amino group. This functionality serves as a key handle for introducing a wide range of substituents, making this compound a valuable intermediate for building molecular diversity in drug discovery programs.
Palladium-Catalyzed C-N Cross-Coupling Reactions
A significant application of this compound is its use in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a new carbon-nitrogen bond between the 7-amino group and various (hetero)aryl halides.
A study by Rodrigues et al. (2021) demonstrated the synthesis of a series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates through this methodology.[5][6][7] The general reaction involves coupling either the bromo-analogue of the title compound with (hetero)arylamines or coupling the title compound itself with (hetero)aryl halides. The choice of ligands, bases, and solvents is crucial and depends on the electronic properties of the coupling partners.[5][6][7]
Representative Protocol: Buchwald-Hartwig Cross-Coupling
-
Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the desired (hetero)aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Solvent: Add a dry, degassed solvent such as dioxane or toluene.
-
Reaction Conditions: Heat the mixture at a specified temperature (typically 80-120 °C) for a period ranging from a few hours to overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
Figure 2. General scheme for the derivatization via Buchwald-Hartwig amination.
Applications in Medicinal Chemistry
The primary application of this compound is as a scaffold for the development of novel therapeutic agents. The thieno[2,3-b]pyrazine core is a privileged structure in medicinal chemistry, and its derivatives have been explored for various biological activities.
Antitumor Agents
Derivatives synthesized from this compound have shown promising antitumor activity. In the study by Rodrigues et al., a series of 7-[(hetero)arylamino] derivatives were evaluated against four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460).[5][6][7] Several compounds exhibited significant growth inhibitory effects, with some showing selectivity for specific cancer cell lines.[5][6][7]
| Compound (Substituent) | GI₅₀ (µM) - AGS | GI₅₀ (µM) - CaCo-2 | GI₅₀ (µM) - MCF7 | GI₅₀ (µM) - NCI-H460 |
| 2-methoxyphenyl | >50 | 11.0 | 18.0 | 38.0 |
| 3,5-dimethoxyphenyl | 7.8 | 18.0 | 25.0 | 29.0 |
| 3,4-dimethoxyphenyl | 10.0 | 12.0 | 24.0 | 28.0 |
| Data extracted from Rodrigues et al., 2021.[5] |
The results indicated that the nature of the (hetero)aryl substituent on the 7-amino group plays a crucial role in the antitumor potency and selectivity. Interestingly, the most active compounds in this study induced a non-apoptotic form of cell death, suggesting a different mechanism of action for their cell growth inhibition.[5][6][7]
Spectroscopic Analysis
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of δ 3.8-4.0 ppm. The two protons on the pyrazine ring should appear as doublets in the aromatic region (δ 8.5-9.0 ppm). The amino group protons (NH₂) would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 163-165 ppm. The methyl carbon of the ester would be around δ 52-53 ppm. The spectrum would also show characteristic signals for the carbons of the fused thieno[2,3-b]pyrazine ring system.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.0.
Safety and Handling
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek immediate medical attention.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its straightforward derivatization at the 7-amino position, particularly through robust methods like the Buchwald-Hartwig amination, allows for the creation of diverse chemical libraries. The demonstrated antitumor activity of its derivatives underscores the importance of the thieno[2,3-b]pyrazine scaffold as a promising pharmacophore. This guide provides researchers with a foundational understanding of its synthesis, reactivity, and potential, facilitating its use in the development of novel therapeutic agents.
References
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. [Link]
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Oakwood Chemical. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved January 7, 2026, from [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed. [Link]
-
ResearchGate. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. [Link]
-
Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 10-21. [Link]
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Oakwood Chemical. (n.d.). Safety Information for this compound. Retrieved January 7, 2026, from [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation: effects in human tumor cells growth, cell cycle analysis, apoptosis and toxicity in non-tumor cells. ProQuest. [Link]
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The Definitive Guide to the Structural Elucidation of Thieno[2,3-b]pyrazine Derivatives
Foreword: Decoding a Privileged Scaffold
The thieno[2,3-b]pyrazine core represents a fascinating and vital heterocyclic system in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it a privileged scaffold for developing novel therapeutic agents and functional organic materials. The biological significance of this class of compounds is extensive, with derivatives exhibiting promising antitumor, antiparasitic, antiviral, and anti-inflammatory activities.[2][3] Given the profound impact of subtle structural modifications on biological activity and material properties, the unambiguous determination of the molecular architecture of novel thieno[2,3-b]pyrazine derivatives is of paramount importance.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for the structural elucidation of thieno[2,3-b]pyrazine derivatives. Moving beyond a mere recitation of techniques, we will delve into the causality behind experimental choices, emphasizing an integrated and self-validating analytical approach.
The Integrated Approach: A Symphony of Spectroscopic Techniques
The structural elucidation of a novel organic molecule is rarely accomplished with a single analytical technique. Instead, it is a process of converging lines of evidence, where each method provides a unique piece of the puzzle. For thieno[2,3-b]pyrazine derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, single-crystal X-ray crystallography, forms the gold standard for unambiguous structure determination.
The following diagram illustrates the logical workflow for the structural elucidation of a newly synthesized thieno[2,3-b]pyrazine derivative.
Caption: Workflow for the structural elucidation of thieno[2,3-b]pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: Mapping the Proton Landscape
The ¹H NMR spectrum provides the initial and most crucial overview of the proton framework. For the thieno[2,3-b]pyrazine core, the two protons on the pyrazine ring typically appear as doublets in the aromatic region (δ 8.5-9.5 ppm) with a small coupling constant (J ≈ 2.0-2.5 Hz).[1] The chemical shifts of the protons on the thiophene ring are dependent on the substitution pattern.
Causality in Action: The downfield chemical shift of the pyrazine protons is a direct consequence of the deshielding effect of the two electronegative nitrogen atoms. The magnitude of the coupling constant is characteristic of a four-bond coupling across a nitrogen atom in the pyrazine ring.
¹³C NMR and DEPT: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. Quaternary carbons (C) are absent in DEPT spectra but visible in the broadband ¹³C spectrum. For thieno[2,3-b]pyrazine derivatives, the carbon atoms of the heterocyclic core typically resonate in the range of δ 120-160 ppm.[1]
2D NMR: Connecting the Dots
While 1D NMR provides a list of ingredients, 2D NMR experiments like COSY, HSQC, and HMBC reveal how they are connected.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying the connectivity between different fragments of the molecule and for assigning the positions of substituents on the thieno[2,3-b]pyrazine core.
The following diagram illustrates the key HMBC correlations for a hypothetical substituted thieno[2,3-b]pyrazine.
Caption: Key HMBC correlations for structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thieno[2,3-b]pyrazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is critical and should be based on the solubility of the compound.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution and signal-to-noise ratio.
-
¹³C and DEPT Acquisition: Acquire a broadband-decoupled ¹³C NMR spectrum, followed by DEPT-90 and DEPT-135 experiments.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition and processing parameters to ensure clear correlation peaks.
-
Data Analysis: Integrate all NMR data to build a self-consistent structural hypothesis.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, as well as information about its fragmentation patterns, which can further support the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS, typically using Electrospray Ionization (ESI), is essential for determining the elemental composition of the parent ion ([M+H]⁺ or [M-H]⁻).[1] The high mass accuracy of this technique allows for the calculation of a molecular formula that is consistent with the proposed structure. This is a critical self-validating step; if the molecular formula from HRMS does not match the one derived from NMR, the structural assignment is incorrect.
| Technique | Information Provided | Application to Thieno[2,3-b]pyrazines |
| HRMS (ESI) | Exact mass and elemental composition. | Confirms the molecular formula of the synthesized derivative.[1] |
| EI-MS | Fragmentation patterns. | Provides structural information based on the stability of fragments. |
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion) over a suitable mass range.
-
Data Analysis: Determine the exact mass of the molecular ion and use the instrument's software to calculate the most probable elemental composition.
Single-Crystal X-ray Crystallography: The Final Word
When a suitable single crystal of the thieno[2,3-b]pyrazine derivative can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule.[5][6][7] This technique is the ultimate arbiter in structure elucidation, confirming connectivity, stereochemistry, and providing insights into intermolecular interactions in the solid state.[6][7]
The Power of X-ray Diffraction
X-ray crystallography has been used to definitively determine the structures of various thieno[2,3-b]pyrazine and related heterocyclic systems.[5][6][7] It can reveal subtle structural features such as bond lengths, bond angles, and torsional angles that are not accessible by other techniques.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[8]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.
-
Structure Validation: Validate the final structure using crystallographic software to ensure the model is chemically reasonable and accurately represents the data.
Conclusion: A Robust and Reliable Strategy
The structural elucidation of thieno[2,3-b]pyrazine derivatives is a multi-faceted process that relies on the synergistic application of modern analytical techniques. By following the integrated workflow outlined in this guide—beginning with a thorough NMR analysis, confirming the molecular formula with HRMS, and, when feasible, obtaining definitive proof with X-ray crystallography—researchers can confidently and accurately determine the structures of these important molecules. This rigorous approach not only ensures scientific integrity but also accelerates the discovery and development of novel thieno[2,3-b]pyrazine-based technologies.
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Unlocking the Therapeutic Potential of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: A Technical Guide to Target Identification and Validation
Foreword
The thieno[2,3-b]pyrazine scaffold represents a promising frontier in the development of novel oncology therapeutics. Its structural complexity and demonstrated biological activity suggest a rich, yet largely unexplored, potential for targeted cancer therapy. This guide focuses on a specific derivative, Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, a compound that has served as a foundational structure for derivatives exhibiting significant antitumor properties. Notably, these derivatives have been shown to induce a non-apoptotic form of cell death in gastric adenocarcinoma cells, a critical observation that steers our investigation away from classical cytotoxic mechanisms and towards more nuanced and potentially selective pathways.[1][2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but rather a strategic framework, grounded in established scientific principles, to systematically identify and validate the molecular targets of this compelling compound. We will delve into hypothesis-driven approaches based on existing evidence, as well as unbiased, discovery-oriented methodologies, to construct a comprehensive target identification strategy.
The Compound of Interest: Chemical Identity and Known Biological Profile
This compound is a heterocyclic compound featuring a fused thienopyrazine core. This core structure is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[4]
| Compound Attribute | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| CAS Number | 244014-85-5 |
| Known Biological Activity | Precursor for derivatives with antitumor activity against gastric, colorectal, breast, and non-small-cell lung cancer cell lines.[1][2][3] Induced cell death is non-apoptotic in nature.[1][2] |
The observation that its derivatives are active against a range of common and aggressive cancers, coupled with the intriguing non-apoptotic cell death mechanism, forms the cornerstone of our proposed target discovery journey.
Hypothesis-Driven Target Exploration
Based on the structural class of the compound and its observed biological effects, we can formulate two primary hypotheses regarding its potential molecular targets.
Hypothesis I: Inhibition of Oncogenic Kinases
The thienopyrimidine scaffold, structurally related to thieno[2,3-b]pyrazine, is a well-established kinase inhibitor pharmacophore.[5][6] Many successful cancer therapies function by targeting kinases that are aberrantly activated in tumor cells.[7] Therefore, it is a logical and high-priority starting point to investigate whether this compound or its active derivatives function as kinase inhibitors.
Rationale for Kinase Family Selection:
The selection of kinases for initial screening should be guided by the cancer types in which the compound's derivatives have shown activity.
| Cancer Type | Key Implicated Kinases | References |
| Gastric Adenocarcinoma | EGFR, HER2, c-Met, ERK, JNK, p38 | [8][9][10] |
| Colorectal Adenocarcinoma | EGFR, Src Family Kinases, FAK, JNK, ERK, CDKs | [4][11][12][13] |
| Breast Carcinoma | HER2, EGFR, FAK, JAK3, Akt, mTOR, CDK4/6, PI3K, Brk/PTK6 | [1][5][14][15][16] |
| Non-Small-Cell Lung Carcinoma | EGFR, ALK, ROS1, MET, PKC isoforms | [17][18][19][20][21] |
Experimental Workflow: Kinase Inhibition Profiling
A tiered approach is recommended, starting with a broad panel and narrowing down to specific targets for in-depth characterization.
Caption: The core necroptosis pathway, a potential target area.
Experimental Protocol: Investigating Necroptosis Induction
-
Cell Line Selection: Utilize AGS (gastric adenocarcinoma) cells, where non-apoptotic death was observed, alongside a control cell line.
-
Treatment: Treat cells with the compound in the presence and absence of specific inhibitors:
-
Z-VAD-FMK (pan-caspase inhibitor, to block apoptosis)
-
Necrostatin-1 (RIPK1 inhibitor)
-
GSK'872 (RIPK3 inhibitor)
-
-
Viability Assay: Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Western Blot Analysis: Probe cell lysates for key markers:
-
Phospho-RIPK1
-
Phospho-RIPK3
-
Phospho-MLKL
-
-
Interpretation:
-
If the compound's cytotoxicity is rescued by Necrostatin-1 or GSK'872, it strongly suggests engagement of the necroptosis pathway.
-
An increase in the phosphorylated forms of RIPK1, RIPK3, or MLKL upon compound treatment would confirm pathway activation.
-
Unbiased, Agnostic Target Identification Strategies
While hypothesis-driven approaches are powerful, they are inherently biased by our current understanding. Agnostic methods are crucial for discovering novel or unexpected targets. [3][22][23]These techniques aim to identify direct binding partners of the compound from the native cellular proteome.
Recommended Agnostic Workflow:
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Alternative Label-Free Method: Drug Affinity Responsive Target Stability (DARTS)
DARTS is an excellent orthogonal method that does not require chemical modification of the compound. [3][24] Protocol for DARTS:
-
Lysate Preparation: Prepare native protein lysate from the target cancer cell line.
-
Compound Incubation: Incubate aliquots of the lysate with the compound or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a fixed time. Proteins that are bound and stabilized by the compound will be more resistant to digestion.
-
Analysis: Stop the digestion and analyze the remaining proteins by SDS-PAGE and Coomassie staining.
-
Hit Identification: Excise protein bands that are more prominent in the compound-treated lane compared to the vehicle control lane. Identify these proteins using mass spectrometry.
-
Validation: Validate the identified hits using methods described previously (siRNA, overexpression, etc.).
In Silico Target Prediction: A Complementary Approach
Computational methods can rapidly generate hypotheses and help prioritize experimental efforts. [25][26]Given the precedent of successfully predicting kinase targets for the related thienopyrimidine scaffold, this is a highly recommended parallel strategy. [27] Workflow for In Silico Target Fishing:
-
Ligand-Based Methods: Use the 2D structure of this compound as a query to search databases of compounds with known biological activities (e.g., ChEMBL, PubChem). This can identify known targets of structurally similar molecules.
-
Pharmacophore Modeling: Generate a 3D pharmacophore model based on the compound's structure and use it to screen 3D databases of protein structures.
-
Reverse Docking: Dock the compound's 3D structure against a library of known protein binding sites to predict potential binding partners and estimate binding affinities.
-
Target Prioritization: Consolidate the results from all in silico methods. Prioritize targets that are predicted by multiple methods and are known to be relevant in the cancers of interest. These prioritized targets can then be fed directly into the experimental validation workflows (e.g., Tier 2/3 of the kinase screen).
Conclusion and Path Forward
The journey to elucidate the therapeutic targets of this compound is a multifaceted endeavor that requires a synergistic application of hypothesis-driven and agnostic discovery approaches. The strong antitumor activity of its derivatives, combined with the unique non-apoptotic cell death mechanism, provides compelling starting points for investigation.
We propose a three-pronged strategy:
-
Targeted Kinase Profiling: Based on the compound's structural class and the oncogenic drivers of the sensitive cancer types.
-
Mechanistic Interrogation of Non-Apoptotic Cell Death: Guided by the key experimental phenotype observed.
-
Unbiased Proteome-Wide Screening: To capture novel and unexpected binding partners.
By integrating these experimental strategies with powerful in silico prediction tools, researchers can efficiently and robustly identify and validate the molecular targets of this promising compound. This foundational knowledge is the critical next step in translating the potential of the thieno[2,3-b]pyrazine scaffold into a new generation of targeted cancer therapies.
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A Technical Guide to Elucidating the Mechanism of Action of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Abstract
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity, particularly in oncology. Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate represents a key chemical intermediate for the synthesis of these advanced derivatives. While the specific mechanism of action for this foundational compound is not yet fully elucidated, its structural alerts and the activities of its analogues strongly suggest a role as a modulator of critical cellular signaling pathways. This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate its mechanism. We will delve into the most probable hypothesis—kinase inhibition—and present a comprehensive, step-by-step experimental roadmap for target identification, validation, and pathway analysis. Furthermore, we will explore alternative mechanisms based on recent findings for closely related molecules, ensuring a thorough investigative approach.
The Thieno[2,3-b]pyrazine Scaffold: A Foundation for Targeted Therapy
The thieno[2,3-b]pyrazine core is a bioisostere of purine, a fundamental building block of DNA and a key component of signaling molecules like ATP. This structural mimicry allows thieno[2,3-b]pyrazine derivatives to effectively compete with endogenous ligands for the binding sites of various enzymes, making them a rich source for drug discovery.
Historically, this scaffold and its close relatives, the thienopyrimidines, have been successfully developed as potent kinase inhibitors .[1] Kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their deregulation is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets.[2] Derivatives of the thieno[2,3-b]pyrazine core have been reported to inhibit a range of cancer-relevant kinases, including:
-
B-Raf[3]
-
Epidermal Growth Factor Receptor (EGFR)[2]
-
Human Epidermal Growth Factor Receptor 2 (HER2)[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[4]
-
FMS-like Tyrosine Kinase 3 (FLT3)[5]
Given this extensive background, the primary hypothesis for the biological activity of this compound and its derivatives is the modulation of protein kinase activity.
A Critical Observation: Hinting at a Non-Apoptotic Mechanism
A pivotal study by Rodrigues et al. (2021) synthesized a series of novel 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, using the title compound as a chemical precursor.[6][7] While several derivatives exhibited promising growth-inhibitory effects against human tumor cell lines, particularly gastric adenocarcinoma (AGS), subsequent analysis revealed a crucial insight. The most active compounds induced a high degree of cell death that was demonstrably not apoptotic .[6][8][9] This finding is critical as it directs investigation beyond classical apoptosis and toward alternative cell death pathways, suggesting a potentially novel mechanism of action for this chemical class.
A Proposed Research Roadmap for Mechanistic Elucidation
This section outlines a logical, multi-step workflow designed to systematically identify the molecular target(s) of this compound and validate its mechanism of action.
Hypothesis 1: Kinase Inhibition
The most probable starting point is to assess the compound's activity across the human kinome.
Caption: Experimental workflow for kinase inhibitor target validation.
Causality: The objective is to efficiently screen for high-affinity interactions without preconceived bias. Using a broad, commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology HotSpot) provides a comprehensive view of the compound's selectivity profile. A single high concentration (e.g., 10 µM) is used to maximize the chance of detecting interactions.
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial vendor for screening against a panel of over 400 human kinases at a final concentration of 10 µM.
-
The vendor will perform a competition binding assay where the ability of the test compound to displace a proprietary ligand from each kinase is measured.
-
Data is returned as "Percent of Control" (%Ctrl) or "Percent Inhibition" (%Inhibition).
-
Identify primary "hits" as kinases showing >90% inhibition.
Causality: A single-point screen only indicates an interaction; it does not measure potency. A dose-response assay is required to calculate the half-maximal inhibitory concentration (IC50), a key measure of a compound's efficacy.
Methodology:
-
For each primary hit kinase, perform an in vitro kinase activity assay (e.g., ADP-Glo™, Z'-LYTE™).
-
Prepare a 10-point, 3-fold serial dilution of the test compound, starting from 30 µM.
-
Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.
-
Measure kinase activity (e.g., luminescence or fluorescence) following the assay kit manufacturer's instructions.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality: An in vitro IC50 demonstrates biochemical potency but does not prove the compound can enter a cell and bind to its target in the complex cellular milieu. A target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), provides this crucial validation. CETSA works on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Methodology:
-
Culture a relevant cancer cell line known to express the target kinase (e.g., AGS cells).
-
Treat intact cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC50) of the test compound for 1-2 hours.
-
Harvest the cells, lyse them, and divide the lysate into several aliquots.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Analyze the soluble fraction (supernatant) for the presence of the target kinase using Western Blot.
-
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle control, confirming intracellular binding.
Causality: Confirming target engagement is necessary but not sufficient. The final step is to demonstrate that this engagement leads to a functional consequence—namely, the inhibition of the kinase's signaling pathway.
Methodology:
-
Culture cells and serum-starve them overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulate the pathway with the appropriate growth factor (e.g., EGF for EGFR) for 15 minutes.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western Blot analysis using antibodies against the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-ERK for the EGFR pathway) and a total protein antibody as a loading control.
-
A dose-dependent decrease in the phosphorylated substrate confirms the compound's inhibitory mechanism of action in a cellular context.
Hypothesis 2: Induction of Non-Apoptotic Cell Death
Drawing from the work of Rodrigues et al.[6][8], it is imperative to investigate alternative cell death pathways.
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A Technical Guide to the Spectroscopic Analysis of Thienopyrazine Compounds
Introduction: The Rising Prominence of Thienopyrazines
Thienopyrazines, a class of heterocyclic compounds containing a fused thiophene and pyrazine ring system, have garnered significant attention in materials science and medicinal chemistry. Their unique electronic properties, stemming from a donor-acceptor (D-A) architecture, make them promising candidates for a range of applications, including organic photovoltaics, fluorescent materials, and pharmaceuticals.[1][2][3][4] The precise characterization of these molecules is paramount to understanding their structure-property relationships and ensuring their efficacy and purity in various applications. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the structural elucidation of thienopyrazine compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For thienopyrazine derivatives, both ¹H and ¹³C NMR provide critical information about the electronic environment of individual atoms, their connectivity, and the overall molecular geometry.
A. Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol is designed to ensure high-quality, reproducible data.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[1] For less soluble derivatives, deuterated tetrahydrofuran (THF-d₈) or dichloromethane (CD₂Cl₂) can be employed.[1][5] It is crucial to select a solvent that does not have signals overlapping with key resonances of the analyte.
-
Concentration: A concentration of 5-10 mg of the thienopyrazine compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR. However, referencing to the residual solvent peak is also a common and acceptable practice (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1][5]
2. Data Acquisition:
-
¹H NMR: A standard ¹H NMR experiment should be run with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton-decoupled ¹³C NMR is the most common experiment, providing a single peak for each unique carbon atom.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon connectivities.
B. Interpreting the Spectra: Decoding the Signals
The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei. Electron-withdrawing groups deshield protons and carbons, shifting their signals to higher ppm values (downfield), while electron-donating groups cause an upfield shift.
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the thienopyrazine core and any attached aromatic substituents typically resonate in the downfield region (δ 7.0-9.0 ppm).[1] The exact chemical shift and coupling constants (J) provide information about the substitution pattern.
-
Alkyl Protons: Protons on alkyl chains attached to the thienopyrazine scaffold will appear in the upfield region (δ 0.5-4.5 ppm).
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbon atoms of the thienopyrazine ring system and other aromatic moieties are typically found in the δ 110-160 ppm range.[1]
-
Carbonyl and Cyano Carbons: If present, these carbons will be significantly downfield, with carbonyl carbons appearing around δ 160-200 ppm and cyano carbons around δ 110-125 ppm.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thienopyrazine Derivatives
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.0 - 9.0 | 110 - 150 |
| Alkyl C-H | 0.5 - 4.5 | 10 - 60 |
| Methoxy (-OCH₃) | 3.5 - 4.0 | 50 - 60 |
| Carbonyl (C=O) | - | 160 - 200 |
Note: These are general ranges and can be influenced by the specific substitution pattern and solvent.
II. Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprints
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6][7] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).
A. Experimental Workflow: From Sample to Spectrum
Caption: A streamlined workflow for acquiring and analyzing the IR spectrum of a thienopyrazine compound.
B. Characteristic Absorption Bands
The IR spectrum of a thienopyrazine derivative will exhibit a series of absorption bands that are characteristic of its specific functional groups.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.[7]
-
Aliphatic C-H Stretch: If alkyl substituents are present, their C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ range.[1]
-
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of medium to strong bands in the 1650-1450 cm⁻¹ region.[1]
-
C-S Stretching: The thiophene C-S bond stretching is typically weak and can be found in the fingerprint region, often around 800-600 cm⁻¹.
-
Substituent Vibrations: Other functional groups will have their own characteristic absorptions, for example, a strong C=O stretch for a ketone or ester (1750-1680 cm⁻¹) or a C≡N stretch for a nitrile group (2260-2220 cm⁻¹).
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems like thienopyrazines. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λ_max) are related to the energy of these electronic transitions.
A. Methodology for Accurate UV-Vis Measurements
1. Solvent and Concentration:
-
A solvent that does not absorb in the region of interest is essential. Toluene, chloroform, and dichloromethane are commonly used.[1][8]
-
Solutions should be dilute enough to adhere to the Beer-Lambert Law, typically in the micromolar (µM) concentration range (e.g., 0.01 mM).[1][9]
2. Data Acquisition:
-
A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample solution across a range of wavelengths (e.g., 200-800 nm).
-
A baseline correction should be performed using a cuvette containing only the solvent.
B. Interpreting UV-Vis Spectra of Thienopyrazines
Thienopyrazine derivatives often exhibit two main absorption bands:[1]
-
π→π Transitions:* A higher energy absorption band, typically in the near-UV region (around 350-400 nm), is attributed to localized π→π* transitions within the aromatic system.[1]
-
Internal Charge Transfer (ICT) Transitions: A lower energy, often broad absorption band in the visible region (ranging from 400 nm to the near-infrared) is characteristic of an internal charge transfer from the electron-donating thiophene moiety to the electron-accepting pyrazine ring.[1] The position and intensity of this band are highly sensitive to the nature of the substituents on the thienopyrazine core and the polarity of the solvent.
Figure 1: Relationship between Molecular Structure and UV-Vis Absorption
Caption: The influence of substituent electronics on the electronic transitions and resulting UV-Vis absorption shifts in thienopyrazine compounds.
IV. Integrated Spectroscopic Analysis: A Holistic Approach
While each spectroscopic technique provides valuable information, their synergistic use is essential for the complete and accurate structural elucidation of novel thienopyrazine compounds.
-
IR spectroscopy first provides a quick assessment of the functional groups present.
-
NMR spectroscopy then offers a detailed map of the molecular framework, establishing the connectivity of atoms and the substitution pattern.
-
UV-Vis spectroscopy complements this by providing insights into the electronic properties and conjugation of the system.
-
Mass spectrometry (MS) , although not covered in detail here, is the final piece of the puzzle, confirming the molecular weight and elemental composition of the compound.[1][10]
By integrating the data from these techniques, researchers and drug development professionals can confidently determine the structure, purity, and electronic characteristics of thienopyrazine compounds, paving the way for their successful application.
References
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-
Yzeiri, X., Calamante, M., Dessì, A., Franchi, D., Pucci, A., Ventura, F., Reginato, G., Zani, L., & Mordini, A. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5515. Available at: [Link]
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(PDF) Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - ResearchGate. Available at: [Link]
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Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s | Macromolecules - ACS Publications. Available at: [Link]
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UV-vis absorption spectra of the three compounds in toluene (conc. 0.01... - ResearchGate. Available at: [Link]
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Franchi, D., Dessì, A., Calamante, M., Di Donato, F., Borrelli, M., Zani, L., Mordini, A., & Reginato, G. (2023). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. Molecules, 28(10), 4181. Available at: [Link]
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Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells - CNR-IRIS. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
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Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]
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Fused aromatic thienopyrazines: structure, properties and function - RSC Publishing. Available at: [Link]
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Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one - ResearchGate. Available at: [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one - ResearchGate. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
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Mondal, R., Miyaki, N., Becerril, H. A., Norton, J. E., Parmer, J., Mayer, A. C., Tang, M. L., Brédas, J. L., McGehee, M. D., & Bao, Z. (2009). Synthesis of Acenaphthyl and Phenanthrene Based Fused-Aromatic Thienopyrazine Co-Polymers for Photovoltaic and Thin Film Transistor Applications. Chemistry of Materials, 21(15), 3618–3628. Available at: [Link]
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Donor–Acceptor–Donor Thienopyrazines via Pd-Catalyzed C–H Activation as NIR Fluorescent Materials - PMC - NIH. Available at: [Link]
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Topic: Solubility and Stability of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound belonging to the thienopyrazine class, a scaffold that has garnered significant interest in medicinal chemistry due to the demonstrated biological activities of its derivatives, including potential antitumor properties. As with any new chemical entity (NCE) destined for therapeutic development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. It is designed not as a repository of pre-existing data, but as a methodological playbook for the research scientist. We will detail the causality behind experimental choices, provide robust, self-validating protocols for solubility and stability assessment, and offer insights into the interpretation of this critical data. The protocols and principles outlined herein are grounded in established pharmaceutical science and regulatory expectations, providing a clear path from initial synthesis to informed pre-formulation development.
Introduction: The Thienopyrazine Core and the Imperative of Early Characterization
The thieno[2,3-b]pyrazine nucleus is a privileged scaffold in drug discovery. Fused heterocyclic systems are common motifs in clinically used drugs, often conferring enhanced target binding through hydrogen bonding and other electronic interactions. Indeed, various derivatives of this core have been synthesized and evaluated for their antitumoral potential against a range of human cancer cell lines.[1]
This compound (Figure 1) serves as a key intermediate or a final compound in these synthetic explorations. However, before any meaningful biological or pharmacological evaluation can proceed, its developability profile must be established. The two most fundamental pillars of this profile are solubility and stability.
-
Solubility dictates the bioavailability of a drug candidate. A compound that cannot dissolve adequately in gastrointestinal fluids will likely exhibit poor absorption and, consequently, low efficacy. Early assessment of both thermodynamic and kinetic solubility guides critical decisions in lead optimization and formulation strategy.
-
Stability determines a compound's shelf-life, its compatibility with excipients, and its degradation profile. Understanding how the molecule behaves under stress conditions (e.g., pH, oxidation, light, heat) is a regulatory requirement and is essential for developing a safe, effective, and stable drug product.[2]
This guide will provide the detailed protocols and scientific rationale necessary to build a comprehensive solubility and stability profile for this promising molecule.
Figure 1: Chemical Structure of this compound Molecular Formula: C₈H₇N₃O₂S Molecular Weight: 209.23 g/mol [3]
Comprehensive Solubility Profiling
Solubility is not a single value but a property dependent on the conditions of its measurement. For drug development, we are primarily concerned with aqueous solubility under physiologically relevant conditions. The two key types of solubility to assess are thermodynamic and kinetic.
Causality Behind the Methods: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It represents the maximum amount of compound that can be dissolved under equilibrium conditions. This value is critical for understanding the fundamental dissolution limits and is the gold standard for pre-formulation. The Shake-Flask Method is the definitive technique for this measurement.
-
Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (typically DMSO). This value is more relevant to early discovery screening, where compounds are often tested from DMSO stocks, and it reflects the compound's propensity to precipitate under non-equilibrium conditions. High-throughput nephelometric or turbidimetric assays are common.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH Compliant)
This protocol is designed to determine the equilibrium solubility in various aqueous media.
Methodology:
-
Preparation of Media: Prepare pharmaceutically relevant aqueous buffers, such as:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
Deionized Water
-
-
Sample Addition: Add an excess amount of solid this compound to a known volume of each medium in a glass vial. The excess solid should be clearly visible to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a minimum of 24-48 hours. This extended time is crucial to ensure that the solution has reached equilibrium. A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) is recommended to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved particles. Centrifugation prior to filtration is also recommended.
-
Quantification:
-
Dilute the clear filtrate with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method (see Section 3.3).
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting: Express the solubility in µg/mL or µM. The solid phase should be analyzed post-experiment (e.g., by XRPD) to ensure no polymorphic or phase transformation occurred during the experiment.
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear comparison.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | ~7.0 | 25 | ||
| PBS | 7.4 | 37 | ||
| SGF | 1.2 | 37 | ||
| SIF | 6.8 | 37 |
Visualization: Solubility Assessment Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment and Forced Degradation Studies
A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[4][5][6] Forced degradation (or stress testing) is the cornerstone of developing such a method. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][7][8] This is a requirement under ICH Q1A guidelines.
Predicted Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation:
-
Hydrolysis: The methyl ester is the most likely site for hydrolysis, which can be catalyzed by both acid and base, yielding the corresponding carboxylic acid. Amide groups, while present in the pyrazine ring, are generally more stable to hydrolysis than esters.[9]
-
Oxidation: The electron-rich thiophene ring is susceptible to oxidation. Furthermore, the pyrazine nitrogen atoms can be oxidized to form N-oxides. Auto-oxidation can be initiated by atmospheric oxygen and catalyzed by trace metals.[1][10]
-
Photolysis: The conjugated aromatic system can absorb UV/Vis light, potentially leading to photodegradation. ICH Q1B provides a standardized approach for photostability testing.[3][11][12]
Experimental Protocol: Forced Degradation Study
This protocol aims to generate ~5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels without being completely destroyed.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, set up a vial with the drug solution and a parallel "control" vial containing only the stressor medium for baseline comparison.
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80°C. Sample at time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C). Sample at time points. Rationale: Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Sample at time points.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). Also, test a solution of the compound in a neutral solvent under the same thermal stress.
-
Photolytic Degradation (ICH Q1B): Expose the solid compound and a solution in a transparent container to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[3][11] A dark control sample must be stored under the same conditions but shielded from light.
-
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample. Immediately neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method (see below).
Analytical Method: Stability-Indicating HPLC-UV/DAD
The objective is to develop a single HPLC method that separates the parent peak from all process impurities and degradation products.
Development Strategy:
-
Column Selection: Start with a workhorse C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Use a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method (e.g., starting from 10% organic and ramping up to 90% organic over 20-30 minutes). This is crucial for resolving non-polar degradation products from the polar parent compound.
-
Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This is essential for:
-
Determining the optimal wavelength for detection of the parent and all degradants.
-
Assessing peak purity across the entire peak. If the UV spectrum is consistent across the peak, it is considered pure.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are key to proving specificity.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration / Intensity | % Degradation of Parent | Number of Degradants Detected | Peak Area of Major Degradant (%) |
| 0.1 M HCl | 24h @ 80°C | |||
| 0.1 M NaOH | 8h @ 40°C | |||
| 6% H₂O₂ | 24h @ RT | |||
| Thermal (Solid) | 48h @ 80°C | |||
| Photolytic (ICH Q1B) | 1.2 M lux-hr, 200 W-hr/m² |
Visualization: Forced Degradation & Method Development Logic
Caption: Decision workflow for forced degradation and stability-indicating method development.
Interpretation and Implications for Drug Development
The data generated from these studies are not merely academic; they are actionable intelligence that directly impacts the trajectory of the drug development program.
-
Low Aqueous Solubility: If this compound exhibits solubility below 10 µg/mL, it would likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This would immediately trigger pre-formulation activities such as salt screening, polymorph screening, and evaluation of enabling technologies like amorphous solid dispersions or nano-milling to improve its dissolution rate and bioavailability.
-
pH-Dependent Solubility: Significant differences in solubility between SGF and SIF would indicate that the compound's charge state (due to the amino group) plays a major role in its dissolution. This information is critical for designing an oral dosage form that performs consistently in different regions of the gastrointestinal tract.
-
Identification of Liabilities: The forced degradation study will reveal the "Achilles' heel" of the molecule.
-
If significant hydrolysis occurs, particularly under basic conditions, liquid formulations would require careful pH control. It would also indicate that contact with basic excipients should be avoided in solid dosage forms.
-
If oxidation is the primary pathway, manufacturing processes may need to be conducted under a nitrogen blanket, and packaging would likely require an oxygen scavenger.
-
If the compound is photolabile , it must be protected from light at all stages of manufacturing, packaging, and storage, necessitating the use of opaque or amber containers.
-
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. By systematically applying the robust, field-proven protocols detailed in this guide—from thermodynamic solubility determination via the shake-flask method to the elucidation of degradation pathways through forced degradation studies—researchers can build a foundational dataset. This data package not only satisfies regulatory expectations for characterization but, more importantly, provides the critical scientific insights needed to guide rational formulation design, define appropriate storage conditions, and ultimately de-risk the path from the laboratory to the clinic.
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. Available from: [Link]
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed, 34443411. Available from: [Link]
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Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 3(9), 2978-2988. Available from: [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available from: [Link]
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Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]
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Ravisankar, P., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 159-167. Available from: [Link]
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Ahmed, R. B., Abdelaziz, M. E.-M., & Saeed, A. E. M. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry, 10, 102-107. Available from: [Link]
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Hong, P., & Dong, M. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
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Bhaskar, R., et al. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Thieno[2,3-b]pyrazine
For Immediate Release
[City, State] – January 7, 2026 – In the intricate world of medicinal chemistry, the thieno[2,3-b]pyrazine core has emerged as a cornerstone scaffold, underpinning the development of a multitude of biologically active compounds. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the discovery and rich history of this remarkable heterocyclic system. We will explore the evolution of its synthesis, the burgeoning understanding of its biological significance, and its contemporary applications that continue to drive innovation in therapeutic design.
The Genesis of a Scaffold: Unraveling the Thieno[2,3-b]pyrazine Core
The thieno[2,3-b]pyrazine scaffold, a fused bicyclic system comprising a thiophene ring merged with a pyrazine ring, represents a significant class of aromatic heterocyclic compounds.[1][2] Its journey from a chemical curiosity to a "privileged scaffold" in drug discovery is a testament to its versatile chemical tractability and profound biological activities. The inherent electronic properties of the electron-rich thiophene fused with the electron-deficient pyrazine ring create a unique chemical entity with a diverse potential for molecular interactions.
While a definitive singular report of the very first synthesis of the parent thieno[2,3-b]pyrazine can be elusive in early literature, the foundational chemistry for its creation was laid through the development of synthetic routes to its constituent parts. The general and most enduring strategy for the construction of the thieno[2,3-b]pyrazine core involves a two-step conceptual pathway: the formation of a 2,3-diaminothiophene intermediate, followed by its condensation with an α-dicarbonyl compound.
The Cornerstone of Synthesis: Mastering the Precursors
The accessibility of appropriately substituted 2,3-diaminothiophenes is the lynchpin in the synthesis of the thieno[2,3-b]pyrazine scaffold. The Gewald reaction , first reported by Karl Gewald in the 1960s, stands as a pivotal and widely adopted method for the preparation of polysubstituted 2-aminothiophenes. This multicomponent reaction, typically involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, provides a convergent and efficient route to highly functionalized aminothiophenes, which can then be further elaborated to the crucial 2,3-diamino intermediates.
The subsequent and final ring-closing step to furnish the thieno[2,3-b]pyrazine system is the Hinsberg condensation . This reaction, analogous to the classical synthesis of quinoxalines from o-phenylenediamines, involves the reaction of the 2,3-diaminothiophene with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl. This condensation reaction proceeds readily to form the pyrazine ring, thus completing the fused heterocyclic scaffold.
Evolution of Synthetic Methodologies: Expanding the Chemical Toolbox
While the Gewald-Hinsberg approach remains a fundamental strategy, the quest for greater efficiency, diversity, and milder reaction conditions has led to the development of a vast array of modern synthetic methodologies. These advancements have been crucial in enabling the synthesis of complex and highly decorated thieno[2,3-b]pyrazine libraries for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the thieno[2,3-b]pyrazine core. Reactions such as the Sonogashira coupling of halogenated thienopyrazines with terminal alkynes and the Buchwald-Hartwig amination for the introduction of aryl or heteroaryl amino groups have become indispensable tools for medicinal chemists.[1][3] These methods allow for the late-stage modification of the scaffold, providing rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies.
Table 1: Key Modern Synthetic Reactions for Thieno[2,3-b]pyrazine Functionalization
| Reaction Name | Reagents | Purpose |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, base, terminal alkyne | Introduction of alkynyl moieties |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | Formation of C-N bonds |
| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | Formation of C-C bonds |
| Heck Coupling | Pd catalyst, base, alkene | Formation of C-C bonds |
Novel Ring-Forming Strategies
Beyond the classical condensation approach, innovative ring-forming strategies have emerged. For instance, a unique ring transformation reaction from thiazoline-spiro-thiophene derivatives has been reported to yield functionalized thieno[2,3-b]pyrazines. These novel approaches offer alternative retrosynthetic disconnections and can provide access to substitution patterns that are difficult to achieve through traditional methods.
A Scaffold of Biological Significance: From Discovery to Therapeutic Promise
The initial explorations into the biological activities of thieno[2,3-b]pyrazine derivatives revealed a broad spectrum of pharmacological potential. Early research likely focused on antimicrobial and anticancer screening, driven by the structural resemblance to purine nucleosides.
The Rise of Kinase Inhibitors
A significant breakthrough in the story of thieno[2,3-b]pyrazines was the discovery of their potent inhibitory activity against various protein kinases. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The thieno[2,3-b]pyrazine scaffold has proven to be an exceptional template for the design of selective kinase inhibitors. Notably, derivatives have been identified as potent inhibitors of:
-
B-Raf (Serine/Threonine Kinase): B-Raf is a key component of the MAPK signaling pathway, and its mutation is a driver in many cancers, particularly melanoma.[1]
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a critical mediator in the inflammatory response, making it an attractive target for autoimmune and inflammatory diseases.[1]
The ability of the thieno[2,3-b]pyrazine core to present substituents in a well-defined three-dimensional space allows for precise interactions with the ATP-binding pocket of kinases, leading to high potency and selectivity.
Anticancer and Antiparasitic Activities
Beyond kinase inhibition, thieno[2,3-b]pyrazine derivatives have demonstrated significant potential as anticancer and antiparasitic agents. Numerous studies have reported their ability to inhibit the growth of various cancer cell lines, including those of gastric, colorectal, and breast cancer.[1][3] The mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest.
Furthermore, certain derivatives have shown promising activity against parasites such as Trypanosoma brucei and Leishmania infantum, highlighting the broad therapeutic potential of this scaffold.[1]
The Future is Fused: Contemporary Applications and Outlook
The thieno[2,3-b]pyrazine scaffold continues to be a fertile ground for drug discovery and development. Current research is focused on several key areas:
-
Optimization of Kinase Inhibitor Selectivity: Fine-tuning the substitution patterns on the scaffold to achieve even greater selectivity for specific kinases, thereby minimizing off-target effects and improving the therapeutic index.
-
Exploration of New Biological Targets: Screening of diverse thieno[2,3-b]pyrazine libraries against a wider range of biological targets to uncover novel therapeutic applications.
-
Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target protein, leading to prolonged and irreversible inhibition.
-
Application in Materials Science: The unique electronic properties of the thieno[2,3-b]pyrazine system also make it an attractive building block for the development of novel organic electronic materials.
While specific thieno[2,3-b]pyrazine-based drugs that have received full regulatory approval are not yet widespread, the significant number of patent applications and compounds in preclinical and early-stage clinical development underscore the immense interest and promise of this scaffold. The continued exploration of its chemical space is poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
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El-Gazzar, A. R. B. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 895-907. [Link]
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Methodological & Application
Application Notes and Protocols: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The document details a probable, robust experimental protocol for its synthesis, based on established chemical principles for this class of compounds. Furthermore, it outlines methods for purification, in-depth characterization, and subsequent derivatization, supported by spectroscopic data. The significance of this thieno[2,3-b]pyrazine scaffold, particularly in the development of novel antitumor agents, is also discussed, making this a valuable resource for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction: The Significance of the Thieno[2,3-b]pyrazine Scaffold
The thieno[2,3-b]pyrazine core is a privileged heterocyclic motif in medicinal chemistry, imparting unique physicochemical properties to molecules that contain it.[1][2] This fused ring system is of particular interest due to its structural resemblance to purines, allowing molecules incorporating it to interact with a variety of biological targets. Derivatives of thieno[2,3-b]pyrazine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
This compound serves as a key intermediate in the synthesis of a diverse library of bioactive compounds.[6][7] Its amino and ester functionalities provide versatile handles for further chemical modifications, such as C-N cross-coupling reactions, to introduce a range of substituents and explore the structure-activity relationships (SAR) of the resulting molecules.[3][5] Notably, this compound is a precursor to novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which have shown promising antitumor activity against various human cancer cell lines.[3][5][8] The exploration of this chemical space is a vibrant area of research in the quest for new therapeutic agents.[3][4][5]
Synthesis of this compound: A Representative Protocol
While the seminal work by Peinador et al. is frequently cited for the synthesis of the title compound, direct access to this specific protocol can be limited.[6] The following is a detailed, representative experimental protocol based on the well-established Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes.[7][9] This multicomponent reaction offers an efficient route to polysubstituted thiophenes from simple starting materials.
Proposed Synthetic Pathway
The synthesis is proposed to proceed via a Gewald reaction between a suitable α-haloketone (or aldehyde), methyl cyanoacetate, and elemental sulfur in the presence of a base. A plausible starting material for the pyrazine fragment would be 2,3-dichloropyrazine.
Caption: Proposed Gewald reaction for the synthesis of the title compound.
Experimental Protocol
Materials:
-
2,3-Dichloropyrazine
-
Methyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hexane
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Addition of Reagents: To the ethanol, add 2,3-dichloropyrazine (10 mmol, 1.49 g), methyl cyanoacetate (10 mmol, 0.99 g, 0.88 mL), and finely powdered elemental sulfur (10 mmol, 0.32 g).
-
Initiation of Reaction: Begin stirring the suspension and add morpholine (10 mmol, 0.87 g, 0.87 mL) dropwise at room temperature. The addition of the base is often exothermic.
-
Reaction Progression: After the addition of the base, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove soluble impurities.
Purification and Characterization
Purification
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be employed.
Characterization
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂S |
| Molecular Weight | 209.23 g/mol |
| Appearance | Expected to be a solid (e.g., yellow or off-white) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Expected: Aromatic protons on the pyrazine ring, a singlet for the methyl ester protons, and a broad singlet for the amino protons. |
| ¹³C NMR (DMSO-d₆, 100.6 MHz) | Expected: Peaks corresponding to the aromatic carbons of the thieno[2,3-b]pyrazine core, the ester carbonyl carbon, and the methyl ester carbon. |
| Mass Spectrometry (ESI) | Expected: [M+H]⁺ at m/z 210.03 |
| Infrared (IR) Spectroscopy | Expected: Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and aromatic C-H and C=C/C=N stretching. |
Applications in Further Synthesis: Derivatization Protocols
This compound is an excellent substrate for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and introducing aryl or heteroaryl substituents at the 7-amino position.[3][5]
Buchwald-Hartwig Cross-Coupling: A General Protocol
Caption: Buchwald-Hartwig amination of the title compound.
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the (hetero)aryl halide (1.1 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) for the required time (4-24 hours), monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), filter through a pad of Celite, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
The synthesized derivatives have been evaluated for their antitumor potential against various human tumor cell lines, including gastric adenocarcinoma, colorectal adenocarcinoma, breast carcinoma, and non-small-cell lung carcinoma.[3][4][10]
Conclusion
This compound is a versatile and valuable building block in the synthesis of novel heterocyclic compounds with significant biological potential. The protocols and data presented herein provide a solid foundation for researchers to synthesize, purify, characterize, and further derivatize this important intermediate. The continued exploration of the chemical space around the thieno[2,3-b]pyrazine scaffold holds great promise for the discovery of new therapeutic agents.
References
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed, 34443411. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. ResearchGate. [Link]
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. [Link]
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Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100. [Link]
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Oakwood Chemical. This compound. [Link]
- The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. (n.d.). International Journal of Nanoscience and Nanotechnology.
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Gewald Reaction. Organic Chemistry Portal. [Link]
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Cusabio. 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylicacid. [Link]
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Application Notes and Protocols for In-Vivo Evaluation of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and its Analogs as Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Foreword: From Benchtop to Preclinical Models
The journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a rigorous one, demanding a seamless transition from in-vitro characterization to in-vivo validation. This document provides a comprehensive guide for researchers embarking on the in-vivo evaluation of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and its derivatives. The protocols and insights presented herein are grounded in the promising in-vitro anti-tumor activities of this compound class, as demonstrated in recent studies. Our objective is to equip fellow scientists with the necessary tools to design and execute robust preclinical studies, ultimately elucidating the therapeutic potential of these novel chemical entities.
Introduction to this compound
This compound is a heterocyclic compound belonging to the thieno[2,3-b]pyrazine class. Thieno[2,3-b]pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties.
Recent research has demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various human cancer cell lines. Specifically, studies have highlighted their efficacy against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) cell lines, with some analogs showing promising selectivity for cancer cells over non-tumorigenic cell lines[1][2][3][4]. Interestingly, for some of the most active compounds, the mechanism of cell death appears to be non-apoptotic, suggesting a novel mode of action that warrants further in-vivo investigation[1][3].
These compelling in-vitro findings necessitate a well-structured in-vivo research plan to assess the systemic efficacy, safety, and pharmacokinetic profile of these compounds. This guide provides a detailed roadmap for such investigations.
Preclinical In-Vivo Experimental Workflow
The in-vivo evaluation of a novel anti-cancer agent is a multi-stage process. The following diagram illustrates a logical workflow, from initial preparations to comprehensive efficacy studies.
Caption: A generalized workflow for the in-vivo evaluation of a novel anti-cancer compound.
Foundational In-Vivo Studies: Safety and Pharmacokinetics
Prior to assessing anti-tumor efficacy, it is crucial to establish the safety profile and pharmacokinetic behavior of the lead compound(s). These preliminary studies are essential for determining an appropriate and safe dosing regimen for subsequent efficacy trials.
Maximum Tolerated Dose (MTD) and Acute Toxicity Protocol
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per group), 6-8 weeks old.
Protocol:
-
Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal, oral gavage) in escalating concentrations. Start with a dose significantly lower than the in-vitro GI50 values, and escalate in subsequent cohorts.
-
Observation Period: Monitor animals closely for 14 days post-administration.
-
Clinical Observations: Record daily observations for signs of toxicity, including changes in weight, behavior (lethargy, grooming), and physical appearance (ruffled fur, hunched posture).
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
-
Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis to identify any organ-specific toxicities.
Pharmacokinetic (PK) Profiling Protocol
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in a relevant animal model.
Animal Model: Healthy BALB/c or C57BL/6 mice (n=3 per time point).
Protocol:
-
Compound Administration: Administer a single, non-toxic dose of the compound (typically below the MTD).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
| PK Parameter | Description | Importance |
| Cmax | The highest concentration of the drug in the blood. | Relates to efficacy and potential for toxicity. |
| Tmax | The time it takes to reach Cmax. | Indicates the rate of absorption. |
| AUC | The total drug exposure over time. | A key indicator of overall drug exposure. |
| t1/2 | The time it takes for the drug concentration to decrease by half. | Determines the dosing interval. |
In-Vivo Efficacy Studies: Tumor Growth Inhibition
Based on the promising in-vitro data against gastric and colorectal cancer cell lines, xenograft models using these cells are a logical starting point for efficacy studies.
Human Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the compound in an immunodeficient mouse model bearing human cancer cells.
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID), 6-8 weeks old.
Cell Lines: Based on in-vitro data, AGS (gastric adenocarcinoma) and CaCo-2 (colorectal adenocarcinoma) are recommended cell lines.
Protocol:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups (n=8-10 per group). Administer the compound at a predetermined dose and schedule based on MTD and PK data. The control group should receive the vehicle used for drug formulation.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of systemic toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration.
-
Data Analysis:
-
Compare the mean tumor volume between treated and control groups.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze survival data using Kaplan-Meier curves.
-
Caption: Workflow for a typical xenograft efficacy study.
Syngeneic Models for Immunotherapy Considerations
Given that the mechanism of action for some derivatives may be non-apoptotic, exploring the involvement of the immune system could be a valuable secondary objective. Syngeneic models, which utilize immunocompetent mice and murine cancer cell lines, are essential for this purpose.
Considerations for Syngeneic Models:
-
Model Selection: Choose a murine cancer cell line that is immunologically compatible with the host mouse strain (e.g., CT26 colon carcinoma in BALB/c mice).
-
Immunophenotyping: At the study endpoint, tumors and spleens can be harvested for immunophenotyping by flow cytometry to assess changes in immune cell populations (e.g., T cells, macrophages, NK cells).
-
Cytokine Analysis: Plasma or tumor homogenates can be analyzed for changes in cytokine levels.
Data Interpretation and Next Steps
The outcomes of these in-vivo studies will be critical in determining the future development of this compound and its analogs.
-
Positive Efficacy Data: Significant tumor growth inhibition with an acceptable safety profile would strongly support further preclinical development, including IND-enabling toxicology studies.
-
Lack of Efficacy: If the compound is not efficacious in-vivo despite potent in-vitro activity, this could be due to poor pharmacokinetic properties, rapid metabolism, or other in-vivo specific factors. Further formulation work or medicinal chemistry efforts to improve the compound's properties may be warranted.
-
Toxicity Concerns: If significant toxicity is observed at doses required for efficacy, further investigation into the mechanism of toxicity and potential for chemical modification to improve the therapeutic index would be necessary.
Conclusion
The thieno[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for advancing this compound and its derivatives from in-vitro hits to in-vivo validated leads. A systematic and well-executed preclinical in-vivo program is the cornerstone of successful drug development, and it is our hope that this document will serve as a valuable resource for researchers in this exciting field.
References
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed, 34443411. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. [Link]
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Charles River Laboratories. (n.d.). Cancer Models. [Link]
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Nuvisan. (n.d.). Comprehensive oncology in vivo models for accelerated drug development. [Link]
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Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. [Link]
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AACR Journals. (2017). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. [Link]
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In Vivo and In Vitro Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). [Link]
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Application Notes and Protocols: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate as a Scaffold for Kinase Inhibitor Development
Introduction: The Thieno[2,3-b]pyrazine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The thieno[2,3-b]pyrazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous small molecules designed to target the ATP-binding site of various kinases.[1][2] Derivatives of this scaffold have been investigated as potent inhibitors of critical kinases involved in oncogenic signaling, such as B-Raf, a serine/threonine kinase in the MAPK pathway.[1][2]
This document provides detailed application notes and experimental protocols for researchers utilizing Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. While derivatives have shown significant anti-proliferative effects, this guide will focus on the foundational assays required to specifically characterize these compounds as kinase inhibitors, moving from enzymatic activity to cell-based validation.
Postulated Mechanism of Action: ATP-Competitive Inhibition
A majority of small-molecule kinase inhibitors function by competing with ATP for binding within the catalytic cleft of the kinase. The planar, heterocyclic nature of the thieno[2,3-b]pyrazine core is well-suited to occupy this pocket, forming key hydrogen bonds and hydrophobic interactions. By modifying the 7-amino position of this compound, medicinal chemists can introduce various aryl or heteroaryl groups to enhance potency and selectivity for specific kinases. The diagram below illustrates a hypothetical mechanism where a derivative targets a kinase (e.g., RAF) in a signaling cascade, preventing the phosphorylation of its downstream substrate (e.g., MEK).
Caption: Postulated ATP-competitive inhibition of a kinase signaling pathway.
Synthesis of a Focused Library
The primary amino group at the C7 position of this compound is an ideal handle for chemical modification. A robust method for generating a diverse library of derivatives is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[3][4] This allows for the coupling of various (hetero)aryl halides to the core scaffold, enabling a systematic exploration of the structure-activity relationship (SAR).
Data Presentation: Anti-Proliferative Activity of Derivatives
Before performing specific kinase assays, an initial screen for anti-proliferative activity can identify promising lead compounds. The study by Rodrigues et al. (2021) evaluated a series of 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates against several human tumor cell lines.[3][5][6] The data for the most active compounds are summarized below, demonstrating the potential of this scaffold.
| Compound ID | R-Group (Substituent at 7-amino position) | AGS (GI₅₀, µM) | CaCo-2 (GI₅₀, µM) | NCI-H460 (GI₅₀, µM) | MCF7 (GI₅₀, µM) |
| 2b | 2-Methoxyphenyl | 9.8 | >50 | 44.2 | >50 |
| 2f | 3,4-Dimethoxyphenyl | 9.2 | 9.7 | 15.6 | 17.5 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 | 13.9 | 16.9 | 15.1 |
| 2i | 2-Fluorophenyl | 11.0 | >50 | >50 | >50 |
Data sourced from Rodrigues, J. M., et al. (2021).[3][5][6] GI₅₀ is the concentration causing 50% growth inhibition.
Experimental Workflow for Inhibitor Characterization
A logical workflow is critical for validating a compound as a kinase inhibitor. The process begins with a direct, cell-free enzymatic assay to determine potency (IC₅₀), followed by cell-based assays to confirm target engagement and anti-proliferative effects in a physiological context.
Caption: Experimental workflow for kinase inhibitor validation.
Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase using an ADP-luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[4][7]
A. Materials
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP (at a concentration equal to the Kₘ for the target kinase to ensure comparable data[8])
-
Test Compounds (derivatives of this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
DMSO (for compound dilution)
B. Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. For a typical IC₅₀ curve, this might range from 10 mM down to 0.5 µM.
-
Prepare a "no inhibitor" control (DMSO only) and a "no kinase" background control.
-
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compounds or DMSO controls to the appropriate wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X kinase solution to each well containing the compound.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
C. Data Analysis
-
Measure luminescence using a plate reader.
-
Subtract the "no kinase" background from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
Protocol 2: Cell-Based Target Engagement (Western Blot)
This protocol determines if a lead compound inhibits the activity of its target kinase within a cellular environment by measuring the phosphorylation status of a known downstream substrate.
A. Materials
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS).
-
Test compound and appropriate vehicle control (e.g., DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-substrate (specific to the target kinase's phosphorylation site), anti-total-substrate, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
B. Procedure
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the determined IC₅₀) for a specified time (e.g., 2-6 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing (Stripping):
-
Strip the membrane and re-probe with the anti-total-substrate and anti-GAPDH antibodies to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.
-
C. Data Analysis
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
A dose-dependent decrease in the ratio of phospho-substrate to total-substrate indicates successful target engagement by the inhibitor.
Protocol 3: Cell Growth Inhibition Assay (Sulforhodamine B - SRB)
This assay, used in the foundational study by Rodrigues et al., measures cell density based on the staining of total cellular protein, providing a robust method for determining the anti-proliferative effects of a compound.[3][9]
A. Materials
-
Human tumor cell lines of interest.
-
96-well microtiter plates.
-
Test compounds.
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, pH 10.5).
B. Procedure
-
Cell Seeding:
-
Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Add 100 µL of medium containing the test compounds at various concentrations in serial dilution. Include a vehicle control.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
-
Staining and Measurement:
-
Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
C. Data Analysis
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Conclusion
This compound is a highly valuable chemical scaffold for the development of novel kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for synthesizing a focused library of derivatives and systematically evaluating their potential as therapeutic agents. By progressing from in vitro enzymatic assays to cell-based validation of target engagement and anti-proliferative effects, researchers can efficiently identify and characterize promising lead compounds for further preclinical development.
References
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. Available at: [Link]
-
Lage, H., Calhelha, R. C., Nogueira-Ferreira, R., Ferreira, I. C. F. R., & Queiroz, M.-J. R. P. (2021). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 26(23), 7248. Available at: [Link]
-
Wang, J., & Zhang, X. (2021). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. In Methods in Molecular Biology. Springer. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
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Guenin, E., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
-
Janning, P., & Fansa, E. K. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8798. Available at: [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets. Wiley-VCH. Available at: [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Available at: [Link]
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- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Development of Assays for Thieno[2,3-b]pyrazine-Based Compounds
Introduction: The Therapeutic Promise of the Thieno[2,3-b]pyrazine Scaffold
The thieno[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine bases, fundamental components of DNA and RNA, makes it an attractive starting point for the design of molecules that can interact with a wide array of biological targets.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably as inhibitors of protein kinases and as anticancer agents. Several studies have highlighted their potential to modulate key signaling pathways involved in cell proliferation, inflammation, and survival. For instance, various thieno[2,3-b]pyrazine derivatives have been described as potent inhibitors of serine/threonine kinases such as B-Raf and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), both of which are implicated in cancer and inflammatory diseases.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and implement a robust assay cascade for the evaluation of thieno[2,3-b]pyrazine-based compounds. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Strategic Assay Development Workflow
A successful drug discovery campaign requires a multi-tiered assay strategy to identify and characterize promising compounds. This workflow is designed to efficiently screen large compound libraries, validate initial hits, and elucidate the mechanism of action of lead candidates.
Caption: A strategic workflow for the evaluation of thieno[2,3-b]pyrazine compounds.
Part 1: Primary Screening - Identifying Initial Hits
The initial goal is to screen a library of thieno[2,3-b]pyrazine derivatives to identify compounds that modulate the activity of the target of interest. Biochemical assays are ideal for this phase due to their high-throughput nature and direct measurement of target activity.
Focus Target 1: B-Raf Kinase
Mutations in the B-Raf kinase, particularly V600E, are drivers in a large percentage of melanomas and other cancers.[2][3] Thieno[2,3-b]pyrazines have been explored as inhibitors of this constitutively active kinase.
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Principle: The Kinase-Glo® reagent depletes the remaining ATP and uses it in a luciferase reaction to generate a luminescent signal. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition of the kinase.
Materials:
-
Recombinant B-Raf(V600E) enzyme (BPS Bioscience, Cat# 40533 or similar)[4]
-
5X Raf substrate (BPS Bioscience, Cat# 79569 or similar)[5]
-
5X Kinase Buffer 1 (BPS Bioscience, Cat# 79334 or similar)[5]
-
ATP solution (500 µM) (BPS Bioscience, Cat# 79686 or similar)[5]
-
Kinase-Glo® MAX Reagent (Promega, Cat# V6071)
-
White, opaque 96-well or 384-well plates
-
Thieno[2,3-b]pyrazine compounds dissolved in 100% DMSO
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw all kinase assay components on ice. Prepare 1X Kinase Buffer by diluting the 5X stock with sterile water.
-
Prepare the Master Mix for N reactions: N x (6 µL 5X Kinase Buffer 1 + 1 µL ATP (500 µM) + 10 µL 5X Raf substrate + 8 µL water).[5]
-
-
Compound Plating:
-
Add 5 µL of test compound solution to "Test Inhibitor" wells.
-
For "Positive Control" (no inhibition) and "Blank" (no enzyme) wells, add 5 µL of the same buffer/DMSO solution used for the compounds.
-
-
Reaction Setup:
-
Add 25 µL of the Master Mix to every well.
-
To the "Blank" wells, add 20 µL of 1X Kinase Buffer 1.[5]
-
-
Enzyme Addition & Incubation:
-
On ice, dilute the B-Raf(V600E) enzyme to the desired concentration in 1X Kinase Buffer.
-
Initiate the reaction by adding 20 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a microplate reader.
-
Data Analysis: Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (Lumi_Test - Lumi_Blank) / (Lumi_Control - Lumi_Blank))
Focus Target 2: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a key target for inflammatory diseases.
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. It measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound.
Principle: A europium (Eu)-labeled anti-tag antibody binds the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP site. When in close proximity, excitation of the Eu donor results in energy transfer to the Alexa Fluor® 647 acceptor, producing a high FRET signal. An inhibitor competing for the ATP site will displace the tracer, leading to a loss of FRET.[6]
Materials:
-
GST-tagged IRAK4 Kinase (Thermo Fisher Scientific or similar)
-
LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer (specific for IRAK4, Thermo Fisher Scientific)
-
1X Kinase Buffer A (Thermo Fisher Scientific)
-
Thieno[2,3-b]pyrazine compounds in 100% DMSO
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Then, create a 3X final concentration working solution in 1X Kinase Buffer A.
-
Kinase/Antibody Mix: Prepare a 3X solution of the IRAK4 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.
-
Tracer Solution: Prepare a 3X solution of the kinase tracer in 1X Kinase Buffer A.
-
Assay Assembly: In a suitable microplate (e.g., 384-well):
-
Add 5 µL of the 3X compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.[6]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). Percent inhibition is then determined relative to high and low FRET controls.
Part 2: Hit Validation and Orthogonal Confirmation
Compounds identified as "hits" in the primary screen must be validated to confirm their activity and rule out assay artifacts. This involves determining their potency (IC50) and confirming activity in an orthogonal assay that uses a different detection technology.
Protocol 2.1: IC50 Determination via Dose-Response Analysis
Principle: A dose-response curve illustrates the relationship between compound concentration and its inhibitory effect. The IC50 is the concentration of an inhibitor required to reduce the biological activity by 50%.[7][8]
Methodology:
-
Prepare a 10-point, 3-fold serial dilution of the hit compound, typically starting from 100 µM.
-
Perform the primary assay (e.g., Protocol 1.1 or 1.2) with this dilution series.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R with 'drc' package).[8][9]
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
This analysis will yield the IC50 value, which is a key measure of the compound's potency.[9][10]
| Parameter | Description |
| Top | The maximal response (plateau at high inhibitor concentration). |
| Bottom | The minimal response (plateau at low inhibitor concentration). |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between Top and Bottom. |
| HillSlope | The steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction. |
Table 1: Parameters of the four-parameter logistic model for IC50 determination.
Protocol 2.2: Orthogonal Assay - ADP-Glo™ Kinase Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is the direct counterpart to ATP-depletion assays like Kinase-Glo®.[11] The ADP is converted to ATP, which is then used in a luciferase reaction. Here, a high luminescent signal corresponds to high kinase activity (more ADP produced).[11]
Methodology: The protocol is similar to the primary kinase assay, but after the kinase reaction, two additional steps are performed:
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature before reading.[11]
Rationale for Orthogonal Testing: Using an assay with a different detection principle helps to identify and eliminate false positives. For example, a compound that inhibits luciferase would appear as a false negative (inactive) in the Kinase-Glo® assay but its true kinase inhibitory activity would be accurately measured in the ADP-Glo™ assay.[12]
Part 3: Cellular Assays and Target Engagement
Demonstrating that a compound is active in a cellular context and that it directly binds to its intended target are critical validation steps.
Protocol 3.1: Cellular B-Raf Phosphorylation Assay
Principle: In cells, active B-Raf(V600E) phosphorylates its downstream substrate, MEK1.[3] This assay measures the level of phosphorylated MEK1 (p-MEK) in cell lysates as a readout of intracellular B-Raf activity. A potent B-Raf inhibitor will decrease the levels of p-MEK.
Methodology:
-
Cell Culture: Plate cells expressing B-Raf(V600E) (e.g., A375 melanoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose-response of the thieno[2,3-b]pyrazine compound for a predetermined time (e.g., 2-24 hours). Include DMSO as a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
p-MEK Detection (ELISA):
-
Use a sandwich ELISA kit specific for p-MEK1 (Ser217/221).
-
Coat a plate with a capture antibody for total MEK1.
-
Add cell lysates to the wells.
-
Add a detection antibody that specifically recognizes the phosphorylated form of MEK1.
-
Use a secondary HRP-conjugated antibody and a colorimetric substrate (e.g., TMB) to generate a signal.
-
Read absorbance on a plate reader.
-
-
Data Analysis: Normalize the p-MEK signal to total protein concentration or a housekeeping protein. Calculate the cellular IC50 from the dose-response curve.
Caption: Inhibition of the MAPK pathway by a B-Raf targeted compound.
Protocol 3.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Principle: CETSA is a powerful biophysical method to verify direct drug-target interaction in a cellular environment. The binding of a ligand (your compound) stabilizes its target protein, resulting in a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[13][14]
Methodology:
-
Compound Treatment: Treat intact cells with the test compound or vehicle (DMSO) for a specific duration.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. One unheated sample serves as a control.[13]
-
Cell Lysis & Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated protein by high-speed centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein (e.g., B-Raf or IRAK4) in the soluble fraction using Western Blotting or ELISA.
-
-
Data Analysis:
-
Melt Curve: Plot the percentage of soluble protein remaining at each temperature relative to the unheated control.
-
Thermal Shift: Compare the melt curves of the vehicle-treated versus compound-treated samples. A shift of the curve to the right indicates thermal stabilization and confirms target engagement.[15]
-
Part 4: Troubleshooting and Ensuring Data Integrity
Scientific integrity requires a proactive approach to identifying and mitigating potential sources of error.
Common Pitfalls and Solutions
| Issue | Potential Cause(s) | Troubleshooting & Mitigation Strategies |
| High Variability | Pipetting errors, reagent instability, inconsistent incubation times. | Calibrate pipettes regularly. Use master mixes. Ensure uniform temperature across plates.[16] |
| False Positives | Compound autofluorescence or quenching, compound aggregation, non-specific inhibition.[17] | Run control assays without the enzyme to check for compound interference.[16] Use orthogonal assays. Test compound solubility in assay buffer. |
| False Negatives | Luciferase inhibition (in Glo assays), substrate depletion, insufficient enzyme concentration. | Use orthogonal assays (e.g., ADP-Glo). Optimize enzyme and substrate concentrations to ensure linear reaction kinetics.[17] |
| Poor Z'-Factor | Low signal-to-background ratio, high data variability. | Optimize reagent concentrations (enzyme, ATP, substrate). Check reagent stability and DMSO tolerance of the assay.[18] |
| In vitro vs. Cellular Discrepancy | Poor cell permeability, compound efflux, high protein binding, high intracellular ATP concentration.[16] | Perform cell permeability assays (e.g., Caco-2). Use CETSA to confirm intracellular target engagement. Measure activity in the presence of serum proteins. |
Table 2: Common Assay Troubleshooting Guide.
Assay Validation and Statistical Rigor
Before screening, every assay must be validated to ensure it is robust and reliable.
-
DMSO Tolerance: Test the assay's performance at various DMSO concentrations to determine the maximum allowable level without affecting activity (typically ≤ 1%).[18]
-
Reagent Stability: Confirm the stability of key reagents (enzyme, substrates) under storage and assay conditions.[18]
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (where 'pos' is the positive control and 'neg' is the negative control)
-
Replicate Measurements: All experiments, especially dose-response curves, should be performed with technical and biological replicates to ensure reproducibility and allow for robust statistical analysis.[19]
By following this structured, rationale-driven approach, researchers can confidently and efficiently identify and characterize novel thieno[2,3-b]pyrazine-based compounds, accelerating their journey from chemical library to promising therapeutic lead.
References
- Cañamás, M. V., et al. (2013). Determination of phospholipase C activity in vitro. Methods in Molecular Biology, 1009, 187-92.
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]
- Zhang, X. D., et al. (2006). Statistical practice in high-throughput screening data analysis.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Seefeld, N. (2021). Drug dose-response data analysis.
-
Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Lloyd, R. S. (2024). Dose–Response Curves and the Determination of IC 50 and EC 50 Values.
-
RPubs. (2018). Dose-Response Curve Analysis. Retrieved from [Link]
- Mondal, T., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2217.
- Al-Suwaidan, I. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Saudi Pharmaceutical Journal, 27(4), 521-537.
- ResearchGate. (2015).
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Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. (n.d.). Retrieved from [Link]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- NCBI Bookshelf. (2012).
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
- Inglese, J., et al. (2006). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives, 114(11), 1637-1647.
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
- Auld, D. S., & Inglese, J. (2010).
- Zhang, J. H., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 83-96.
- NCBI. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
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Application Notes & Protocols: Leveraging Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in Modern Drug Discovery
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Thieno[2,3-b]pyrazine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive agents, earning them the designation of "privileged scaffolds." The thieno[2,3-b]pyrazine core is one such structure.[1] This fused heterocyclic system, an isostere of purine, has proven to be a highly effective template for the design of targeted therapeutics, particularly kinase inhibitors.[2][3][4][5] Its rigid structure and strategically positioned nitrogen atoms allow it to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases, enzymes that are frequently dysregulated in diseases like cancer.
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate serves as a pivotal starting material for accessing a diverse chemical space built around this privileged core.[6][7] Its functional handles—a reactive 7-amino group and a 6-methyl carboxylate—provide two orthogonal points for chemical modification, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies and lead optimization. This guide provides an in-depth look at its applications, supported by detailed synthetic protocols and mechanistic insights.
Physicochemical Properties & Handling
A foundational understanding of the starting material is paramount for successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 244014-85-5 | [8] |
| Molecular Formula | C₈H₇N₃O₂S | [8][9] |
| Molecular Weight | 209.23 g/mol | [8][9] |
| Appearance | Typically a lyophilized powder or solid | [10] |
| Storage | Store at -20°C for long-term stability. For short-term use (up to one week), 4°C is acceptable. Avoid repeated freeze-thaw cycles. | [10] |
Core Application: A Versatile Scaffold for Antitumor Agents
The most prominent application of this compound is as a precursor for novel antitumor agents.[7][11] The primary synthetic route involves derivatization of the 7-amino group, most commonly through palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide array of (hetero)aryl substituents.[6][7]
These derivatives have been evaluated for their cytotoxic potential across a panel of human cancer cell lines, including:
-
Gastric Adenocarcinoma (AGS)
-
Colorectal Adenocarcinoma (CaCo-2)
-
Breast Carcinoma (MCF7)
Notably, several compounds from these studies have demonstrated significant growth inhibitory effects with low micromolar potency (GI₅₀ ≤ 11 µM), alongside promising selectivity for cancer cells over non-tumor cell lines.[11]
General Mechanism of Action: Kinase Inhibition
While some derivatives may exhibit unique mechanisms of action, the thieno[2,3-b]pyrazine scaffold is a well-established kinase hinge-binder.[1][4] The pyrazine nitrogens and the exocyclic amino group are positioned to mimic the adenine core of ATP, forming critical hydrogen bonds with the backbone amide residues of the kinase "hinge region." This competitive inhibition prevents the binding and hydrolysis of ATP, thereby shutting down the downstream signaling pathways that drive cancer cell proliferation and survival.
The diagram below illustrates this generalized binding model. Modifications at the 7-position (R¹) explore the solvent-exposed region, while changes at the 6-position (R²) can be used to fine-tune solubility or probe for additional interactions.
Caption: Generalized binding mode of a thienopyrazine inhibitor in a kinase ATP pocket.
Experimental Protocols & Synthetic Workflows
The true utility of a scaffold lies in its synthetic tractability. The following protocols provide detailed, field-proven methods for modifying this compound.
Workflow Overview: Diversification Strategies
The diagram below outlines the primary synthetic pathways to generate diverse libraries from the starting scaffold. Path A represents C-N coupling at the 7-position, while Path B shows modification of the 6-carboxylate group.
Caption: Synthetic workflow for diversifying the core scaffold.
Protocol 1: Synthesis of 7-Arylaminothieno[2,3-b]pyrazines via Buchwald-Hartwig Coupling
This protocol first describes the conversion of the starting amine to a bromide, which is a more versatile coupling partner for the Buchwald-Hartwig reaction.[6][12]
Part A: Synthesis of Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1b)
-
Reagents & Setup: To a solution of this compound (1.0 eq) in dry acetonitrile (ACN), add CuBr₂ (1.5 eq). Stir the mixture at room temperature.
-
Reaction: Slowly add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise to the suspension.
-
Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (EtOAc) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/EtOAc gradient) to yield the bromo-derivative as a solid.
Part B: Pd-Catalyzed Buchwald-Hartwig C-N Coupling
-
Reagents & Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or N₂), combine the Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq), the desired (hetero)arylamine (1.1-1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable ligand like Xantphos (0.04-0.10 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C for 2-12 hours.
-
Causality: The palladium catalyst, in conjunction with the ligand, facilitates the oxidative addition into the C-Br bond, followed by coordination of the amine and reductive elimination to form the new C-N bond. The base is crucial for deprotonating the amine and regenerating the active catalyst.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to afford the desired 7-arylaminothieno[2,3-b]pyrazine derivative.[6]
Protocol 2: Synthesis of Thieno[2,3-b]pyrazine-6-carboxamides
This protocol details the hydrolysis of the methyl ester followed by a standard amide coupling to diversify the 6-position.
Part A: Saponification to the Carboxylic Acid
-
Reagents & Setup: Dissolve this compound (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 6:1:1).
-
Reaction: Add lithium hydroxide (LiOH, 3-4 eq) and stir the mixture at room temperature for 3-5 hours.[1]
-
Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.
-
Work-up: Partially remove the organic solvents under reduced pressure. Carefully acidify the remaining aqueous solution with concentrated HCl to pH ~5.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry thoroughly to yield the carboxylic acid.
Part B: HATU-Mediated Amide Coupling
-
Reagents & Setup: To a solution of the carboxylic acid from Part A (1.0 eq) in an aprotic solvent like N,N-Dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).
-
Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).[13]
-
Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Causality: HATU is a highly efficient uronium-based coupling reagent that activates the carboxylic acid by forming a reactive acyl-O-pyridinium species. This intermediate is less prone to side reactions and racemization than those formed by carbodiimides, making it ideal for coupling with potentially electron-deficient amines.[13] The base neutralizes the hexafluorophosphate salt and the carboxylic acid proton.
-
-
Reaction: Stir the mixture at room temperature for 4-16 hours.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, dilute the reaction mixture with water and extract the product with EtOAc. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via column chromatography or recrystallization to obtain the final amide product.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 7-arylamino substituent has yielded critical insights into the features required for potent antitumor activity.[6][11]
| Position/Modification | Observation | Implication for Design |
| Aryl Ring Substitution | Electron-donating groups (EDGs), particularly methoxy (OMe) groups, are highly favorable.[6][11] | Prioritize aryl amines with one or more methoxy substituents for initial screening. |
| Positional Isomerism | The 3,5-dimethoxyphenyl derivative (GI₅₀ = 7.8 µM in AGS cells) was more potent than the 3,4-dimethoxy analog.[11] | The substitution pattern is critical; meta-positioning of EDGs appears to enhance activity. |
| Electron-Withdrawing Groups | Substituents like fluoro (F) or nitro (NO₂) generally lead to reduced or moderate activity compared to EDG-substituted analogs.[6] | Avoid strongly deactivating groups on the aryl ring unless seeking to modulate other properties like metabolism. |
| Toxicity Profile | The most promising compounds showed low toxicity against non-tumor Vero cells.[11] | The thienopyrazine scaffold allows for the development of compounds with a favorable therapeutic window. |
Conclusion and Future Outlook
This compound is a high-value, synthetically versatile building block for modern drug discovery. Its primary application as a scaffold for antitumor agents, particularly kinase inhibitors, is well-documented and continues to be a fruitful area of research. The robust synthetic protocols available for its modification allow for the rapid generation of focused compound libraries to probe complex biological questions.
Future efforts will likely focus on:
-
Target Deconvolution: Identifying the specific kinase or protein targets for the most active compounds.
-
Pharmacokinetic Optimization: Modifying the 6-carboxylate position to enhance solubility, metabolic stability, and oral bioavailability.
-
Expansion of Chemical Space: Exploring a wider range of coupling partners in the Buchwald-Hartwig reaction to discover novel SAR trends.
-
New Therapeutic Areas: Leveraging the scaffold's privileged nature to explore its potential against other diseases driven by aberrant kinase activity, such as inflammatory and neurodegenerative disorders.
By combining rational design with the powerful synthetic methodologies described herein, researchers can continue to unlock the full therapeutic potential of the thieno[2,3-b]pyrazine core.
References
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823. [Link][6]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PubMed, 34443411. [Link][11]
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MDPI. (n.d.). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Retrieved from [Link][14]
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ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. Retrieved from [Link][12]
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Rodrigues, J. M., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(19), 6667. [Link][1]
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Ahmed, M. F., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Pharmaceuticals, 16(5), 754. [Link][2]
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Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link][3]
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Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. [Link][4]
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Universidade do Minho Repository. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Retrieved from [Link][7]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.). Retrieved from [Link][5]
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Cusabio. (n.d.). 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylicacid. Retrieved from [Link][10]
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Oakwood Chemical. (n.d.). This compound. Retrieved from [Link][8]
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Hannun, Y. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 553-559. [Link][15]
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Hennequin, L. F., et al. (1999). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(26), 5369-5389. [Link][16]
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Gangarapu, N. R., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ResearchGate. [Link][17]
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Application Note: A Comprehensive Guide to the Quantitative Analysis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Introduction
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound belonging to the thienopyrazine class. Thienopyrazine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including potential antitumor properties.[1][2][3] The accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle. From assessing the purity of synthetic batches to conducting stability trials and pharmacokinetic studies, a validated analytical method is the cornerstone of reliable data.
This guide provides starting points for developing and validating robust analytical methods for this compound, focusing on the two most powerful and widely used techniques in pharmaceutical analysis: HPLC with UV detection and LC-MS/MS.
Physicochemical Properties & Analytical Considerations
Before developing a quantitative method, understanding the analyte's basic properties is crucial.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂S | [4][5] |
| Molecular Weight | 209.23 g/mol | [4][5] |
| Appearance | Typically a solid powder (e.g., yellow solid) | [1] |
| Solubility | Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Chloroform (CDCl₃) | [1] |
The presence of aromatic rings and polar functional groups (amine, ester) suggests that this compound is a moderately polar compound, making it an ideal candidate for reverse-phase liquid chromatography. Its fused aromatic system provides a strong chromophore, essential for UV-Vis detection.[6] The nitrogen atoms are readily protonated, enabling sensitive detection by positive-ion electrospray ionization mass spectrometry (ESI-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the gold standard for routine purity testing and assay determination due to its robustness, precision, and cost-effectiveness. The objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products.
Principle of the Method
Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds can be effectively eluted and separated. The analyte is then quantified by its absorbance of UV light at a specific wavelength, as dictated by the Beer-Lambert law.
Proposed HPLC-UV Protocol
This protocol serves as a robust starting point for method development.
Step 1: Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock solution should be stored protected from light at 2-8°C.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection to protect the column.
Step 2: Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Instrument | Standard HPLC/UHPLC System with UV/PDA Detector | Provides the necessary pressure and detection capabilities. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase provides excellent retention for moderately polar aromatic compounds. The smaller particle size (UHPLC) ensures high resolution and fast run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for consistent ionization and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B | A gradient ensures elution of the main peak with good symmetry while effectively separating potential impurities with different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30°C | Enhances reproducibility of retention time. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion. |
| Detection | UV at 265 nm | Pyrazine-containing structures typically exhibit strong absorbance in the 220-270 nm range.[6] The optimal wavelength should be confirmed by examining the UV spectrum of a pure standard. |
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS/MS is the method of choice. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte enters an electrospray ionization (ESI) source, where it is ionized (typically protonated to form [M+H]⁺). In the mass spectrometer, the first quadrupole (Q1) selects this specific precursor ion. The precursor ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) selects a specific, characteristic fragment ion for detection. This precursor-to-fragment transition is highly specific to the analyte, minimizing interference from matrix components.[7]
Proposed LC-MS/MS Protocol
Step 1: Standard and Sample Preparation Follow the same procedure as for HPLC-UV, but use LC-MS grade solvents. For bioanalysis, sample preparation will involve more complex procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components. The use of a stable isotope-labeled internal standard is highly recommended for bioanalysis to correct for matrix effects and extraction variability.
Step 2: LC and MS Conditions
-
LC System: Use the same chromatographic conditions as outlined in Section 2.2. The use of formic acid is ideal as it is a volatile buffer compatible with MS.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
Step 3: Analyte-Specific MS Parameters These parameters must be determined experimentally by infusing a pure standard solution of the analyte.
| Parameter | Example Value | Rationale |
| Precursor Ion ([M+H]⁺) | m/z 210.2 | Calculated from the molecular weight of 209.23. |
| Product Ion (Fragment) | m/z 151.1 (Quantifier) | A stable, high-intensity fragment ion. This could correspond to the loss of the methyl ester group (-COOCH₃, 59 Da). This must be confirmed experimentally. |
| Product Ion (Fragment) | m/z 178.1 (Qualifier) | A second fragment ion (e.g., loss of methanol, -CH₃OH, 32 Da) used for identity confirmation. |
| Collision Energy (CE) | To be Optimized | The voltage applied to the collision cell to induce optimal fragmentation. |
| Dwell Time | 100 ms | The time spent monitoring each MRM transition. |
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis in MRM mode.
Analytical Method Validation
Once a method is developed, it must be validated to demonstrate its fitness for the intended purpose.[8] Method validation is a regulatory requirement in the pharmaceutical industry and ensures the integrity of the generated data.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics and typical acceptance criteria for an assay of a major component.[11]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[9] | Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank/placebo samples. |
| Linearity | A direct correlation between analyte concentration and the analytical signal across a defined range.[9] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value, expressed as percent recovery.[9] | Mean recovery of 98.0% to 102.0% at three concentration levels. |
| Precision (as %RSD) | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Repeatability (%RSD) ≤ 1.0%. Intermediate Precision (%RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | For impurity methods, signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[12] | The system suitability parameters should remain within acceptable limits. |
Validation Logic
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- 12. youtube.com [youtube.com]
Application Notes and Protocols: Preparation of Stock Solutions of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Introduction
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly noted for its potential as a scaffold in the development of novel therapeutics, including antitumor agents.[1] The reliability and reproducibility of in vitro and in vivo studies involving this compound are fundamentally dependent on the accurate and consistent preparation of stock solutions. Improper handling, solvent selection, or storage can lead to issues such as incomplete solubilization, precipitation, degradation, or inaccurate concentration, all of which can compromise experimental outcomes.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. Recognizing that the solubility and stability of novel compounds are often not predetermined, this document is structured to empower the end-user to empirically validate optimal conditions, thereby ensuring the integrity of their research.
Compound Profile
Before proceeding to solution preparation, it is essential to understand the fundamental physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂S | [2][3] |
| Molecular Weight | 209.23 g/mol | [2][3] |
| CAS Number | 244014-85-5 | [3] |
| Appearance | Typically a lyophilized powder or solid | [4] |
| Storage (Solid) | Long-term: -20°C; Short-term: 4°C | [4] |
PART 1: Preliminary Solubility Assessment
Given the absence of published, specific solubility data for this compound, a preliminary solubility assessment is a critical first step. This empirical approach ensures the selection of an appropriate solvent system for your desired stock concentration.
Rationale for Solvent Selection
The structure of this compound, an aromatic heterocyclic amine, suggests likely solubility in polar aprotic solvents.[5] Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power for a wide range of organic molecules.[6] Other potential solvents include N,N-Dimethylformamide (DMF) and, for less concentrated solutions, polar protic solvents like ethanol.
Protocol for Small-Scale Solubility Testing
This protocol is designed to determine an approximate solubility limit in a chosen solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Alternative solvents (e.g., Ethanol, DMF)
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettors
Procedure:
-
Initial High-Concentration Test:
-
Accurately weigh 1-2 mg of the compound into a pre-weighed microcentrifuge tube.
-
Add a small, precise volume of DMSO to achieve a high target concentration (e.g., 50 µL to 1 mg for a 20 mg/mL or ~95.6 mM solution).
-
-
Solubilization Attempt:
-
Vortex the tube vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particulate matter against a light source.
-
If particulates remain, gentle warming in a water bath (37°C) for 5-10 minutes can be attempted. Caution: Some compounds can degrade with heat; this step should be used judiciously.
-
-
Serial Dilution for Solubility Determination:
-
If the compound is not fully soluble at the initial concentration, add a precise volume of solvent to dilute the concentration (e.g., add another 50 µL to halve the concentration).
-
Repeat the vortexing and observation steps.
-
Continue this stepwise dilution until complete dissolution is observed. The concentration at which all solid material dissolves is the approximate kinetic solubility limit.[2][7]
-
The following diagram illustrates the decision-making workflow for this empirical solubility assessment.
PART 2: Stock Solution Preparation Protocols
Once an appropriate solvent and target concentration are determined, the following protocols ensure accurate and consistent preparation.
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Causality and Expertise:
-
DMSO: As a highly polar aprotic solvent, DMSO is effective at disrupting the crystal lattice of complex organic molecules. Its use is standard practice for primary stock solutions in high-throughput screening and cell-based assays.[6][8]
-
Concentration: A 10 mM stock is a common starting concentration that allows for a wide range of final assay concentrations while keeping the final DMSO percentage low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]
-
Inert Gas: While not always necessary for short-term use, purging the vial with an inert gas like argon or nitrogen can displace oxygen and moisture, reducing the potential for oxidative degradation or hydrolysis of the compound during long-term storage.
Materials:
-
This compound (MW: 209.23 g/mol )
-
High-purity, anhydrous DMSO[9]
-
Sterile, amber glass vial or polypropylene tube with a screw cap
-
Calibrated analytical balance
-
Spatula
-
Pipettors with appropriate tips
-
Vortex mixer
-
(Optional) Source of inert gas (Argon or Nitrogen)
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 209.23 g/mol × 1000 = 2.0923 mg
-
-
-
Weighing:
-
Tare the balance with the selected storage vial.
-
Carefully weigh approximately 2.1 mg of the compound directly into the vial. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 209.23 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution for 2-5 minutes until the compound is completely dissolved. A brief, gentle warming (to 37°C) can be used if necessary, but avoid overheating.
-
-
Storage:
-
(Optional) Gently flush the headspace of the vial with argon or nitrogen.
-
Parafilm the cap to create a secure seal against moisture.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.
-
Store the stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid repeated freeze-thaw cycles.[3][4]
-
The logical flow of preparing a stock solution is depicted below.
PART 3: Quality Control, Storage, and Handling
Quality Control
A self-validating protocol includes checks to ensure the quality of the stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If observed, the solution may need to be gently warmed and vortexed to redissolve the compound.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of a newly prepared stock solution can be verified using HPLC-UV or LC-MS by comparing it against a freshly prepared calibration curve.[4]
Long-Term Storage and Stability
-
Temperature: Store stock solutions at -20°C for short-to-medium term (1 month) or -80°C for long-term (up to 6 months) storage.[3] The stability of thienopyrazine derivatives in solution can be variable, with some showing degradation over time.[10] Therefore, it is recommended to prepare fresh stocks for critical experiments if the solution has been stored for an extended period.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.[4] Aliquoting the stock solution into volumes appropriate for a single experiment is the most effective strategy to mitigate this.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can lower the solubility of hydrophobic compounds, potentially causing precipitation over time.[11] Always use anhydrous DMSO and keep containers tightly sealed.
Conclusion
The successful use of this compound in research and development hinges on the meticulous preparation and handling of its stock solutions. By integrating an initial empirical solubility assessment with standardized protocols for preparation and storage, researchers can ensure the accuracy, consistency, and reliability of their experimental data. This approach, grounded in the principles of chemical solubility and stability, provides a robust framework for harnessing the full potential of this valuable research compound.
References
- Cusabio. (n.d.). 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylicacid.
- Quora. (2018). What is the best way of storing a DMSO in a research lab?.
- PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418) - Product Information Sheet.
- Santa Cruz Biotechnology. (n.d.). This compound.
- MCE. (n.d.). Compound Handling Instructions.
- MDPI. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation.
- Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO).
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Oakwood Chemical. (n.d.). This compound.
- ResearchGate. (2015). How do I make a stock solution of a substance in DMSO?.
- Chemistry LibreTexts. (2024). Properties of amines.
- ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).
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- 11. quora.com [quora.com]
Application Notes and Protocols for Dosage Determination in In Vivo Models with Thienopyrazines
Introduction: The Critical Role of Dosage in Preclinical Thienopyrazine Research
Thienopyrazines are a class of heterocyclic compounds that have garnered significant interest in drug discovery, particularly as kinase inhibitors for oncology.[1] Their fused ring structure provides a versatile scaffold for designing potent and selective therapeutic agents. However, the successful translation of a promising thienopyrazine candidate from in vitro discovery to in vivo efficacy studies hinges on a critical and often complex process: the determination of an appropriate dosage regimen. An incorrectly chosen dose can lead to misleading results, either by failing to achieve a therapeutic concentration or by inducing unacceptable toxicity, ultimately resulting in the unwarranted termination of a promising drug candidate.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the logical and systematic determination of in vivo dosages for novel thienopyrazine compounds. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol is part of a self-validating system. This document will cover the essential preclinical assessments, from initial toxicity evaluations to the design of robust efficacy studies, with a focus on scientific integrity and field-proven insights.
Part 1: Foundational In Vitro and Ex Vivo Characterization
Before embarking on in vivo studies, a thorough in vitro and ex vivo characterization of the thienopyrazine compound is essential. This initial data will inform the design of subsequent animal experiments and provide a baseline for interpreting in vivo results.
Target Engagement and Cellular Potency
The first step is to confirm that the thienopyrazine compound interacts with its intended molecular target in a cellular context.
-
Target-Specific Cellular Assays: Utilize assays such as Western blotting to assess the inhibition of phosphorylation of the target kinase and its downstream substrates in relevant cancer cell lines.
-
Cellular Proliferation Assays: Determine the half-maximal inhibitory concentration (IC50) of the compound on a panel of cancer cell lines. This provides a quantitative measure of its anti-proliferative activity. For example, a novel thienopyrimidine derivative, compound 5f, demonstrated potent anticancer activity against the MCF-7 cell line, being 1.73-fold more potent than erlotinib.[2]
In Vitro ADME and Physicochemical Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a thienopyrazine derivative is crucial for predicting its in vivo behavior.
-
Solubility: Assess the aqueous solubility of the compound at different pH values. Poor solubility can hinder oral absorption and complicate formulation for in vivo administration.
-
Metabolic Stability: Use liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to evaluate the metabolic stability of the compound. This will provide an early indication of its likely in vivo clearance rate.
-
Cell Permeability: Employ in vitro models such as Caco-2 cell monolayers to predict the intestinal permeability and potential for oral absorption of the compound.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.
Part 2: The Transition to In Vivo: Initial Toxicity and Dose Ranging Studies
With a solid in vitro and ex vivo data package, the next logical step is to move into in vivo models to assess the safety and tolerability of the thienopyrazine compound.
Maximum Tolerated Dose (MTD) Studies
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable side effects.[2] It is a critical parameter for designing subsequent efficacy studies.
Protocol: Acute Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a common mouse strain such as BALB/c or C57BL/6, typically 6-8 weeks old.
-
Group Size: A minimum of 3-5 mice per dose group is recommended.
-
Dose Escalation:
-
Start with a low dose, for example, 10 mg/kg, and escalate in subsequent groups (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg).
-
The dose escalation scheme should be based on the in vitro potency and any available toxicity data.
-
-
Drug Formulation and Administration:
-
Formulate the thienopyrazine compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, DMSO/polyethylene glycol).
-
Administer the compound via the intended clinical route, typically oral gavage (PO) or intraperitoneal (IP) injection.
-
-
Monitoring:
-
Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) at regular intervals for at least 72 hours post-dose.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint: The MTD is the highest dose at which no severe toxicity or mortality is observed.
Table 1: Example MTD Study Design
| Dose Group | Dose (mg/kg) | Number of Mice | Administration Route | Observation Period |
| 1 | 10 | 5 | Oral Gavage | 72 hours |
| 2 | 30 | 5 | Oral Gavage | 72 hours |
| 3 | 100 | 5 | Oral Gavage | 72 hours |
| 4 | 300 | 5 | Oral Gavage | 72 hours |
Dose Range-Finding (DRF) Studies
Following the MTD study, a dose range-finding study is conducted to further refine the dose levels for efficacy studies and to assess the tolerability of repeated dosing.
Protocol: 7-Day Repeated Dose Range-Finding (DRF) Study in Mice
-
Animal Model and Group Size: As per the MTD study.
-
Dose Selection: Select 3-4 dose levels below the MTD. For example, if the MTD was determined to be 100 mg/kg, you might test 10, 30, and 60 mg/kg.
-
Dosing Schedule: Administer the compound once or twice daily for 7 consecutive days.
-
Monitoring:
-
Daily clinical observations and body weight measurements.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: Identify a range of doses that are well-tolerated with repeated administration.
Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Integration
A critical component of dosage determination is understanding the relationship between the dose administered, the resulting drug concentration in the body (pharmacokinetics), and the biological effect on the target (pharmacodynamics).
Pharmacokinetic (PK) Studies
PK studies are essential to understand the ADME properties of the thienopyrazine compound in a living organism.
Protocol: Single-Dose Pharmacokinetic (PK) Study in Mice
-
Animal Model: Typically, cannulated mice are used to facilitate serial blood sampling.
-
Dose and Administration: Administer a single dose of the compound via the intended route (e.g., oral gavage) and also intravenously (IV) to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the thienopyrazine compound.
-
Data Analysis: Calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
-
Table 2: Example Pharmacokinetic Parameters for a Thienopyridine Kinase Inhibitor
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC (0-24h) | 12000 | ng*h/mL |
| t1/2 | 6 | hours |
| Bioavailability | 70 | % |
Note: This is example data and will vary for each compound.
Allometric Scaling
Allometric scaling is a mathematical method used to predict human pharmacokinetic parameters from animal data, based on the relationship between physiological variables and body size.[3][4] This can be a valuable tool in the early stages of drug development to estimate a starting dose for first-in-human studies.[5]
Pharmacodynamic (PD) Studies
PD studies aim to measure the effect of the thienopyrazine compound on its biological target in vivo.
Protocol: In Vivo Target Inhibition Assay
-
Animal Model: Use tumor-bearing mice (xenograft or patient-derived xenograft models).
-
Dosing: Administer a single dose of the thienopyrazine compound.
-
Tissue Collection: At various time points after dosing, collect tumor tissue and relevant organs.
-
Biomarker Analysis: Analyze the tissues for a biomarker that indicates target engagement. For a kinase inhibitor, this is often the phosphorylation status of the target kinase or a downstream substrate, which can be assessed by Western blotting or immunohistochemistry.
-
Correlation: Correlate the level of target inhibition with the plasma concentration of the compound at the time of tissue collection.
Caption: Workflow for an integrated PK/PD study.
Part 4: Designing and Executing In Vivo Efficacy Studies
The culmination of the preceding studies is the design of a robust in vivo efficacy study to determine if the thienopyrazine compound can inhibit tumor growth at a well-tolerated dose.
Animal Model Selection
The choice of animal model is critical for the relevance of the efficacy study.
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. These models are useful for initial efficacy testing.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are implanted into immunocompromised mice. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity of human tumors.[6][7]
Study Design and Dosing Regimen
The efficacy study should be designed to provide a clear and statistically significant result.
Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Select an appropriate xenograft or PDX model.
-
Tumor Implantation and Growth: Implant tumor cells or fragments and allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Grouping: Randomize the animals into treatment and control groups (typically 8-10 mice per group).
-
Dosing:
-
Administer the thienopyrazine compound at one or more well-tolerated doses determined from the DRF study.
-
The dosing schedule (e.g., once daily, twice daily) should be informed by the PK data to maintain a therapeutic concentration above the in vitro IC50.
-
For example, a thienopyridine-based RON kinase inhibitor, compound 15f, demonstrated significant tumor growth inhibition (74.9%) at a dose of 10 mg/kg in a patient-derived xenograft model.[3][8]
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration of treatment.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effect.
-
Caption: Flowchart of an in vivo efficacy study.
Conclusion: A Pathway to Confident In Vivo Dosage Selection
The determination of an appropriate in vivo dosage for a novel thienopyrazine compound is a multi-faceted process that requires a systematic and data-driven approach. By integrating in vitro potency and ADME data with in vivo MTD, DRF, PK, and PD studies, researchers can confidently select a dosage regimen that maximizes the potential for demonstrating therapeutic efficacy while minimizing the risk of toxicity. This rigorous preclinical evaluation is not merely a series of checkboxes but a logical progression of experiments designed to build a comprehensive understanding of the compound's behavior in a biological system. Adherence to these principles will undoubtedly increase the probability of success for promising thienopyrazine-based drug candidates as they advance toward clinical development.
References
-
Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts. (2015). AACR Journals. Retrieved from [Link]
-
Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts. (n.d.). PMC - NIH. Retrieved from [Link]
-
Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. (2019). Bentham Science Publishers. Retrieved from [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (n.d.). PMC - NIH. Retrieved from [Link]
-
Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2023). ACS Publications. Retrieved from [Link]
-
Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy. (2023). PMC - NIH. Retrieved from [Link]
-
In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. (n.d.). PubMed. Retrieved from [Link]
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Using Allometric Scaling to Predict Human PK from Animals. (2025). Patsnap Synapse. Retrieved from [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. (2023). ResearchGate. Retrieved from [Link]
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What is Allometric Scaling & Its Role in Drug Development?. (n.d.). Allucent. Retrieved from [Link]
-
Drug Discovery Harnessing the Power of Kinase Inhibitors. (2013). Lephar. Retrieved from [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). ACS Publications. Retrieved from [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (n.d.). PubMed. Retrieved from [Link]
-
The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II. (2009). PubMed. Retrieved from [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019). PubMed. Retrieved from [Link]
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). Oxford Academic. Retrieved from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved from [Link]
-
Direct formation of thienopyridine-derived nitrosothiols--just add nitrite!. (2011). PubMed. Retrieved from [Link]
-
Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. (2016). Scirp.org. Retrieved from [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. (2021). NIH. Retrieved from [Link]
-
Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. (2015). Dove Medical Press. Retrieved from [Link]
-
Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. (n.d.). NIH. Retrieved from [Link]
Sources
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- 5. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthetic route and improve your yield. Our approach is grounded in the principles of the Gewald reaction, a robust and versatile method for the synthesis of 2-aminothiophenes, which forms the core of the target molecule.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the Gewald synthesis of thieno[2,3-b]pyrazines can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Purity of Starting Materials: The Gewald reaction is sensitive to the purity of the reactants. Ensure that your starting materials, particularly the ketone precursor derived from pyrazine, methyl cyanoacetate, and elemental sulfur, are of high purity. Impurities in the ketone can lead to unwanted side reactions, while old or impure sulfur can have lower reactivity.
-
Inefficient Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation between the ketone and methyl cyanoacetate.[1][2] If this step is slow or incomplete, the overall yield will be poor.
-
Catalyst Choice and Amount: Morpholine is a commonly used base catalyst for this reaction.[3] Ensure you are using the correct stoichiometric amount. Insufficient catalyst will result in a sluggish reaction, while an excess can sometimes promote side reactions. Consider using a catalytic amount of a stronger base if the reaction is still slow, but be mindful of potential side reactions.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, in some cases, the use of a Dean-Stark trap or a drying agent can improve the yield.
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.
-
If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.
-
If the temperature is too high, it can lead to the decomposition of reactants or products, or the formation of unwanted byproducts. An optimal temperature is typically between 40-60°C.[4] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Ineffective Sulfur Addition and Cyclization: The addition of elemental sulfur and subsequent cyclization to form the thiophene ring is the final key step.
-
Sulfur Quality: Use finely powdered, high-purity sulfur. Lumps of sulfur will have a lower surface area and react more slowly.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time after the sulfur addition. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation.
-
Question 2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The formation of dark, tarry byproducts is a common issue in many organic reactions, including the Gewald synthesis. This is often due to polymerization or decomposition of starting materials or intermediates.
-
Cause: The most likely cause is the polymerization of the Knoevenagel adduct (the product of the initial condensation) or other reactive intermediates, especially at elevated temperatures. The pyrazine ring itself can also be susceptible to degradation under harsh conditions.
-
Prevention:
-
Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by using a well-stirred oil bath. A gradual increase in temperature after the initial condensation can also be beneficial.
-
Reaction Time: Do not let the reaction run for an excessively long time after the product has formed. Monitor the reaction by TLC and work it up as soon as the starting materials are consumed and the product concentration is maximized.
-
Inert Atmosphere: While not always necessary for the Gewald reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to tar formation.
-
Question 3: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?
Answer:
Purification of this compound can be challenging due to the presence of closely related impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Residual ketone, methyl cyanoacetate, or sulfur.
-
Knoevenagel Adduct: The intermediate formed before the addition of sulfur.
-
Disulfide Byproducts: Formed from the reaction of the intermediate with excess sulfur.
-
Over-alkylated Products: If the reaction conditions are not carefully controlled.
-
-
Purification Strategy:
-
Initial Workup: After the reaction is complete, it is often beneficial to quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
-
Column Chromatography: This is the most effective method for purifying the final product. A silica gel column is typically used.
-
Solvent System: A gradient elution system is often necessary. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to further enhance its purity. A mixture of ethanol and water, or ethyl acetate and hexane, is often a good choice for recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of morpholine in the Gewald reaction?
Morpholine acts as a basic catalyst.[3] Its primary role is to deprotonate the active methylene group of methyl cyanoacetate, generating a nucleophilic carbanion that then attacks the carbonyl group of the ketone in the initial Knoevenagel condensation step.[1] It also facilitates the subsequent steps of the reaction, including the addition of sulfur and the final cyclization.
Q2: Can I use a different base instead of morpholine?
Yes, other bases can be used, but their effectiveness may vary. Triethylamine is another common choice.[5] Stronger bases like sodium ethoxide can also be used, but they may lead to more side reactions. The choice of base can influence the reaction rate and the product distribution, so it is important to optimize this parameter for your specific reaction.
Q3: What is the optimal solvent for this synthesis?
Polar aprotic solvents like dimethylformamide (DMF) or protic solvents like ethanol or methanol are commonly used for the Gewald reaction.[5] The choice of solvent can affect the solubility of the reactants and the reaction rate. Ethanol is often a good starting point as it is relatively inexpensive and easy to remove.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Q5: What are the safety precautions I should take during this synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methyl cyanoacetate is toxic and a lachrymator. Handle it with care.
-
Elemental sulfur is flammable. Keep it away from open flames.
-
Morpholine is corrosive and should be handled with caution.
-
Dispose of all chemical waste according to your institution's safety guidelines.
III. Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound via the Gewald reaction. The specific starting ketone derived from pyrazine will need to be synthesized or procured separately.
Materials:
-
Appropriate pyrazine-derived ketone (1 equivalent)
-
Methyl cyanoacetate (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Morpholine (1.1 equivalents)
-
Ethanol (as solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the pyrazine-derived ketone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add morpholine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add elemental sulfur (1.1 equivalents) in one portion.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials and the formation of the product.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Data Presentation:
| Parameter | Recommended Value | Observations/Notes |
| Reactant Ratio | Ketone:Cyanoacetate:Sulfur:Morpholine = 1:1:1.1:1.1 | A slight excess of sulfur and morpholine can drive the reaction to completion. |
| Solvent | Ethanol | DMF can also be used, potentially leading to faster reaction times. |
| Temperature | 50-60°C | Monitor for potential decomposition at higher temperatures. |
| Reaction Time | 2-4 hours | Monitor by TLC for optimal reaction time. |
| Purification | Silica Gel Chromatography | Gradient elution with Hexane/Ethyl Acetate is recommended. |
IV. Visualizations
Diagram 1: Gewald Reaction Mechanism
Caption: The three key stages of the Gewald reaction for thieno[2,3-b]pyrazine synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
V. References
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Shearouse, W. C., et al. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 18(12), 15335-15344. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed, 34443411. [Link]
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Mack, J., et al. (2012). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling. Green Chemistry, 14(5), 1336-1340. [Link]
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Shashikumar, N. D., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(4), 1477-1482. [Link]
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Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 94-100. [Link]
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Dömling, A. (2012). The Gewald Multicomponent Reaction. Chemistry–A European Journal, 18(48), 15098-15109. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. ResearchGate. [Link]
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Al-Mousawi, S. M., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings, 2390(1), 020007. [Link]
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Sabnis, R. W. (2016). Gewald reaction and apply in drug synthesis. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
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Le-Deygen, I., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100701. [Link]
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Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Fathalla, W., & Zaki, M. E. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31785–31797. [Link]
-
Acevedo, C. M., & Thiel, W. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Dömling, A. (2012). The Gewald Multicomponent Reaction. PubMed. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]
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Chen, J., et al. (2013). Reaction optimization studies of the modified Gewald reaction. Tetrahedron Letters, 54(44), 5950-5953. [Link]
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Oakwood Chemical. (n.d.). This compound. [Link]
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Acevedo, C. M., & Thiel, W. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
El-Hag, A., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. NIH. [Link]
-
Wu, L. Z., & Xiao, W. J. (2017). The Gewald Synthesis of 2-Aminothiophenes using Activated Sulfur. Angewandte Chemie International Edition, 56(29), 8432-8435. [Link]
-
Fathalla, W., & Zaki, M. E. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
-
Rodrigues, J. M., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(19), 6529. [Link]
-
Martins, M. F., et al. (2024). Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho. [Link]
-
Ocal, N., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen, 11(3), e202100293. [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Triazolo[4'',3'':1',6']pyrimidino[4',5':4,5]thieno[2,3-b]pyridines of Expected Biological Activity. Molecules, 20(1), 1009-1023. [Link]
-
Cusabio. (n.d.). 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylicacid. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(11), 3329. [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno(2,3-b)pyrazine. PubChem. [Link]
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- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges with Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Introduction: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS: 244014-85-5) is a vital heterocyclic building block in medicinal chemistry and materials science.[1][2] Its rigid, planar thienopyrazine core, combined with hydrogen-bonding capable amino and ester functional groups, makes it a valuable scaffold for synthesizing novel compounds, including potential antitumor agents.[3][4] However, these same structural features contribute to strong intermolecular interactions and high crystal lattice energy, often resulting in poor solubility in common laboratory solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and expert insights to effectively manage and overcome these solubility challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What is the expected solubility profile of this compound? A1: Based on its chemical structure—a polar heterocyclic core with both hydrogen bond donor (amine) and acceptor (ester, pyrazine nitrogens) sites—the compound exhibits poor solubility in water and non-polar organic solvents like hexanes or toluene. It is expected to have limited to moderate solubility in polar organic solvents. The presence of nitrogen atoms in the heterocyclic scaffold is a common feature in many biologically active compounds, which often leads to complex solubility behaviors.[5]
Q2: What are the best starting solvents for initial experiments? A2: For initial screening, begin with highly polar aprotic solvents. Based on synthesis and analysis of related thienopyrazine derivatives, the following solvents are recommended starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) , often as part of a co-solvent system
-
Chloroform (CHCl₃) and Tetrahydrofuran (THF) may also be effective, as indicated by their use in NMR studies of similar structures.[6]
Q3: Can I use heat to increase the solubility of the compound? A3: Yes, gentle heating (e.g., 40-60 °C) can significantly improve both the rate of dissolution and the total amount of solute that can be dissolved. However, exercise caution. Like many complex organic molecules, prolonged exposure to high temperatures can lead to degradation.[7] Always perform a small-scale test and monitor for color changes, which may indicate decomposition. Use a well-ventilated fume hood, as heating increases the vapor pressure of the solvent.[8]
Q4: My compound dissolved initially but then precipitated out of solution during my reaction. What causes this? A4: This common issue, known as "crashing out," can be triggered by several factors:
-
Change in Polarity: The addition of a less polar reagent or solvent to your reaction mixture can decrease the overall polarity, causing the compound to precipitate.
-
Temperature Change: If you dissolved the compound with heating, allowing it to cool to room temperature can lead to supersaturation and subsequent precipitation.
-
Reaction Consumption: As your starting material is consumed, its concentration drops, which can sometimes affect the solubility of other components or the product itself.
-
Salt Formation: A change in the pH of the reaction mixture could cause protonation or deprotonation, forming a salt with different solubility characteristics.
Section 2: Systematic Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is more effective than random solvent testing. The following guide provides a logical workflow for identifying a suitable solvent system.
Initial Assessment: Incomplete Dissolution
If you observe that this compound is not fully dissolving in your chosen solvent at room temperature, follow this decision-making workflow.
Caption: Workflow for addressing in-reaction precipitation.
Section 5: Safety and Handling
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [9]Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and sources of ignition. [10]* Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations.
References
-
Shukla, D., Chakraborty, S., Singh, S., & Mishra, B. (2022). Solubilization techniques used for poorly water-soluble drugs. Precision Nanomedicine. [Link]
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. [Link]
-
Bharti, V. P., Attal, V. R., Munde, A. V., Birajdar, A. S., & Bais, S. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Gavali, S. M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Ahad, A., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. [Link]
-
Taylor, R. (2009). Selection of heterocycles for drug design. ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]
-
Sonar, P., Singh, S. P., Li, Y., Leong, W. L., & Dodabalapur, A. (2010). Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s. ResearchGate. [Link]
-
Sonar, P., Singh, S. P., Li, Y., Leong, W. L., & Dodabalapur, A. (2010). Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s. ACS Publications. [Link]
-
Advanced Biotech. (2025). Safety Data Sheet. Advanced Biotech. [Link]
-
Cusabio. (n.d.). 7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylicacid. Cusabio. [Link]
-
Taylor, R. (2009). Selection of heterocycles for drug design. PubMed. [Link]
-
Scott, J. S., et al. (2017). Modern advances in heterocyclic chemistry in drug discovery. Royal Society of Chemistry. [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT. [Link]
-
Sonar, P., et al. (2012). Fused aromatic thienopyrazines: structure, properties and function. Semantic Scholar. [Link]
-
Ghasemzadeh, M. A., & Abdolmaleki, Z. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]
-
Sonar, P., Singh, S. P., & Dodabalapur, A. (2012). Fused aromatic thienopyrazines: structure, properties and function. Royal Society of Chemistry. [Link]
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- 3. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Crystallization of Thieno[2,3-b]pyrazine Derivatives
Welcome to the technical support center for the crystallization of thieno[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your crystallization experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of thieno[2,3-b]pyrazine derivatives in a question-and-answer format.
Question 1: My thieno[2,3-b]pyrazine derivative is "oiling out" instead of crystallizing. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when your compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens when the melting point of your compound is lower than the temperature of the solution from which it is precipitating.[1] Impurities can also contribute to this phenomenon by depressing the melting point of your compound. Thieno[2,3-b]pyrazines, being planar aromatic systems, can have strong intermolecular interactions, but substituents can significantly alter their melting points and solubility behavior.
Underlying Cause: The primary reason for oiling out is that the supersaturation of the solution is too high at a temperature where the compound is still molten. The molecules aggregate as a liquid because they lack the thermal energy to arrange themselves into an ordered crystal lattice.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If you are using a cooling crystallization method, slow down the cooling rate. A gradual temperature decrease provides more time for molecules to orient themselves correctly into a crystal lattice. Placing the crystallization vessel in a Dewar flask with warm water and allowing it to cool to room temperature slowly can be effective.[2]
-
Use a Co-solvent System: Introduce a "poorer" solvent (an anti-solvent) very slowly to a solution of your compound in a "good" solvent. This gradual change in solvent composition can prevent the rapid crashing out of your compound as an oil.
-
-
Lower the Crystallization Temperature:
-
If possible, try to achieve supersaturation at a lower temperature where the compound is more likely to be in a solid state. This might involve using a more volatile solvent that can be evaporated at a lower temperature or using a solvent in which your compound has lower solubility.
-
-
Increase the Purity of Your Compound:
-
Impurities can significantly impact crystallization by disrupting lattice formation.[3][4][5] It is highly recommended to purify your thieno[2,3-b]pyrazine derivative using techniques like column chromatography or recrystallization before attempting to grow single crystals. A purity of at least 95% is advisable.
-
-
Change the Solvent:
-
The choice of solvent is critical. Experiment with a range of solvents with different polarities and boiling points. A solvent in which your compound has moderate solubility is often ideal.[6]
-
Question 2: I'm not getting any crystals at all, even after cooling the solution. What should I do?
Answer:
The absence of crystal formation, even in a supersaturated solution, is a common problem related to the nucleation step of crystallization.[7] Nucleation is the initial formation of small, stable crystalline aggregates that can then grow into larger crystals. Sometimes, the energy barrier for nucleation is too high for it to occur spontaneously.
Underlying Cause: For crystallization to begin, a state of supersaturation must be reached, and then nucleation must occur. If your solution is not sufficiently supersaturated, or if there are no nucleation sites, crystals will not form.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[8] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a "seed crystal" of your compound to the supersaturated solution.[8][9] This seed crystal acts as a template for further crystal growth, bypassing the initial nucleation barrier. If you don't have a pure crystal, a small amount of the crude solid can sometimes work.
-
Sonication: Applying ultrasound (sonocrystallization) can sometimes induce nucleation.[10]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If you suspect your solution is not sufficiently concentrated, allow the solvent to evaporate slowly. This can be done by covering the vial with a cap that has a small hole.[2]
-
Reduce Solvent Volume: If the solution is stable at higher temperatures, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[8]
-
-
Solvent System Modification:
-
Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.[2][9]
-
Liquid-Liquid Diffusion (Solvent Layering): Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent.[2][9] Crystals will form at the interface where the two solvents slowly mix.
-
Question 3: My crystals are very small, like a powder, and not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?
Answer:
The formation of a microcrystalline powder instead of large single crystals is often a sign of very rapid nucleation and crystal growth. When many nucleation sites are present, a large number of small crystals will form instead of a few large ones.[6]
Underlying Cause: Too many nucleation sites and/or a very high degree of supersaturation can lead to rapid crystallization, which does not allow for the slow, ordered growth required for large, high-quality crystals.[1]
Troubleshooting Protocol:
-
Control Nucleation:
-
Use a Clean Vessel: Ensure your crystallization vessel is meticulously clean. Dust, fibers, and other particulate matter can act as unwanted nucleation sites.[2][9] Filtering the solution before setting up the crystallization can also help.
-
Avoid Agitation: Mechanical disturbances can induce nucleation and lead to smaller crystals.[2][6] Place your crystallization experiment in a location free from vibrations.
-
-
Slow Down Crystal Growth:
-
Reduce Supersaturation Rate: Use the techniques mentioned in the previous sections, such as slower cooling, slower solvent evaporation, or diffusion methods, to achieve supersaturation more gradually.
-
Use a More Dilute Solution: Starting with a less concentrated solution can slow down the growth process.
-
-
Optimize the Solvent System:
-
The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of larger, well-defined crystals. Sometimes, the addition of a small amount of a second solvent can dramatically change the crystal morphology.
-
Experimental Workflow for Crystal Screening
For a systematic approach, a crystal screening workflow is highly recommended. This involves testing a variety of conditions in parallel.
Caption: A systematic workflow for screening crystallization conditions.
Troubleshooting Decision Tree
When faced with a failed crystallization experiment, this decision tree can guide your next steps.
Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvents for crystallizing thieno[2,3-b]pyrazine derivatives?
A good starting point is to screen a range of common organic solvents with varying polarities. Based on literature for similar heterocyclic compounds, consider ethyl acetate, acetonitrile, DMF, dichloromethane, and alcohols.[11] For some thieno[2,3-b]pyrazine derivatives, purification has been achieved using mixtures of ether and petroleum ether or toluene and ethanol.[12][13] The ideal solvent is one in which your compound is moderately soluble at room temperature and highly soluble at elevated temperatures.
Q2: How much compound do I need to grow single crystals?
While a single crystal for X-ray diffraction is minuscule, starting with a sufficient amount of material is crucial for screening and optimization. For initial screening in small vials (e.g., 1-4 mL), starting with 5-20 mg of your compound per experiment is a reasonable range.
Q3: Can impurities really prevent crystallization?
Yes, absolutely. Impurities can inhibit crystal growth by adsorbing onto the surface of a growing crystal, which can block further addition of molecules.[5] They can also interfere with the nucleation process itself.[3][4][14] In some cases, impurities can even become incorporated into the crystal lattice, leading to defects and poor-quality crystals.
Q4: My thieno[2,3-b]pyrazine is a neutral compound. Would forming a salt help with crystallization?
For neutral compounds that are difficult to crystallize, converting them into a salt can be a very effective strategy.[6][9] If your thieno[2,3-b]pyrazine derivative has a basic nitrogen atom, protonation with an acid (like HCl or a carboxylic acid) to form a salt can introduce strong hydrogen bonding interactions, which can facilitate the formation of a well-ordered crystal lattice.
Q5: How long should I wait for crystals to grow?
Patience is key in crystallization.[6] Some crystallizations can occur within hours, while others may take days or even weeks. It is generally advisable to set up your experiments and leave them undisturbed for at least a few days before concluding that they have failed.
Solvent Properties for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use |
| Dichloromethane | 40 | 9.1 | Good for dissolving many organics, volatile. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity, good for slow evaporation. |
| Acetonitrile | 82 | 37.5 | Polar aprotic, can be a good choice for heterocyclic compounds. |
| Ethanol | 78 | 24.5 | Protic, can form hydrogen bonds. |
| Toluene | 111 | 2.4 | Nonpolar, good for slow cooling from high temperatures. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling polar aprotic, dissolves many compounds. |
This table provides a starting point for solvent selection. The optimal choice will always be compound-specific and must be determined experimentally.
References
- Impact of impurities on crystal growth.
- How can I obtain good crystals of heterocyclic organic compounds?
-
3.5: Inducing Recrystallization. Chemistry LibreTexts URL: [Link]
- Chemistry Crystallization.
-
Inducing Crystallization by Nucleation. Chemical Education Xchange URL: [Link]
- Crystal growth of small-molecule organic semiconductors with nucleation additive.
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews URL: [Link]
- Crystallisation Techniques.
- Nucleation and Crystal Growth in Continuous Crystallization.
-
How the impurities in the solute can affect the induction time during crystallization. ResearchGate URL: [Link]
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm URL: [Link]
-
X-ray crystallography. Wikipedia URL: [Link]
- Guide for crystallization.
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI URL: [Link]
-
Impact of impurities on crystal growth | Request PDF. ResearchGate URL: [Link]
- Crystallization of Small Molecules in Lyotropic Liquid Crystals.
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry URL: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts URL: [Link]
- Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society URL: [Link]
-
Common Challenges in Crystallization Processes. YouTube URL: [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. MDPI URL: [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI URL: [Link]
-
Coping with crystallization problems. ResearchGate URL: [Link]
-
Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. PubMed Central URL: [Link]ncbi.nlm.nih.gov/pmc/articles/PMC5342939/)
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- 4. researchgate.net [researchgate.net]
- 5. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
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- 7. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Thienopyrazine Synthesis
Welcome to the Technical Support Center for Thienopyrazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of thienopyrazine derivatives. Thienopyrazines are a critical class of heterocyclic compounds with significant applications in materials science and medicinal chemistry, particularly as fluorophores and components of low-band-gap polymers.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during their synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Thienopyrazine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Question 1: I am experiencing very low to no yield of my desired thienopyrazine product. What are the likely causes and how can I fix this?
Answer:
Low or no yield is a frequent challenge in organic synthesis and can stem from several factors in thienopyrazine synthesis. A systematic approach to troubleshooting is crucial.
Probable Causes & Recommended Solutions:
-
Inefficient Condensation Reaction: The core of many thienopyrazine syntheses is the condensation of a 3,4-diaminothiophene derivative with a 1,2-dicarbonyl compound.[4][5]
-
Incomplete in situ Generation of Diamine: If you are generating the 3,4-diaminothiophene in situ from an ammonium salt using a base like triethylamine, ensure the base is fresh and added in the correct stoichiometry.[4] The reaction may require elevated temperatures or longer reaction times to go to completion.
-
Catalyst Inefficiency: For condensations catalyzed by an acid, such as p-toluenesulfonic acid, ensure the catalyst is not degraded.[2][6] The choice of solvent is also critical; dry chloroform or ethanol are commonly used.[2][6][7]
-
Steric Hindrance: Highly substituted 1,2-diketones or diaminothiophenes can significantly slow down the reaction rate. In such cases, extending the reaction time, increasing the temperature, or considering microwave-assisted synthesis might be beneficial.[4]
-
-
Poor Quality of Starting Materials:
-
Purity of Diaminothiophene: 3,4-diaminothiophene derivatives can be unstable and prone to oxidation. It is often recommended to use them directly after preparation or purification.[2][6] If you suspect degradation, re-purify your starting material.
-
Decomposition of Dicarbonyl Compound: Some 1,2-dicarbonyl compounds can be sensitive to light or air. Ensure their purity before use.
-
-
Suboptimal Reaction Conditions:
-
Temperature and Time: Many condensation reactions for thienopyrazine synthesis require refluxing for extended periods, sometimes up to three days.[4] If you are not seeing product formation, consider gradually increasing the reaction temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Experiment with different solvents if solubility appears to be an issue.[8]
-
-
Challenges in Palladium-Catalyzed C-H Activation Routes:
-
Catalyst, Ligand, and Base Combination: The success of Pd-catalyzed C-H arylations is highly dependent on the specific combination of the palladium precursor (e.g., Pd(OAc)2), ligand (e.g., X-Phos, PCy3·HBF4), and base (e.g., K2CO3).[1] An incorrect combination can lead to no reaction. It is crucial to screen different conditions based on literature precedents for similar substrates.[1][7]
-
Regioselectivity Issues: The position of C-H activation on the thiophene ring can be a challenge to control. The choice of palladium catalyst (e.g., cationic palladium) can influence the regioselectivity.[9]
-
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low yield in thienopyrazine synthesis.
Question 2: My reaction is producing multiple products and purification is proving difficult. What are the common side reactions and how can I improve the purity of my product?
Answer:
The formation of multiple products is a common issue, especially in complex multi-step syntheses or when reactive intermediates are involved.
Common Side Reactions:
-
Incomplete Reduction of Dinitrothiophenes: When preparing 3,4-diaminothiophenes from 2,5-disubstituted-3,4-dinitrothiophenes, the reduction step can be challenging. Using reducing agents like Pd/C can lead to a mixture of 3-amino-4-nitro and 3,4-diamino derivatives, along with other by-products.[2][6] A more effective method is often the use of powdered tin in acetic acid at elevated temperatures (e.g., 60 °C).[2][6]
-
Self-Condensation of Reactants: In condensation reactions, the 1,2-dicarbonyl compound or the diaminothiophene may undergo self-condensation under the reaction conditions, especially at high temperatures.
-
Competing C-H Activation Sites: In palladium-catalyzed reactions, heterocyclic substrates often have multiple C-H bonds with similar reactivities, leading to a mixture of regioisomers.[1][10] Careful optimization of the catalyst, ligand, and reaction conditions is necessary to achieve high regioselectivity.[1][9]
Strategies for Improved Purity:
-
Optimize the Reduction Step: If you are preparing the diaminothiophene precursor, ensure the reduction of the nitro groups is complete. Monitor the reaction closely by TLC.
-
Purification of Intermediates: While some intermediates like certain diamines can be unstable and are used crude in the next step, purifying other intermediates can significantly improve the outcome of the final reaction.[2][6]
-
Chromatography: Flash column chromatography is a standard method for purifying thienopyrazine derivatives.[2][6][7] A careful selection of the eluent system is key. Gradient elution is often necessary to separate closely related compounds.[2][6]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove minor impurities.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes lead to cleaner reactions with shorter reaction times, which can minimize the formation of side products.[4][11][12][13][14][15]
Table 1: Comparison of Conventional vs. Microwave-Assisted Condensation [4]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Often several hours to days | Typically a few minutes |
| Temperature | Dependent on solvent reflux | Can reach higher temperatures quickly |
| Yield | Variable, can be moderate to good | Often higher yields |
| Side Products | More prone to side product formation | Generally cleaner reactions |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thienopyrazines?
A: The most prevalent methods include:
-
Condensation of a 3,4-diaminothiophene with a 1,2-dicarbonyl compound: This is a versatile and widely used method.[4][5]
-
Palladium-catalyzed C-H activation/arylation: This modern approach allows for the direct functionalization of the thienopyrazine core.[1][9][10]
-
Multi-step synthesis starting from substituted thiophenes: This often involves nitration, reduction, and subsequent cyclization reactions.[2][6][16]
Q2: How do I choose the right catalyst and ligand for a palladium-catalyzed C-H functionalization of a thienopyrazine?
A: The choice is highly substrate-dependent. A good starting point is to consult the literature for similar transformations.[1][10] Generally, Pd(OAc)2 is a common palladium source. Ligands like phosphines (e.g., X-Phos, PCy3) are frequently employed.[1] It is often necessary to screen a panel of ligands and bases to find the optimal conditions for your specific substrate.
Q3: My thienopyrazine product is a low-band-gap polymer. How does the synthesis optimization differ?
A: For polymeric materials, in addition to yield and purity, you need to consider the molecular weight and polydispersity of the polymer, as these properties significantly impact the material's performance.[3][17] Polymerization reactions like Horner-Wadsworth-Emmons or Knoevenagel polycondensation are used.[3][17] Optimization will involve fine-tuning monomer stoichiometry, catalyst loading, reaction time, and temperature to achieve the desired polymer characteristics.
Q4: Are there any safety considerations I should be aware of during thienopyrazine synthesis?
A: Standard laboratory safety practices should always be followed. Some specific points to consider are:
-
Handling of Reagents: Some reagents, like organometallic compounds used in cross-coupling reactions, can be pyrophoric or moisture-sensitive. Palladium catalysts can be toxic. Always handle these in an inert atmosphere (e.g., under nitrogen or argon in a glovebox or using Schlenk techniques).[6]
-
Solvents: Many organic solvents are flammable and toxic. Use them in a well-ventilated fume hood.
-
Microwave Synthesis: Ensure you are using a dedicated scientific microwave reactor and follow the manufacturer's safety guidelines.[11][12][13][14][15]
Experimental Protocols
Protocol 1: General Procedure for Thienopyrazine Synthesis by Condensation [2][6]
This protocol describes the final cyclization step to form the thienopyrazine ring.
-
To a solution of the crude 3,4-diaminothiophene derivative (1.0 eq) in dry chloroform, add the appropriate 1,2-dicarbonyl compound (1.0-1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature or gentle heating and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step workflow for thienopyrazine synthesis via condensation.
References
-
Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine. (2020). Organic Letters. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). Molecules. [Link]
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021). Molecules. [Link]
-
Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s. (2006). Macromolecules. [Link]
-
Elaboration of low-band-gap π-conjugated systems based on thieno[3,4-b]pyrazines. (2014). ResearchGate. [Link]
-
Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells. (2022). Molecules. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021). ResearchGate. [Link]
-
Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. (2005). The Journal of Organic Chemistry. [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. (2024). Molecules. [Link]
-
Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2024). ChemistryOpen. [Link]
-
Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). (2021). National Center for Biotechnology Information. [Link]
- A kind of thienopyrazine derivatives and preparation method thereof. (2010).
-
Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. (2021). DiVA. [Link]
-
MICROWAVE ASSISTED SYNTHESIS & QSAR STUDY OF SOME NOVEL PYRAZOLYL THIAZINE DERIVATIVES. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. [Link]
-
Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. (2007). ResearchGate. [Link]
-
(PDF) Thiophene-rich fused-aromatic thienopyrazine acceptor for donor-acceptor low band-gap polymers for OTFT and polymer solar cell applications. (2012). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. (2007). National Center for Biotechnology Information. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Thieno[3,4-b]pyrazine Oligomers as Precursors to Low Band Gap Materials and Models of Effective Conjugation. (2004). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted. (n.d.). Asian Journal of Chemistry. [Link]
-
Ladder-Type Thienoacenaphthopyrazine-Based Molecules: Synthesis, Properties, and Application to Construct High-Performance Polymer for Organic Solar Cells. (2022). CCS Chemistry. [Link]
-
Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s. (2006). ACS Publications. [Link]
-
Fused aromatic thienopyrazines: structure, properties and function. (2010). Journal of Materials Chemistry. [Link]
-
Synthesis and Characterization of Thieno[3,4-b]pyrazine-Based Terthienyls: Tunable Precursors for Low Band Gap Conjugated Materials. (2004). The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. (2024). Chemical Science. [Link]
-
Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. (2024). National Center for Biotechnology Information. [Link]
-
Thiophene-rich fused-aromatic thienopyrazine acceptor for donor–acceptor low band-gap polymers for OTFT and polymer solar cell applications. (2012). Journal of Materials Chemistry. [Link]
-
Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. (2019). Semantic Scholar. [Link]
-
Palladium-catalyzed ligand-directed C-H functionalization reactions. (2010). Chemical Reviews. [Link]
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Technical Support Center: Purification of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Introduction
Welcome to the technical support guide for the purification of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (CAS 244014-85-5).[1] This document is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar heterocyclic compounds. The inherent basicity of the pyrazine nitrogen atoms and the polarity of the amine and ester functional groups present unique challenges in achieving high purity.[2] This guide provides in-depth, field-proven insights and step-by-step protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my column chromatography purification of this compound resulting in significant streaking and poor separation?
A1: This is a classic issue encountered when purifying basic compounds like heterocyclic amines on standard silica gel.[2] The root cause is the strong interaction between the basic nitrogen atoms in your thienopyrazine core and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This acid-base interaction leads to irreversible adsorption or slow, uneven elution, which manifests as "streaking" or "tailing" on TLC and poor peak shape in column chromatography.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: Impurities will largely depend on the synthetic route. Common synthetic pathways, such as those involving Buchwald-Hartwig C-N coupling, can introduce specific side products.[3][4][5] Potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding 7-bromo precursor.
-
Catalyst Residues: Palladium or copper catalysts used in cross-coupling reactions.[3][4]
-
Side-Products: From undesired side reactions, which can be numerous in heterocyclic synthesis.[6]
-
Solvents and Reagents: Residual high-boiling point solvents (e.g., DMF, DMSO) or excess reagents.
Q3: What is the first analytical step I should take before attempting a large-scale purification?
A3: Always begin with a small-scale analytical assessment.
-
Thin Layer Chromatography (TLC): This is your primary tool for developing a separation method. Test various solvent systems to understand the relative polarity of your compound and its impurities.[7]
-
Proton NMR (¹H NMR): Dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to identify the major components and estimate the initial purity.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can provide a more accurate picture of the number of components and their molecular weights, helping to identify potential side products.
Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution is supersaturated or cooled too quickly.[7][8] The presence of impurities can also prevent crystal lattice formation.
-
Solution 1: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[7]
-
Solution 2: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates nucleation sites that can initiate crystallization.[7]
-
Solution 3: If you have a small amount of pure material, add a "seed crystal" to the cooled solution to induce crystallization.[7]
-
Solution 4: If impurities are the cause, a preliminary purification step, like a quick filtration through a plug of silica, may be necessary before attempting recrystallization.[7]
Purification Strategy Workflow
The choice of purification strategy depends critically on the impurity profile of your crude material. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guides & Protocols
Strategy 1: Column Chromatography for Heterocyclic Amines
This is often the most effective method for separating closely related impurities. The key is to mitigate the interaction with silica gel.
Troubleshooting Common Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Streaks / Tails on TLC/Column | Strong acid-base interaction between the basic amine and acidic silica gel. | Add a basic modifier like triethylamine (TEA) or ammonia in methanol (0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica.[2][7][9] |
| Poor Separation of Spots (Low ΔRf) | The chosen solvent system is not optimal for differentiating the compound from impurities. | Systematically screen solvent systems using TLC. Test combinations of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether).[3][10] |
| Compound Won't Elute from the Column | The compound is too polar for the solvent system, or it has irreversibly adsorbed to the silica. | Drastically increase the polarity of the mobile phase (e.g., switch from Ethyl Acetate to Methanol). If that fails, consider an alternative stationary phase like neutral alumina or reversed-phase (C18) silica.[7] |
| Column Overloading | Too much crude material was loaded relative to the amount of silica. | A general rule is to load 1-5% of crude material by mass of the stationary phase (e.g., 1-5 g of crude per 100 g of silica).[7] |
Detailed Protocol: Flash Column Chromatography with Basic Modifier
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your product an Rf value of ~0.2-0.3.
-
Prepare your bulk mobile phase by adding 0.5% triethylamine (v/v) to this solvent system. For example, for 1 L of 50:50 EtOAc/Hexane, add 5 mL of TEA.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel in your mobile phase (with TEA).
-
Pack the column evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully load the resulting free-flowing powder onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions and monitor their contents using TLC.
-
Combine the fractions containing the pure product.
-
-
Purity Validation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Submit a sample for ¹H NMR and HPLC analysis to confirm purity (>98%). The triethylamine is volatile and should be removed during evaporation.
-
Strategy 2: Recrystallization
Recrystallization is an excellent technique for removing impurities that have significantly different solubility profiles from your main product.
Troubleshooting Recrystallization
Caption: Troubleshooting common issues in recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at boiling. An ideal solvent dissolves the compound when hot but not when cold.[8]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[7]
-
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.[8]
-
Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[8]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
-
Purity Validation:
-
Determine the melting point of the crystals. A sharp melting point indicates high purity.
-
Confirm identity and purity using ¹H NMR and HPLC.
-
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823. Retrieved from [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. Retrieved from [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Retrieved from [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Nogueira, A., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Retrieved from [Link]
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- 4. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells [mdpi.com]
- 5. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Side Product Formation in Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-component reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of the thieno[2,3-b]pyrazine core is a powerful method for creating scaffolds of significant interest in medicinal chemistry.[1][2] The most common route involves a Gewald three-component reaction, which, while efficient, can be prone to side reactions if not properly controlled.[3][4] This guide provides a structured, question-and-answer approach to identifying and mitigating these unwanted products.
Troubleshooting Guide: Isolating the Signal from the Noise
This section addresses specific experimental observations and provides a logical path to identify and resolve the underlying issues.
Q1: My crude ¹H NMR is crowded with unexpected peaks, and TLC shows multiple spots. What are the most probable side products?
This is a common issue stemming from the multi-component nature of the Gewald reaction. The complexity often arises from incomplete reactions or competing pathways. The primary suspects are:
-
Unreacted Starting Materials: The simplest explanation is often the correct one. Verify the presence of your starting materials: 2,3-diaminopyrazine, methyl 2-cyano-3-mercaptopropenoate (or its precursors like a cyano-activated ester and a sulfur source).
-
Knoevenagel Condensation Intermediate: The first step of the Gewald reaction is a Knoevenagel condensation.[4][5] If the subsequent sulfur addition and cyclization are slow or incomplete, this stable intermediate can accumulate. It lacks the amino group at the 2-position of the thiophene ring and will show characteristic signals for its α,β-unsaturated system.
-
Thiol Oxidation Products: If using a thiol-based reagent, it can be susceptible to oxidation, forming disulfides. This is particularly relevant if the reaction is exposed to air for extended periods.
-
Hydrolysis of the Ester (Saponification): The presence of a strong base (especially hydroxide ions from residual water) and heat can lead to the saponification of your methyl ester, forming the corresponding carboxylate salt. This product will be highly polar and may streak on TLC.
-
Over-alkylation or Dimerization: Under certain conditions, the nucleophilic amine of the product can react with starting materials or intermediates, leading to higher molecular weight impurities.
Q2: Mass spectrometry of an isolated impurity shows a molecular weight of [X]. How do I proceed with structural elucidation?
A definitive molecular weight is the best starting point for identifying an unknown. Here is a systematic workflow to determine its structure.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to determine the elemental formula. This is critical for distinguishing between isomers and compounds with very similar nominal masses.
-
FT-IR Spectroscopy: Analyze for key functional group changes.
-
A strong, sharp peak around 2200-2260 cm⁻¹ suggests a nitrile (C≡N) group, a hallmark of the Knoevenagel intermediate.
-
The absence of the characteristic N-H stretches (typically two sharp peaks around 3300-3500 cm⁻¹) indicates the amino group is not present.
-
A broad peak around 2500-3300 cm⁻¹ is indicative of a carboxylic acid O-H stretch, suggesting ester hydrolysis.
-
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC/HMBC):
-
¹H NMR: Compare the spectrum to your product. Look for the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of new signals.
-
¹³C NMR: Check for the presence of a nitrile carbon (δ ≈ 115-120 ppm) or a carboxylic acid carbon (δ > 170 ppm).
-
2D NMR (COSY & HSQC/HMBC): Use these experiments to build the carbon-hydrogen framework and confirm connectivity, providing definitive proof of the structure.
-
This analytical workflow provides a self-validating system where the proposed formula from HRMS is confirmed by the functional groups in FT-IR and the precise atomic arrangement from NMR.
Q3: My yields are consistently low, and I believe the Knoevenagel intermediate is the main byproduct. How can I optimize the reaction to favor the final product?
Accumulation of the Knoevenagel intermediate points to a bottleneck in the sulfur addition or the final ring-closing (cyclization) step.[5] The causality is often linked to the base, solvent, or temperature.
-
Role of the Base: The base in the Gewald reaction is not just a simple proton scavenger; it's a catalyst.[6] It facilitates both the initial condensation and the subsequent cyclization.
-
Insight: A weak base may not be sufficient to promote the cyclization efficiently. Conversely, an overly strong base can promote undesired side reactions like hydrolysis.
-
Solution: Using a secondary amine like morpholine or piperidine is a classic choice, as it is effective at catalyzing all steps of the sequence.[6] Ensure the base is used in catalytic, not stoichiometric, amounts unless specified by the procedure.
-
-
Temperature Control:
-
Insight: The initial condensation is often exothermic and can proceed at room temperature. However, the cyclization step typically requires thermal energy to overcome its activation barrier.
-
Solution: Try a step-wise temperature profile. Run the initial phase of the reaction at a lower temperature (e.g., room temperature for 1-2 hours) to allow for the controlled formation of the intermediate, then gently heat the reaction (e.g., 50-60 °C) to drive the cyclization to completion.
-
-
Solvent Choice:
-
Insight: The solvent must be able to dissolve the starting materials and intermediates. Polar aprotic solvents like ethanol, DMF, or dioxane are common.
-
Solution: Ethanol is often a good starting point as it balances polarity and is easily removed. If solubility is an issue, DMF can be used, but be aware that it requires higher temperatures for removal and can sometimes participate in side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for side product formation in this synthesis?
The synthesis proceeds via a Gewald reaction mechanism. Understanding this pathway is key to predicting where things can go wrong. The main steps are: (1) Base-catalyzed Knoevenagel condensation, (2) Michael addition of sulfur, and (3) Tautomerization and cyclization. Side products primarily arise from intermediates that are "trapped" or diverted from this main pathway.
Caption: Key steps in the Gewald synthesis pathway and points of side product formation.
Q2: How can I effectively purify the final product away from persistent polar impurities?
If impurities like the hydrolyzed carboxylic acid are present, they can be challenging to remove.
-
Aqueous Wash: Before column chromatography, perform a liquid-liquid extraction. Washing the organic layer (e.g., ethyl acetate or DCM) with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) will deprotonate the acidic byproduct, pulling it into the aqueous layer. Follow this with a water wash and then a brine wash to remove residual salts.
-
Column Chromatography: Use a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The less polar product should elute before the more polar impurities.
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is an excellent final purification step to obtain high-purity material.
Data Summary & Visual Workflows
Table 1: Common Side Products and Their Analytical Signatures
| Impurity Name | Potential Cause | Molecular Weight ( g/mol ) | Key ¹H NMR Signal | Key IR Signal (cm⁻¹) |
| Knoevenagel Intermediate | Incomplete cyclization | Varies | Olefinic proton (C=CH) | ~2220 (C≡N) |
| Saponified Product | Water, strong base | Product MW + 14 | Absence of -OCH₃ singlet | ~2500-3300 (broad O-H) |
| Disulfide Byproduct | Air oxidation of thiol | Varies | Absence of -SH proton | Absence of S-H stretch |
Troubleshooting Workflow for Unknown Impurities
Caption: A systematic workflow for the identification of unknown synthesis byproducts.
References
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 26(16), 4823. Available from: [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. Available from: [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PubMed. Available from: [Link]
-
Rodrigues, J. M., et al. (2021). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. ResearchGate. Available from: [Link]
-
Heravi, M. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available from: [Link]
-
Oakwood Chemical. (n.d.). This compound. Available from: [Link]
-
Sabo, T., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available from: [Link]
-
Castanedo, G. A., et al. (2011). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ACS Combinatorial Science, 13(4), 405-410. Available from: [Link]
-
Dehaen, W., et al. (1993). Furo- and thieno[2,3-b]pyrazines. Part 1. Synthesis of 2-substituted derivatives. Journal of Heterocyclic Chemistry, 30(5), 1361-1366. Available from: [Link]
-
Wikipedia. (2023). Gewald reaction. Available from: [Link]
-
Rodrigues, J. M., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(15), 4994. Available from: [Link]
-
Petrou, A., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(19), 5893. Available from: [Link]
-
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Cesa, F., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5489. Available from: [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. RepositóriUM - Universidade do Minho. Available from: [Link]
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Technical Support Center: Enhancing the Stability of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate in Solution
Introduction: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, frequently serving as a key building block in the synthesis of novel therapeutic agents.[1][2] However, its complex fused-ring structure, featuring an amino group, a thiophene ring, and a pyrazine moiety, renders it susceptible to degradation in solution. This instability can compromise experimental reproducibility, lead to potency loss, and generate unknown impurities, posing significant challenges for researchers.
This guide provides a comprehensive technical resource for scientists and drug development professionals encountering stability issues with this compound. We will move from high-level FAQs to in-depth troubleshooting protocols and proactive stabilization strategies, grounded in established chemical principles. Our goal is to empower you to diagnose, mitigate, and prevent degradation, ensuring the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries related to the instability of this compound.
Q1: My solution of this compound is rapidly changing color from pale yellow to dark yellow or brown. What is causing this? A: Color change is a classic indicator of chemical degradation, most commonly due to oxidation.[3] The electron-rich aminothieno[2,3-b]pyrazine core is susceptible to forming colored degradation products upon exposure to oxygen, light, or trace metal contaminants in your solvent. This process, known as autoxidation, can be accelerated by ambient conditions.[4]
Q2: My HPLC analysis shows a steady decrease in the main compound peak area over just a few hours at room temperature. What are the likely degradation pathways? A: A rapid decrease in purity points to significant instability. The two most probable degradation pathways are:
-
Oxidation: The primary pathway, affecting the amino group and the sulfur atom in the thiophene ring.[5][6]
-
Hydrolysis: The methyl ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid (-COOH), especially in unbuffered solutions or at non-neutral pH.[7][8]
Q3: What is a good starting point for a solvent and buffer system to improve stability? A: For initial experiments, we recommend dissolving the compound in a deoxygenated aprotic solvent like DMSO or DMF for stock solutions. For aqueous working solutions, a buffered system is critical. A citrate or phosphate buffer at a slightly acidic pH (e.g., pH 5.0-6.5) is a good starting point. This can help stabilize the amino group through partial protonation, though it may slightly increase the risk of ester hydrolysis. Always use high-purity, deoxygenated solvents.[8]
Q4: How should I store my stock and working solutions to maximize their shelf-life? A: To minimize degradation, follow these storage protocols:
-
Stock Solutions (in DMSO/DMF): Aliquot into small volumes in amber glass vials, purge the headspace with an inert gas (argon or nitrogen), and store at -20°C or, ideally, -80°C.[9] Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Prepare fresh daily from the frozen stock. Keep on ice and protected from light during experiments. If short-term storage is needed, purge with inert gas and refrigerate at 2-8°C.
Q5: I'm observing new peaks in my HPLC/LC-MS chromatogram. How can I identify what they are? A: The appearance of new peaks confirms degradation. To identify them, a forced degradation study is the standard approach.[10][11] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the degradation products. Analyzing the resulting solutions by LC-MS can help you tentatively identify the new peaks by their mass-to-charge ratio and correlate them to specific degradation pathways.
Section 2: Understanding the Primary Degradation Pathways
A fundamental understanding of the degradation mechanisms is essential for developing effective stabilization strategies. The structure of this compound is susceptible to two main modes of degradation in solution.
2.1 Oxidative Degradation
Oxidation is often the most significant and rapid degradation pathway.[4] It is a complex process that can be initiated by several factors, including dissolved oxygen, trace metal ions, and light exposure.[3]
-
Mechanism: The primary sites of oxidation are the exocyclic amino group and the sulfur atom of the thiophene ring. The reaction often proceeds via a free-radical chain reaction.[12] The amino group can be oxidized to form N-oxides or related products. The sulfur atom can be oxidized to a sulfoxide and then a sulfone. These reactions disrupt the aromaticity and electronic structure of the molecule, leading to a loss of activity and changes in physical properties (like color).
-
Catalysts:
-
Trace Metal Ions (Fe³⁺, Cu²⁺): Even ppb levels of metal ions can significantly catalyze oxidative reactions.[3][13]
-
Light (Photolytic Oxidation): UV or visible light can provide the energy to initiate autoxidative chain reactions between the compound and molecular oxygen.[7]
-
Heat: Increased temperature accelerates the rate of all chemical reactions, including oxidation.
-
Caption: Fig 1. Potential Oxidative Degradation Pathways.
2.2 Hydrolytic Degradation
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this molecule, the ester functional group is the primary site of hydrolysis.[11]
-
Mechanism: The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the methyl ester. This process is catalyzed by both acid (H⁺) and base (OH⁻). The final product is the corresponding carboxylic acid, Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylic acid, and methanol.
-
Influence of pH: Hydrolysis is typically slowest near neutral pH and accelerates significantly under both strongly acidic and strongly basic conditions.[8] This creates a challenge, as a slightly acidic pH may protect against oxidation but could increase the rate of hydrolysis.
Caption: Fig 2. Primary Hydrolytic Degradation Pathway.
Section 3: Troubleshooting Guide: A Systematic Approach
When faced with instability, a systematic investigation is crucial to identify the root cause and implement an effective solution. This process begins with a forced degradation study.
3.1 Protocol: Forced Degradation Study
A forced degradation or "stress testing" study is essential for identifying likely degradation pathways and products, which helps in developing stability-indicating analytical methods.[10][14]
Caption: Fig 3. Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile or methanol).
-
Sample Allocation: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. Include a control sample stored at -20°C in the dark.
-
Stress Application:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to achieve a final concentration of 0.5 M HCl.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to achieve a final concentration of 0.5 M NaOH.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Place the vial in an oven at 60°C, protected from light.
-
Photolytic: Expose the solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).
-
-
Time Points: Sample and analyze at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). For acid/base hydrolysis, the reaction may be very fast, so quenching by neutralization may be required at earlier time points.
-
Analysis: Analyze all samples by a suitable gradient HPLC-UV method and by LC-MS to determine the percentage of degradation and the mass of any new peaks formed.
3.2 Interpreting Forced Degradation Data
The results of your study will point directly to the most effective stabilization strategies.
| Stress Condition | Primary Pathway Targeted | Expected Major Degradation Product(s) | Implied Stabilization Strategy |
| 0.1 M HCl | Acid-Catalyzed Hydrolysis | Carboxylic acid derivative (Parent Mass +14 Da) | Use pH > 4; avoid acidic buffers |
| 0.1 M NaOH | Base-Catalyzed Hydrolysis | Carboxylic acid derivative (Parent Mass +14 Da) | Use pH < 8; avoid basic buffers |
| 3% H₂O₂ | Oxidation | N-Oxide (Parent Mass +16 Da), S-Oxide (+16 Da), S-Dioxide (+32 Da) | Add antioxidants; deoxygenate solvent |
| Heat (60°C) | Thermal Degradation | Accelerates all pathways, primarily oxidation | Store solutions at low temperatures |
| Light | Photodegradation | Complex mixture, often oxidative products | Protect from light (amber vials) |
Section 4: Proactive Stabilization Strategies
Based on the understanding that the compound is primarily susceptible to oxidation and hydrolysis, the following strategies can be implemented proactively.
4.1 Optimization of Solution pH and Buffer System
Controlling pH is the first and most critical step.[8]
-
Rationale: A buffered solution resists changes in pH and can maintain the compound in its most stable ionization state. For an amine-containing compound, a slightly acidic pH (5.0-6.5) can be beneficial by protonating a portion of the amine groups, making them less susceptible to oxidation. However, one must balance this against the risk of acid-catalyzed ester hydrolysis.
-
Recommendations:
-
Screen a series of buffers (e.g., citrate, acetate, phosphate) across a pH range of 5.0 to 7.0.
-
Prepare solutions in each buffer and monitor their stability over time at a set temperature (e.g., room temperature and 40°C).
-
Select the buffer system that shows the minimal degradation rate for both oxidative and hydrolytic products.
-
4.2 Creating an Inert Environment
Minimizing exposure to oxygen and light is a simple and highly effective measure.
-
Solvent Deoxygenation: Before preparing solutions, sparge the solvent with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
Inert Headspace: After preparing stock solutions, flush the vial's headspace with inert gas before capping and sealing.
-
Light Protection: Always use amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[7]
4.3 Use of Chemical Stabilizers
When pH and environmental controls are insufficient, the addition of chemical stabilizers is warranted.
Antioxidants: Antioxidants are reducing agents that are preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API).[3][15][16]
| Antioxidant | Type | Mechanism | Typical Concentration | Solvent Compatibility |
| Ascorbic Acid (Vitamin C) | Water-Soluble | Reducing Agent, Radical Scavenger | 0.01% - 0.1% (w/v) | Aqueous, Methanol |
| Sodium Metabisulfite | Water-Soluble | Potent Reducing Agent | 0.01% - 0.5% (w/v) | Aqueous |
| Butylated Hydroxytoluene (BHT) | Lipid-Soluble | Free Radical Scavenger | 0.01% - 0.1% (w/v) | Organic Solvents (DMSO, DMF) |
Chelating Agents: Chelating agents sequester trace metal ions that catalyze oxidative degradation.[17][18]
-
Recommendation: Ethylenediaminetetraacetic acid (EDTA) is the most common and effective chelating agent.[3] It forms a stable complex with most divalent and trivalent metal ions.
-
Typical Concentration: A low concentration, typically 0.01% - 0.05% (w/v), is usually sufficient. EDTA is often used in combination with an antioxidant for a synergistic effect.[3]
Section 5: Recommended Experimental Protocol
5.1 Protocol: Preparation of a Stabilized Working Solution
This protocol integrates the strategies discussed above for preparing a moderately stable aqueous solution for use in experiments.
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 6.0.
-
Deoxygenation: Place the buffer in a flask and sparge with high-purity argon or nitrogen gas for 30 minutes while stirring.
-
Addition of Stabilizers: To the deoxygenated buffer, add disodium EDTA to a final concentration of 0.01% (w/v) and ascorbic acid to a final concentration of 0.05% (w/v). Stir until fully dissolved.
-
Compound Dissolution: Prepare a concentrated stock solution of this compound in deoxygenated DMSO (e.g., 10 mg/mL).
-
Final Dilution: Dilute the DMSO stock into the stabilized aqueous buffer to achieve the final desired concentration for your experiment. Ensure the final DMSO concentration is compatible with your assay (typically <1%).
-
Storage and Use: Use an amber vial for the final solution. Keep it capped and on ice, away from direct light, for the duration of the experiment. Prepare fresh daily.
References
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Technical Support Center: Mitigating Off-Target Effects of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and Related Thienopyrazines
Welcome to the technical support center for researchers utilizing Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and other novel thienopyrazine-based compounds. The thieno[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential as a kinase inhibitor.[1][2] While initial studies on derivatives of this compound have shown promising antitumor activity in cell lines such as gastric adenocarcinoma (AGS), the precise mechanism of action and potential for off-target effects remain key areas for investigation.[3][4]
This guide provides a structured, question-and-answer-based approach to proactively identify, validate, and mitigate unintended molecular interactions that can confound experimental data and compromise therapeutic potential.
PART 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are "off-target" effects, and why are they a particular concern for kinase inhibitors like those based on the thienopyrazine scaffold?
A1: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target.[5] For kinase inhibitors, this is a frequent challenge because the human kinome contains over 500 members, many of which share a highly conserved ATP-binding pocket that these inhibitors are designed to block.[6][7]
Causality and Experimental Impact:
-
Misleading Phenotypes: An observed cellular effect (e.g., apoptosis, cell cycle arrest) might be attributed to the inhibition of the intended target, when it is actually caused by the modulation of one or more unrelated kinases or other proteins.[8][9]
-
Unexplained Toxicity: Cellular toxicity at low compound concentrations can be a sign that the molecule is interacting with proteins essential for cell survival, independent of the intended target.[10]
-
Clinical Failure: Promising preclinical candidates can fail in clinical trials due to unforeseen toxicities arising from off-target activities. Early and thorough off-target profiling is essential to de-risk a drug discovery program.[11]
Q2: My initial high-throughput screen (HTS) identified this compound as a potent "hit." How can I be confident this activity is due to on-target engagement?
A2: A potent HTS result is an excellent starting point, but it is not definitive proof of on-target activity. HTS assays can be prone to artifacts, and the initial potent activity could stem from various sources.[12][13] A multi-step validation strategy is crucial.
The first step is to confirm that the compound truly inhibits its intended target.[14] This can be done using biochemical assays to determine potency and selectivity.[14] Subsequently, you must validate that the compound engages the target within a cellular context and that this engagement leads to the expected biological outcome.[15][16]
PART 2: Troubleshooting Guides for Common Experimental Issues
This section addresses specific problems that often point toward underlying off-target effects.
Issue 1: Phenotype Mismatch
Symptom: The cellular phenotype observed with your thienopyrazine compound does not align with the phenotype from a genetic knockdown (e.g., siRNA, shRNA) or knockout (CRISPR/Cas9) of the intended target protein.[17]
Possible Causes & Scientific Rationale:
-
Dominant Off-Target Effect: The compound may be potently inhibiting an unintended secondary target that produces a different, stronger, or opposing biological response.
-
Pathway Crosstalk: The inhibitor might affect a kinase that, while not the primary target, is part of an interconnected signaling network, leading to paradoxical pathway activation or inhibition not seen with the clean removal of a single protein.[8][18]
-
Scaffold-Specific Activity: The chemical scaffold itself might have an inherent biological activity unrelated to the inhibition of the intended kinase.
-
Temporal Differences: A small molecule inhibitor acts rapidly, whereas genetic perturbations can take 48-72 hours, allowing for cellular compensation mechanisms to activate.
Troubleshooting & Validation Workflow:
Caption: Decision tree for troubleshooting phenotype mismatches.
Issue 2: Unexpected Cytotoxicity
Symptom: The compound induces significant cell death at concentrations that should, based on biochemical IC50 values, be selective for the primary target.
Possible Causes & Scientific Rationale:
-
Inhibition of Essential Kinases: The compound may be inhibiting kinases crucial for cell survival (e.g., those involved in cell cycle progression or apoptosis regulation) that were not included in initial selectivity screens.
-
Mitochondrial Toxicity: The compound could be interfering with mitochondrial function, a common off-target effect that leads to apoptosis.
-
hERG Inhibition: Inhibition of the hERG potassium channel is a well-known off-target effect for many small molecules and can lead to cardiotoxicity, which may manifest as cytotoxicity in certain cellular assays.[6]
-
Assay Interference: The compound might be directly interfering with the viability assay reagents (e.g., reducing MTT, inhibiting luciferase), giving a false impression of cell death.[10]
Troubleshooting & Validation Strategy:
-
Run Cell-Free Controls: Test if the compound interferes directly with your viability assay reagents (e.g., CellTiter-Glo®, MTT) in the absence of cells.[10]
-
Orthogonal Viability Assays: Confirm the cytotoxic effect using a different method. For example, if you initially used a metabolic assay (MTT), validate with a membrane integrity assay (e.g., LDH release) or by cell counting.
-
Broad-Spectrum Kinase Screen: Screen the compound against a large, unbiased panel of kinases to identify potent off-target interactions.[19][20] Pay close attention to kinases known to be essential for cell survival.
-
Specialized Safety Screens: If cytotoxicity is confirmed, consider running specialized secondary pharmacology assays, such as a hERG inhibition assay or mitochondrial toxicity panel.[11]
PART 3: Methodologies & Protocols for Off-Target Characterization
A systematic, tiered approach is the most effective way to characterize the selectivity of your compound.
3.1 Tier 1: Predictive (In Silico) Profiling
Before initiating costly wet-lab experiments, computational methods can predict potential off-targets.[21][22] This is based on comparing the chemical structure of your compound to databases of known inhibitors and the structural similarity of kinase binding sites.[21][23]
Recommended Tools:
-
KinomeFEATURE: A database for comparing kinase binding site similarity.[21]
-
KinomeMETA: A web platform for kinome-wide polypharmacology profiling.[24]
Why this is useful: In silico profiling can help you design a more focused and cost-effective biochemical screening panel by highlighting kinases or kinase families that are most likely to be off-targets.
3.2 Tier 2: Biochemical (In Vitro) Profiling
This is the gold standard for empirically determining the selectivity of a kinase inhibitor.[25] It involves screening your compound against a large panel of purified kinases.
Data Summary: Comparison of Kinase Profiling Platforms
| Platform Type | Principle | Advantages | Disadvantages | Recommended Use Case |
| Activity-Based Assays | Measures the inhibition of kinase catalytic activity (phosphorylation of a substrate). | Provides direct functional data (IC50/Ki); can detect time-dependent inhibition.[26] | Can be prone to assay interference; may not detect non-catalytic interactions. | Primary screening and lead optimization to determine functional potency and selectivity. |
| Affinity-Based Assays | Measures the binding affinity of the compound to a panel of kinases (e.g., KiNativ, Chemical Proteomics). | Unbiased; detects binding regardless of functional effect; can identify non-kinase targets.[27][28] | Does not confirm functional inhibition; binding may not always translate to a biological effect. | Identifying the full spectrum of potential off-targets, including non-kinase proteins. |
3.3 Tier 3: Cellular Target Engagement & Validation
Biochemical data must be validated in a cellular context.[16] This step confirms that your compound can enter the cell, bind to its intended target at relevant concentrations, and elicit a downstream functional response.
Objective: To determine if the compound inhibits the phosphorylation of a known direct substrate of the target kinase in a dose-dependent manner.
Methodology:
-
Cell Treatment: Plate cells and allow them to attach. Treat with a serial dilution of your compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse using a buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of the substrate overnight at 4°C.
-
On a separate blot, or after stripping, probe for the total protein level of the substrate and a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates on-target engagement.[17]
Objective: To directly confirm that the compound binds to and stabilizes the target protein inside intact cells.
Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures.[16]
Methodology:
-
Cell Treatment: Treat cultured cells with the vehicle control or your compound at a saturating concentration for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze it by Western blot or another protein detection method (e.g., ELISA, mass spectrometry) for the presence of your target protein.
-
Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.
PART 4: Integrated Workflow for Off-Target Mitigation
A comprehensive strategy integrates computational, biochemical, and cellular approaches to build a high-confidence profile of a compound's selectivity.
Caption: Integrated workflow for identifying and mitigating off-target effects.
References
-
Zhao, Z., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i516–i525. [Link]
-
Li, Z., et al. (2022). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 17(10), 1135-1146. [Link]
-
Vyas, V. K., et al. (2013). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 4(12), 1188–1192. [Link]
-
Vyas, V. K., et al. (2013). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 4(12), 1188–1192. [Link]
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Oh, S. J., & Lee, K. (2010). Strategies for the design of selective protein kinase inhibitors. Mini reviews in medicinal chemistry, 10(7), 561–575. [Link]
-
Lin, A., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports, 11(1), 16298. [Link]
-
Oh, S. J., & Lee, K. (2010). Strategies for the Design of Selective Protein Kinase Inhibitors. Mini-Reviews in Medicinal Chemistry, 10(7), 561-575. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]
-
Zhao, Z., et al. (2018). Computational off-target profiling of known kinase inhibitors. ResearchGate. [Link]
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Agnew, C., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 29. [Link]
-
BioNauta. (2025). Inside the Cell: How Cell-Based Assays Reveal Drug Function. [Link]
-
Norman, R. A. (2005). Strategies for the Design of Potent and Selective Kinase Inhibitors. Current Topics in Medicinal Chemistry, 5(5), 417-438. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(15), 1937-1949. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Chen, P. H., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
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Lin, A., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
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Ventura, A. C., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 105. [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. [Link]
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Engel, J. C., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 229-239. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. [Link]
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Engel, J. C., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 61-70. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Li, J., et al. (2023). Profiling disease-selective drug targets: from proteomics to ligandomics. EMBO Molecular Medicine, 15(11), e18386. [Link]
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Cho, Y., et al. (2014). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Current protocols in chemical biology, 6(4), 211–235. [Link]
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ResearchGate. (n.d.). Synthesis of methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (1b) from amine 1a. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed. [Link]
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National Institutes of Health. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. [Link]
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Evotec. (2025). Unlocking High-Throughput Screening Strategies. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. [Link]
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Technical Support Center: Protocol Refinement for Assays Involving Thieno[2,3-b]pyrazines
A Foreword from the Senior Application Scientist:
Welcome to the technical support center dedicated to refining your assays involving the thieno[2,3-b]pyrazine scaffold. In my years of experience supporting drug discovery professionals, I've seen how this privileged heterocyclic structure, a cornerstone in many kinase inhibitor programs, can present unique challenges that, if unaddressed, may lead to misleading data and stalled projects.[1][2]
This guide is structured to be your lab partner. It moves beyond simple step-by-step instructions to explain the why behind each recommendation. We will dissect common problems, from fundamental compound handling to complex data interpretation, ensuring that every protocol you run is robust, reproducible, and self-validating. Our goal is to empower you to troubleshoot effectively, generate high-quality data, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common high-level questions.
Q1: My thieno[2,3-b]pyrazine derivative shows poor solubility in my aqueous assay buffer. What are the immediate troubleshooting steps? A1: This is a frequent issue with planar, aromatic heterocycles.
-
Verify DMSO Stock: Ensure your DMSO is anhydrous and of high purity. Water contamination is a primary cause of compound precipitation upon dilution.
-
Lower Final DMSO Concentration: While many biochemical assays tolerate up to 5% DMSO, cell-based assays are often sensitive to concentrations above 0.5%.[3] Test the DMSO tolerance of your specific assay and use the lowest concentration possible.
-
Consider Pluronic F-127: For biochemical assays, adding a non-ionic detergent like Pluronic F-127 (typically at 0.005-0.01%) can help maintain compound solubility and prevent aggregation without significantly impacting enzyme activity.
Q2: I'm observing a steep dose-response curve with a Hill slope significantly greater than 1. What does this indicate? A2: A steep Hill slope (>1.5) is often a red flag for non-specific assay behavior, most commonly compound aggregation.[4][5][6] At a critical concentration, your compound may be forming aggregates that sequester and inhibit the enzyme, leading to a sharp, non-stoichiometric drop in activity. This is a classic artifact and requires immediate investigation.[5][7]
Q3: My compound is potent in a biochemical kinase assay but shows no activity in my cell-based assay. What's the disconnect? A3: This discrepancy is common and points to several possibilities:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[8]
-
Compound Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.
Q4: How can I quickly check if my hit is a "frequent hitter" or a Pan-Assay Interference Compound (PAINS)? A4: PAINS are compounds that appear as hits in many different assays through non-specific mechanisms like redox cycling, fluorescence interference, or chemical reactivity.[9][10]
-
Computational Filtering: Use online tools or internal software to check your compound's structure against known PAINS substructure filters.[4]
-
Orthogonal Assays: Validate your hit using a different assay technology.[11][12] For example, if your primary screen was luminescence-based (measuring ATP depletion), validate with a TR-FRET assay that directly measures product formation.[13]
Part 2: In-Depth Troubleshooting Guides
Section 2.1: Compound-Specific Issues & Artifacts
Planar heterocyclic scaffolds like thieno[2,3-b]pyrazines can be prone to behaviors that interfere with assays. Ruling these out is the first principle of generating trustworthy data.
Compound aggregation is one of the most common mechanisms for false-positive results in high-throughput screening.[7] Aggregates can produce artifactual inhibition that is non-specific, time-dependent, and sensitive to detergents.
Troubleshooting Workflow for Aggregation
Caption: Workflow to diagnose compound aggregation.
Detailed Steps & Explanations:
-
Detergent Sensitivity Test:
-
Rationale: Aggregation-based inhibition is often highly sensitive to the presence of non-ionic detergents, which disrupt the non-covalent forces holding the aggregates together.
-
Protocol: Re-run the dose-response assay, preparing one set of curves under standard conditions and a parallel set in buffer containing 0.01% (v/v) Triton X-100 or Tween-20.
-
Interpretation: If the IC50 value increases by an order of magnitude or more in the presence of detergent, aggregation is highly likely.
-
-
Confirmation with Dynamic Light Scattering (DLS):
-
Rationale: DLS is a biophysical technique that directly measures particle size in solution. It can provide definitive evidence of aggregate formation.
-
Protocol: Prepare the thieno[2,3-b]pyrazine compound in the final assay buffer at a concentration where inhibition was observed (e.g., 5x IC50). Analyze the sample using a DLS instrument.
-
Interpretation: A clean solution of a small molecule should show particle sizes below 5 nm. The presence of particles in the range of 100-1000 nm is a strong indicator of aggregation.
-
Section 2.2: Biochemical Assay Protocol Refinement (Kinase Assays)
Thieno[2,3-b]pyrazines are frequently evaluated as kinase inhibitors.[1] Success in these assays depends on careful optimization.
A poor assay window (low signal-to-background) or a low Z'-factor (< 0.5) indicates variability and a lack of robustness, making it difficult to identify true hits.
Troubleshooting Steps:
-
Optimize Enzyme Concentration:
-
Rationale: The optimal enzyme concentration should produce a robust signal without depleting the substrate too quickly. Aim for the EC80 (the concentration giving 80% of the maximal signal) to ensure the assay is sensitive to inhibitors.[14]
-
Protocol: Run a kinase titration curve, measuring the TR-FRET ratio across a range of enzyme concentrations while keeping substrate and ATP constant.[14]
-
-
Verify ATP Concentration:
-
Rationale: For ATP-competitive inhibitors, assay sensitivity is highly dependent on the ATP concentration. Running the assay at the ATP Kₘ (Michaelis constant) provides a standardized condition for comparing inhibitor potency (IC50).
-
Protocol: Determine the apparent ATP Kₘ for your kinase under the assay conditions. Perform the primary screen at [ATP] = Kₘ.
-
-
Check for Compound Fluorescence Interference:
-
Rationale: The thieno[2,3-b]pyrazine core is an aromatic system that may possess intrinsic fluorescence, potentially interfering with the TR-FRET readout.
-
Protocol: Run two control plates: one with the compound and all assay components except the terbium donor, and another with the compound and all components except the fluorescent acceptor.
-
Interpretation: Any signal detected in these wells indicates direct interference from your compound, which could be quenching or contributing to the fluorescence signal.
-
Table 1: Typical Starting Conditions for Kinase Assay Optimization
| Parameter | Recommended Range | Rationale |
| Enzyme Conc. | Titrate to EC80 | Balances signal strength and sensitivity to inhibition.[14] |
| ATP Conc. | Kₘ value | Standard condition for comparing ATP-competitive inhibitors. |
| Substrate Conc. | Kₘ value | Ensures adequate signal without substrate inhibition. |
| Incubation Time | 60 - 120 min | Allow for sufficient product formation (typically <20% substrate turnover). |
| DMSO Final Conc. | ≤ 1% | Minimize solvent effects on enzyme activity. |
Section 2.3: Cell-Based Assay Protocol Refinement
Confirming that a compound works in a cellular context is a critical step.[15]
CETSA is a powerful method to verify direct target engagement in intact cells.[16][17] Variability can arise from inconsistent heating, incomplete lysis, or issues with protein detection.[18][19]
CETSA Troubleshooting Workflow
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Validation & Comparative
A Comparative Guide to Thienopyridine-Based Anticancer Agents: Profiling Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Against Other Thienopyridine Inhibitors
Introduction: The Thienopyridine Scaffold as a Privileged Structure in Oncology
The thienopyridine core, a bicyclic heterocycle containing a thiophene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the diverse possibilities for substitution, has enabled the development of a wide array of pharmacologically active compounds. While historically recognized for their role as P2Y12 receptor antagonists in antiplatelet therapy, the versatility of the thienopyridine framework has led to the discovery of potent inhibitors targeting other key players in cellular signaling, including a variety of protein kinases.[1][2] This guide provides a comparative analysis of a promising anticancer agent, Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, and its derivatives, alongside other notable thienopyridine-based inhibitors with demonstrated or potential applications in oncology. We will delve into their mechanisms of action, supported by experimental data, to provide a comprehensive resource for researchers and drug development professionals.
Focus Compound: this compound and Its Derivatives
A series of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, synthesized from the parent compound this compound, have demonstrated significant in vitro antitumor activity across a panel of human cancer cell lines.[3][4]
Antiproliferative Activity
The antiproliferative effects of these compounds were evaluated using the Sulforhodamine B (SRB) assay, a cell staining method that provides a sensitive measure of cellular protein content and, by extension, cell density. The results, summarized in the table below, highlight the potent cytotoxic effects of several derivatives, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) cell lines.[3][4]
| Compound | R Group | AGS (GI50 µM) | CaCo-2 (GI50 µM) | MCF7 (GI50 µM) | NCI-H460 (GI50 µM) |
| 2b | 2-Methoxyphenyl | 10.5 | >50 | >50 | >50 |
| 2f | 3,4-Dimethoxyphenyl | 9.5 | 11.0 | >50 | 25.5 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 | 8.5 | 15.5 | 20.0 |
Importantly, these compounds exhibited low toxicity against the non-tumor Vero cell line, suggesting a degree of selectivity for cancer cells.[3][4]
A Non-Apoptotic Mechanism of Action
Further investigation into the mechanism of action of the most potent compounds (2b, 2f, and 2g) in the AGS cell line revealed an intriguing departure from the classical apoptotic pathway. While these compounds induced cell cycle arrest, analysis of apoptosis via Annexin V-PI staining indicated that the observed cell death was not primarily due to apoptosis.[3] This finding points towards an alternative, non-apoptotic cell death mechanism, a highly sought-after characteristic in cancer therapeutics, especially for overcoming apoptosis-resistant tumors.[5][6][7]
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer properties of thienopyridine derivatives.
Comparative Analysis with Other Thienopyridine Inhibitors
The thienopyridine scaffold has been successfully employed to develop inhibitors targeting various pathways implicated in cancer progression. Here, we compare the profile of this compound derivatives with other thienopyridine-based inhibitors.
Thienopyridine-Based Kinase Inhibitors
A significant number of thienopyridine derivatives have been developed as potent protein kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Receptor Tyrosine Kinase (RTK) Inhibitors: The Case of RON Kinase
The recepteur d'origine nantais (RON) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumorigenesis. A novel series of thieno[2,3-b]pyridines have been identified as potent inhibitors of RON kinase and its splice variants.[8][9] Compound 15f from this series demonstrated excellent in vitro kinase inhibition and antiproliferative activity.[8]
Intracellular Kinase Inhibitors: Targeting JAK2 and Aurora Kinases
The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase whose gain-of-function mutations are implicated in myeloproliferative neoplasms. Thienopyridine-based compounds have been developed as highly selective JAK2 inhibitors.[10][11] Similarly, the Aurora kinases, which are crucial for mitotic progression, are attractive targets in oncology, and thienopyrimidine (a related scaffold) inhibitors of Aurora kinases have been reported.[12][13][14][15]
| Inhibitor Class | Target Kinase | Example Compound | IC50 (nM) | Antiproliferative Activity (Cell Line) | GI50 (nM) |
| Thieno[2,3-b]pyridines | RON | 15f | 0.39 | KM12C | 7 |
| Thienopyridines | JAK2 | Compound 19 | 1 (JAK2) | Not Reported | Not Reported |
| Thienopyrimidines | Aurora A/B | AT9283 | 3 (Aurora A/B) | HCT116 | Not Reported |
Signaling Pathway Targeted by Thienopyridine Kinase Inhibitors
Caption: Diverse kinase targets of thienopyridine-based inhibitors in cancer signaling pathways.
Thienopyridines as P2Y12 Receptor Antagonists: An Indirect Anticancer Effect?
The P2Y12 receptor, a key player in platelet aggregation, has also been implicated in cancer progression.[1] Thienopyridine P2Y12 antagonists like clopidogrel and prasugrel, while primarily used as antiplatelet agents, may exert indirect anticancer effects by inhibiting platelet-tumor cell interactions, which are known to promote metastasis and angiogenesis.[1][16][17] However, the role of P2Y12 inhibitors in cancer is complex, with some studies suggesting a potential for both anti- and pro-tumorigenic effects depending on the context.[1][18]
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA. Allow the plates to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[19][20][21][22][23]
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate at room temperature for 15-20 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[24][25][26]
Conclusion and Future Perspectives
The thienopyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action. This compound and its derivatives represent a promising new class of compounds that induce non-apoptotic cell death, a highly desirable trait for overcoming drug resistance in cancer. In contrast, other thienopyridine-based molecules have been successfully developed as potent and selective kinase inhibitors, targeting key nodes in oncogenic signaling pathways. The comparative analysis presented in this guide highlights the chemical tractability and therapeutic potential of the thienopyridine core. Future research should focus on elucidating the precise molecular target and mechanism of action of non-apoptotic inducers like the this compound series, which will be crucial for their further development as clinical candidates. Furthermore, exploring the synergistic potential of combining these different classes of thienopyridine inhibitors could open up new avenues for more effective and durable cancer therapies.
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El-Malah, A. A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 15(11), 1368. [Link]
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Armstrong, P. C., & Kirkby, N. S. (2016). Effects of P2Y12 Receptor Antagonists Beyond Platelet Inhibition--Comparison of Ticagrelor With Thienopyridines. British journal of pharmacology, 173(7), 1141–1153. [Link]
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A Comparative Analysis of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Analogs in Oncological Research
The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] Among these, Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate and its analogs have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides a comparative analysis of various analogs, delving into their synthesis, structure-activity relationships (SAR), and performance in preclinical cancer models. The insights presented herein are aimed at researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The Thieno[2,3-b]pyrazine Core: A Scaffold for Kinase Inhibition
The thieno[2,3-b]pyrazine nucleus is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many endogenous signaling molecules. This structural mimicry allows thieno[2,3-b]pyrazine derivatives to interact with a variety of biological targets, most notably protein kinases.[3][4][5] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][4] Analogs of this compound have been primarily investigated for their potential as kinase inhibitors, demonstrating a range of activities against various cancer cell lines.
Comparative Analysis of N-Aryl Analogs
A significant body of research has focused on the synthesis and evaluation of analogs bearing (hetero)aryl substituents on the 7-amino group.[6][7] These modifications have a profound impact on the biological activity of the parent compound. The primary synthetic route to achieve this diversification is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[6][7]
Structure-Activity Relationships (SAR)
The nature and position of substituents on the N-aryl ring are critical determinants of antitumor activity. A systematic study by Rodrigues et al. (2021) revealed key SAR trends against a panel of human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF-7), and non-small-cell lung carcinoma (NCI-H460).[6][7]
Table 1: Comparative Antitumor Activity (GI₅₀ in µM) of N-Aryl Analogs [6]
| Compound ID | N-Aryl Substituent | AGS | CaCo-2 | MCF-7 | NCI-H460 |
| 2a | Phenyl | >50 | >50 | >50 | >50 |
| 2b | 2-Methoxyphenyl | 11.0 | 18.2 | >50 | 34.5 |
| 2c | 3-Methoxyphenyl | 24.1 | 25.3 | >50 | 41.2 |
| 2d | 4-Methoxyphenyl | 35.6 | 28.9 | >50 | >50 |
| 2e | 2,4-Dimethoxyphenyl | >50 | >50 | >50 | >50 |
| 2f | 3,4-Dimethoxyphenyl | 10.5 | 15.1 | 25.3 | 20.1 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 | 12.5 | 18.9 | 15.4 |
| 2h | 3,4,5-Trimethoxyphenyl | 14.2 | 16.8 | 22.4 | 19.7 |
| 2i | 2-Fluorophenyl | 20.3 | 22.1 | >50 | 35.8 |
| 2j | 3-Fluorophenyl | 15.6 | 18.4 | 30.1 | 25.6 |
| 2k | 4-Fluorophenyl | 28.7 | 31.5 | >50 | 40.2 |
From this data, several key insights can be drawn:
-
Impact of Methoxy Substitution: The presence of methoxy groups on the phenyl ring generally enhances antitumor activity compared to the unsubstituted phenyl analog (2a).
-
Positional Isomerism: The position of the methoxy group is crucial. A single methoxy group at the 2-position (2b) confers better activity than at the 3- (2c) or 4-position (2d).
-
Synergistic Effects of Multiple Methoxy Groups: Di- and tri-substituted methoxy analogs often exhibit improved potency. Notably, the 3,5-dimethoxyphenyl analog (2g) was the most active compound in the series against the AGS cell line, with a GI₅₀ value of 7.8 µM.[6]
-
Fluorine Substitution: Fluorine substitution also leads to an increase in activity compared to the unsubstituted analog, although generally less pronounced than methoxy substitution.
Further investigation into the mechanism of action for the most potent compounds, such as the methoxylated analogs 2b, 2f, and 2g, in the AGS cell line indicated that the observed cell growth inhibition was not primarily due to apoptosis. This suggests an alternative mechanism of cell death or cytostasis is at play.[6][7]
Experimental Protocols
General Synthesis of N-Aryl Analogs via Buchwald-Hartwig Cross-Coupling
This protocol describes a general method for the synthesis of Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates.
Diagram 1: Synthetic Workflow
Caption: General workflow for the Buchwald-Hartwig cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried reaction tube, add Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq), the corresponding (hetero)arylamine (1.1-1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Addition of Catalyst and Solvent: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and anhydrous toluene.
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C with stirring for the appropriate time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[6]
Cell Viability Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Diagram 2: SRB Assay Workflow
Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4 °C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of cell growth (GI₅₀) from the dose-response curves.[6][7]
Future Directions and Broader Context
While the focus of this guide has been on N-aryl analogs, the thieno[2,3-b]pyrazine scaffold offers multiple positions for chemical modification. Future research could explore substitutions on the thiophene and pyrazine rings to further probe the SAR and potentially discover analogs with improved potency, selectivity, and pharmacokinetic properties. The related thieno[2,3-d]pyrimidine scaffold has also been extensively studied as a source of kinase inhibitors, and comparative studies between these two isomeric systems could yield valuable insights for rational drug design.[3][4][8][9][10][11][12] Furthermore, identifying the specific kinase targets of these compounds is a critical next step to understand their mechanism of action and to guide their development as targeted cancer therapies.
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
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Rodrigues, J. M., et al. (2022). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 27(15), 4994. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed, 34443411. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. [Link]
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A Researcher's Guide to Unveiling the Biological Target of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, technically-focused framework for elucidating the molecular target of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, a thieno[2,3-b]pyrazine derivative with demonstrated antitumor potential.[1][2][3][4] While its efficacy in inhibiting cancer cell growth is established, the precise molecular mechanism remains to be fully characterized.[1][2]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical and scientifically rigorous workflow, empowering researchers to build a compelling, multi-faceted case for the biological target of this compound. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the trustworthiness of your findings.
I. The Thieno[2,3-b]pyrazine Scaffold: A Landscape of Potential Targets
The thieno[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5][6] Related compounds, such as thieno[2,3-b]pyridines, have been shown to be multi-targeting agents, interacting with enzymes like phospholipase C, kinases, and even structural proteins like tubulin.[7] This inherent promiscuity of the general scaffold underscores the necessity of a comprehensive and unbiased approach to target identification for this compound. A study on related derivatives pointed towards a mechanism of action in gastric adenocarcinoma that did not involve apoptosis, suggesting a unique mode of action.[1][2][4]
Our investigative workflow is therefore structured in two key phases: Target Discovery , to identify candidate interacting proteins, and Target Validation , to confirm the biological relevance of these interactions.
Caption: A generalized workflow for small molecule target identification and validation.
II. Phase 1: Casting a Wide Net - Target Discovery Methodologies
The initial phase of our investigation is designed to be broad and unbiased, generating a list of high-confidence candidate proteins that interact directly with this compound.
A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This classical and powerful technique relies on the specific interaction between our compound and its protein target(s).[8]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Ligand:
-
Synthesize an analog of this compound with a linker arm terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an amine). The linker should be of sufficient length to minimize steric hindrance.
-
Covalently couple the modified compound to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Rationale: Immobilizing the compound allows for the selective capture of interacting proteins from a complex biological lysate.
-
-
Preparation of Cell Lysate:
-
Culture a relevant human cancer cell line (e.g., a gastric or colorectal adenocarcinoma cell line, given the compound's known activity) and harvest the cells.[1][2][3][4]
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the compound-coupled beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent alone.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive elution with an excess of the free, unmodified this compound, or by changing the buffer conditions (e.g., pH or ionic strength).
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the experimental eluate but absent or significantly reduced in the control eluate.
-
Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
-
Rationale: By comparing the proteins captured by the compound-functionalized beads to those captured by control beads, we can identify proteins that specifically interact with our molecule of interest.
-
B. Kinome-Wide Profiling
Given that many small molecule inhibitors target kinases, a comprehensive screen of the human kinome is a prudent and high-yield approach.[9][10] This will reveal if this compound has activity against one or more protein kinases.
Experimental Protocol: Kinome Scan
-
Assay Principle: This is typically a competitive binding assay where the test compound competes with a known, immobilized ligand for binding to a large panel of kinases.
-
Execution:
-
Submit this compound to a commercial kinome profiling service (e.g., KINOMEscan™).
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of over 400 human kinases.
-
The results are reported as the percent of the kinase that is bound by the test compound.
-
-
Data Analysis:
-
Identify kinases that show significant inhibition (e.g., >90% inhibition).
-
For the most promising hits, perform follow-up dose-response studies to determine the binding affinity (Kd).
-
Rationale: This method provides a broad overview of the compound's selectivity across the kinome, identifying potential on- and off-target kinase interactions.[11][12]
-
C. Photoaffinity Labeling
To definitively identify direct binding partners in a cellular context, photoaffinity labeling is an invaluable tool.[13][14][15][16] This technique utilizes a modified version of the compound that, upon photoactivation, forms a covalent bond with its target protein.[13][14]
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis:
-
Synthesize a photoaffinity probe derivative of this compound. This probe will contain three key features:
-
The core pharmacophore of the original molecule.
-
A photoreactive group (e.g., a benzophenone or diazirine).
-
A reporter tag (e.g., biotin or a clickable alkyne group) for subsequent enrichment and detection.
-
-
Rationale: The photoreactive group allows for light-induced covalent crosslinking to the target protein, while the reporter tag facilitates the isolation of the labeled protein.[13][14]
-
-
In-Cell Labeling:
-
Treat intact, live cells with the photoaffinity probe.
-
Include a competition control where cells are co-incubated with the probe and an excess of the parent compound.
-
Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group.
-
Harvest and lyse the cells.
-
-
Enrichment and Identification:
-
If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads.
-
If a clickable alkyne tag was used, perform a click chemistry reaction to attach a biotin-azide or fluorescent-azide reporter.
-
Elute the enriched proteins and identify them by mass spectrometry.
-
Rationale: Proteins that are specifically labeled by the probe (i.e., labeling is competed by the parent compound) are high-confidence direct targets.[17]
-
III. Phase 2: Rigorous Confirmation - Target Validation Techniques
Once a list of candidate targets has been generated, the next crucial step is to validate these interactions using orthogonal methods. This phase aims to confirm direct binding, demonstrate target engagement in a cellular environment, and establish the functional relevance of the target to the compound's observed phenotype.
A. Biophysical Interaction Analysis: Quantifying the Binding
To confirm a direct interaction between this compound and a candidate protein, and to quantify the binding affinity, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standards.[18][19]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified candidate protein onto the surface of an SPR sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.[20][21]
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[21]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place a solution of the purified candidate protein in the sample cell and a solution of this compound in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution while measuring the heat released or absorbed during the binding event.[24][25]
-
Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[18]
-
Rationale: ITC provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind binding.[19]
-
Table 1: Comparison of Biophysical Techniques for Target Validation
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Primary Outputs | ka, kd, KD | KD, n, ΔH, ΔS |
| Protein Requirement | Lower (µg) | Higher (mg) |
| Compound Requirement | Lower | Higher |
| Immobilization | Required | Not required (in-solution) |
| Throughput | Higher | Lower |
| Information | Kinetics and affinity | Thermodynamics and affinity |
B. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
CETSA is a powerful method for verifying that a compound binds to its target within the complex environment of a living cell.[26][27] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[28][29]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Thermal Challenge: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble candidate target protein remaining at each temperature using a specific antibody (e.g., via Western blotting or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.[30]
C. Genetic Approaches: Linking Target to Phenotype
The ultimate validation of a drug target is demonstrating that its genetic perturbation phenocopies the effects of the compound. CRISPR/Cas9 technology is a powerful tool for this purpose.[31][][33][34][35]
Experimental Protocol: CRISPR/Cas9-mediated Target Knockout
-
Gene Knockout: Use CRISPR/Cas9 to generate a cell line in which the gene encoding the candidate target protein is knocked out.
-
Phenotypic Analysis: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. The key is to assess whether the knockout cells are resistant to the compound's effects (e.g., growth inhibition).
-
Rescue Experiment: To confirm that the observed phenotype is due to the loss of the target protein, re-introduce the wild-type protein into the knockout cells and show that this restores sensitivity to the compound.
-
Rationale: If knocking out the target protein confers resistance to the compound, it provides strong genetic evidence that the protein is the biologically relevant target.[33]
-
Table 2: Comparison of Target Validation Methodologies
| Method | Information Provided | Context | Key Advantage |
| SPR/ITC | Quantitative binding affinity and kinetics/thermodynamics | In vitro (purified components) | Precise quantification of direct interaction |
| CETSA | Target engagement and stabilization | In cellulo | Confirms binding in a native cellular environment |
| CRISPR/Cas9 | Functional relevance of the target to the compound's effect | In cellulo | Provides a genetic link between target and phenotype |
IV. Synthesizing the Evidence: Building a Conclusive Case
-
Biochemical Evidence: Affinity chromatography and/or photoaffinity labeling identify a candidate protein.
-
Biophysical Confirmation: SPR and/or ITC confirm a direct, high-affinity interaction between the compound and the purified protein.
-
Cellular Target Engagement: CETSA demonstrates that the compound engages and stabilizes the target protein inside living cells.
-
Genetic Validation: CRISPR/Cas9-mediated knockout of the target gene confers resistance to the compound's cytotoxic effects.
Should this compound be found to inhibit a specific kinase, the validation workflow would be further supported by downstream signaling analysis.
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Navigating the Structure-Activity Landscape of Thieno[2,3-b]pyrazine Derivatives: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the thieno[2,3-b]pyrazine scaffold has emerged as a privileged heterocyclic system, underpinning the development of a multitude of biologically active compounds. Its structural resemblance to purine has made it a compelling starting point for the design of molecules that can interact with a wide array of biological targets, most notably protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thieno[2,3-b]pyrazine derivatives, offering a comparative perspective against other key heterocyclic systems and furnishing detailed experimental protocols for their synthesis and evaluation.
The Thieno[2,3-b]pyrazine Core: A Versatile Scaffold in Oncology
The fusion of a thiophene and a pyrazine ring creates the thieno[2,3-b]pyrazine system, a planar, aromatic structure with unique electronic properties. This scaffold has been extensively explored as a core for inhibitors of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Thieno[2,3-b]pyrazine derivatives have demonstrated potent activity against several cancer-relevant kinases, including B-Raf, a key component of the MAPK signaling pathway.[2]
Unraveling the Structure-Activity Relationships: A Tale of Substitutions
The biological activity of thieno[2,3-b]pyrazine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. SAR studies have revealed key insights into optimizing their potency and selectivity.
Anticancer Activity: Key Structural Determinants
The anticancer potential of thieno[2,3-b]pyrazine derivatives has been evaluated against a variety of human tumor cell lines. A notable study involved the synthesis of tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine and their evaluation using the Sulforhodamine B (SRB) assay. While many of the synthesized compounds showed modest activity, a Sonogashira coupling product, a precursor to the tricyclic lactone, exhibited a promising growth inhibition fifty (GI50) of less than 10 µM across all tested cancer cell lines.[3]
A systematic investigation into methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates revealed crucial SAR insights for their antitumor activity.[4] The position and electronic nature of substituents on the arylamino moiety at the 7-position significantly impacted their potency.
.
Comparative Analysis: Thieno[2,3-b]pyrazines vs. Other Heterocycles
To appreciate the unique advantages of the thieno[2,3-b]pyrazine scaffold, it is instructive to compare its performance with other prominent heterocyclic systems in the realm of kinase inhibition and anticancer drug discovery.
Thienopyrimidines: Isomeric Cousins with Distinct Profiles
Thienopyrimidines, isomers of thienopyrazines, are also recognized as potent kinase inhibitors.[5] A study directly comparing thieno[2,3-d]pyrimidines with their thieno[3,2-d]pyrimidine isomers as anticancer agents revealed that the former generally exhibited greater potency against various cancer cell lines.[6] This highlights how the relative orientation of the thiophene and pyrimidine rings can significantly influence biological activity.
For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly active compound, showing broad-spectrum anticancer activity.[6] The SAR for thieno[2,3-d]pyrimidines indicates that substitution at the 2-position with an amino group bearing a benzyl substituent is favorable for activity.[6]
Pyrazolo[3,4-d]pyrimidines: An Alternative Kinase Hinge-Binding Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is another well-established core for kinase inhibitors, particularly targeting VEGFR-2.[7] These compounds share a similar bicyclic heterocyclic structure with thienopyrazines and can also form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
A series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer and VEGFR-2 inhibitory activity.[7] Compound 12b from this series, featuring a substituted phenylamino group, demonstrated potent anticancer activity against breast cancer cell lines with an IC50 value of 3.343 µM against MDA-MB-468 cells and significant VEGFR-2 inhibition.[7]
| Scaffold | Key Target(s) | Representative Compound | Potency (IC50/GI50) | Reference |
| Thieno[2,3-b]pyrazine | B-Raf, various cancer cell lines | Sonogashira product | GI50 < 10 µM | [3] |
| Thieno[2,3-d]pyrimidine | Various cancer cell lines | 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | GP = -31.02% (melanoma) | [6] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR-2, various cancer cell lines | Compound 12b | IC50 = 3.343 µM (MDA-MB-468) | [7] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful exploration of the SAR of thieno[2,3-b]pyrazine derivatives hinges on robust and reproducible experimental methodologies.
Synthesis of Substituted Thieno[2,3-b]pyrazines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is a key method for introducing diverse amino substituents onto the thieno[2,3-b]pyrazine core.[4][8][9]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the halo-thieno[2,3-b]pyrazine derivative (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, K2CO3, 1.5-2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired substituted thieno[2,3-b]pyrazine derivative.
Caption: Workflow for Buchwald-Hartwig amination.
In Vitro Anticancer Activity Screening: The Sulforhodamine B (SRB) Assay
The SRB assay is a widely used colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and cost-effective method for cytotoxicity screening of potential anticancer compounds.[1][10][11][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate adherent cancer cells in 96-well microtiter plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically in DMSO, with a final concentration not exceeding 0.5%) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
Caption: SRB assay workflow for cytotoxicity screening.
Conclusion and Future Directions
The thieno[2,3-b]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. The SAR insights discussed in this guide underscore the importance of systematic structural modifications to fine-tune the biological activity of these derivatives. While significant progress has been made, future research should focus on exploring a wider range of substitutions and delving deeper into their mechanisms of action to unlock the full therapeutic potential of this remarkable heterocyclic system. Comparative studies with a broader range of established heterocyclic drugs will be crucial in positioning thieno[2,3-b]pyrazine derivatives in the competitive landscape of drug discovery.
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling: A Case Study of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Introduction: The Enigma of a Promising Antitumor Compound
In the landscape of oncology drug discovery, compounds that exhibit potent and selective antitumor activity are of paramount interest. Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (henceforth designated M7ATP) has emerged as one such molecule. Foundational studies have demonstrated its significant growth inhibitory effects against several human tumor cell lines, including gastric (AGS), colorectal (CaCo-2), and breast (MCF7) cancer lines.[1][2] Intriguingly, subsequent mechanistic studies revealed that M7ATP's mode of action does not appear to involve the induction of apoptosis, pointing to a distinct, and as yet unidentified, mechanism of action.[2]
This lack of a defined molecular target presents both a challenge and an opportunity. While the therapeutic potential is evident, the path to clinical development is obstructed by critical unanswered questions: What is the primary protein target responsible for its efficacy? More importantly, what is its broader off-target profile? Unintended interactions with other proteins, particularly kinases, can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a supplementary exercise but a foundational pillar in the preclinical development of M7ATP.
This guide provides a comprehensive, technically-grounded framework for elucidating the target landscape of M7ATP. We will move beyond a simple listing of techniques, instead presenting a logical, multi-pronged experimental cascade. We will compare and contrast orthogonal approaches, explaining the causality behind their selection and sequence, to build a high-confidence profile of this promising compound's interactions within the human proteome.
The Imperative of Selectivity: Why Comprehensive Profiling is Non-Negotiable
In modern drug discovery, the concept of a "magic bullet"—a compound that hits a single target with perfect specificity—is largely an ideal. The reality is that most small molecules exhibit some degree of promiscuity. Understanding this profile is critical for several reasons:
-
Anticipating Toxicity: Off-target interactions are a primary driver of adverse drug reactions. Proactively identifying these interactions allows for early-stage risk assessment and mitigation.
-
Mechanism Deconvolution: A comprehensive target profile can reveal the true driver of the desired phenotype. The most potent biochemical target may not be the protein responsible for the observed cellular effect.
-
Discovering Polypharmacology: Sometimes, hitting multiple targets can be therapeutically advantageous, leading to synergistic efficacy. A cross-reactivity profile can uncover these opportunities.[3]
-
Guiding Lead Optimization: Knowing the on- and off-targets provides a roadmap for medicinal chemists to improve selectivity and potency, thereby enhancing the therapeutic window.[3]
A Phased Approach to Target Deconvolution and Cross-Reactivity Profiling
We propose a three-phase experimental workflow designed to cast a wide net initially, followed by increasingly focused validation in more physiologically relevant contexts. This strategy integrates broad, unbiased screening with specific, target-engagement validation, ensuring a self-validating and robust dataset.
Phase 1, Part A: Broad Kinase Selectivity Screening
Given that a significant portion of the "druggable" genome consists of protein kinases, and their ATP-binding sites are frequent targets for heterocyclic compounds, a broad kinase panel screen is the most logical starting point.[4] This approach assesses the ability of M7ATP to inhibit the activity of hundreds of kinases in parallel, providing a rapid and quantitative overview of its kinome-wide selectivity.
Comparative Methodologies:
| Assay Type | Principle | Advantages | Disadvantages | Recommended Provider |
| Radiometric Assay | Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[5] | Gold standard for functional activity, high sensitivity. | Requires handling of radioactive materials, potential for interference. | Reaction Biology (HotSpot™) |
| Competitive Binding Assay | Measures displacement of a known, tagged ligand from the kinase active site.[6][7] | Direct measure of binding affinity (Kd), independent of substrate or ATP. | Does not confirm functional inhibition (i.e., antagonism vs. agonism). | Eurofins DiscoverX (KINOMEscan™) |
| Luminescence-Based Assay | Measures kinase activity by quantifying the amount of ADP produced (e.g., ADP-Glo™). | Non-radioactive, high-throughput, homogeneous format. | Prone to interference from compounds that affect luciferase. | Promega |
Experimental Rationale: For an initial screen of an unknown compound, a competitive binding assay is often superior. It measures direct physical interaction, which is a prerequisite for functional activity, and is less susceptible to assay artifacts that can plague functional screens. The output, typically a dissociation constant (Kd) or percent of control, provides a clean, quantitative measure of potency against each kinase.
Hypothetical Data Presentation:
The results should be summarized in a table, ranking hits by potency. A selectivity score (e.g., S-score) can be calculated to quantify the compound's promiscuity.
| Kinase Target | Dissociation Constant (Kd, nM) | Selectivity Score (S-score) | Kinase Family | Notes |
| Kinase A | 50 | 0.01 | CMGC | Potent primary hit |
| Kinase B | 250 | 0.05 | TK | Significant off-target |
| Kinase C | 800 | 0.1 | AGC | Moderate off-target |
| ... | >10,000 | - | - | 400+ other kinases |
Phase 1, Part B: Unbiased Target Identification via Affinity Chromatography
In parallel to kinase screening, an unbiased approach is essential to identify non-kinase targets. Affinity chromatography coupled with mass spectrometry (MS) is a powerful method to "fish" for binding partners directly from a complex biological sample, such as a cancer cell lysate.[8][9][10]
Experimental Workflow for Affinity Chromatography:
Detailed Protocol:
-
Probe Synthesis:
-
Rationale: The core M7ATP molecule must be modified with a linker arm and a reactive group (e.g., NHS ester, alkyne for "click" chemistry) for immobilization. The linker's attachment point and length are critical to ensure it doesn't sterically hinder the compound's natural binding pose. The primary amine on M7ATP is a logical point for derivatization.
-
Step 1: Synthesize an M7ATP analog with a hexanoic acid linker attached to the 7-amino position.
-
Step 2: Activate the terminal carboxyl group of the linker for coupling to amine-functionalized sepharose beads.
-
-
Affinity Pulldown:
-
Rationale: AGS cell lysate is chosen as it is a cell line where M7ATP shows high efficacy.[2] A control experiment using beads without the immobilized compound is crucial to subtract non-specific binders.
-
Step 1: Culture AGS cells to ~80% confluency and harvest. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Step 2: Pre-clear the lysate by incubating with unconjugated sepharose beads to remove proteins that bind non-specifically to the matrix.
-
Step 3: Incubate the pre-cleared lysate with the M7ATP-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.
-
Step 4: Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove unbound proteins.
-
-
Elution and Identification:
-
Rationale: Elution can be done competitively (with excess free M7ATP) or non-competitively (with a low pH or denaturing solution like SDS-PAGE loading buffer). Competitive elution is preferred as it enriches for specific binders.
-
Step 1: Elute bound proteins by incubating the beads with 100 µM free M7ATP or, alternatively, by boiling in SDS loading buffer.
-
Step 2: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain.
-
Step 3: Excise unique bands present in the M7ATP lane but absent or reduced in the control lane.
-
Step 4: Perform in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Phase 3: Cellular Target Engagement Validation with CETSA
The lists of potential targets from kinase screening and affinity chromatography must be validated in a physiological context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose, as it measures direct target engagement inside intact cells.[11][12] The principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[13][14]
CETSA Experimental Protocol:
-
Melt Curve Generation:
-
Rationale: First, the baseline melting curve for each candidate protein must be determined to identify a suitable temperature for the dose-response experiment.
-
Step 1: Seed AGS cells in multiple plates. Treat cells with either vehicle (DMSO) or a saturating concentration of M7ATP (e.g., 10 µM) for 1 hour.
-
Step 2: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Step 3: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Step 4: Lyse the cells by freeze-thaw cycles.
-
Step 5: Pellet the precipitated, aggregated proteins by centrifugation at high speed (20,000 x g).
-
Step 6: Collect the supernatant containing the soluble protein fraction. Analyze the amount of each target protein remaining in the supernatant by Western Blot or ELISA.
-
Step 7: Plot the percentage of soluble protein against temperature to generate melting curves and identify the thermal shift induced by M7ATP.
-
-
Isothermal Dose-Response (ITDRF):
-
Rationale: This experiment determines the potency of target engagement in the cell. A single, challenging temperature is chosen from the melt curve (a temperature where the protein is partially denatured in the absence of the drug).
-
Step 1: Treat AGS cells with a range of M7ATP concentrations (e.g., 0.1 nM to 30 µM) for 1 hour.
-
Step 2: Heat all samples to the pre-determined challenge temperature.
-
Step 3: Process the samples as described above (lysis, centrifugation).
-
Step 4: Quantify the amount of soluble target protein for each M7ATP concentration.
-
Step 5: Plot the amount of stabilized protein against the drug concentration to generate a dose-response curve and calculate an EC₅₀ for target engagement.
-
Interpreting the Data:
A successful CETSA experiment will show a rightward shift in the melting curve and a sigmoidal dose-response curve. This provides strong evidence that M7ATP directly binds and stabilizes the candidate protein in a living cell. Comparing the CETSA EC₅₀ with the cellular GI₅₀ (from antitumor assays) can provide crucial links between target engagement and the observed phenotype.
Conclusion: Synthesizing a Unified Profile
The power of this multi-phase approach lies in the integration of orthogonal datasets. A high-confidence target for M7ATP would ideally be identified as a potent hit in the kinase screen, be pulled down with high enrichment in the affinity chromatography experiment, and demonstrate a clear thermal shift and dose-dependent stabilization in the CETSA assay. Discrepancies between the datasets are equally informative—a protein identified by affinity-MS but not validated by CETSA may be an indirect binder or a false positive. Conversely, a kinase hit that does not show engagement in CETSA may be due to poor cell permeability of the compound.
By systematically applying this rigorous workflow, researchers can move this compound from a compound with an enigmatic mechanism to a well-characterized clinical candidate with a clearly defined on-target and off-target profile, paving the way for rational drug development and ultimately, safer and more effective therapies.
References
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]
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Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. Available at: [Link]
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Xie, C., et al. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm. Available at: [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]
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Aryal, S. (2022). Chromatography- Principle, Types, Steps, Uses, Diagram. Microbe Notes. Available at: [Link]
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Lomenick, B., et al. (2011). Small molecule target identification using photo-affinity chromatography. Methods in Molecular Biology. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation. Universidade do Minho Repository. Available at: [Link]
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Milletti, F., & Vulpetti, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]
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BMG Labtech. (2021). Competitive high-throughput analysis of kinase inhibitor binding kinetics. BMG Labtech. Available at: [Link]
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Liu, T., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]
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The Lynchpin Scaffold: Unveiling the Antitumor Potential of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncology research, the quest for novel molecular scaffolds that can be elaborated into potent and selective anti-cancer agents is relentless. One such scaffold that has garnered significant interest is the thieno[2,3-b]pyrazine core. This guide delves into the comparative efficacy of derivatives of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate , a key synthetic intermediate, across various tumor models. While the parent compound itself is primarily a foundational building block, its structural modification has given rise to a series of derivatives with promising antitumor activities. This guide will provide an in-depth analysis of the structure-activity relationships of these derivatives, their differential efficacy in various cancer cell lines, and the mechanistic insights gleaned from key cellular assays.
From Scaffold to Selective Agents: The Rationale for Derivatization
The thieno[2,3-b]pyrazine nucleus is a privileged heterocyclic system in medicinal chemistry, known to interact with various biological targets. The strategic placement of an amino group at the 7-position of the this compound scaffold offers a prime site for chemical modification through reactions like the Buchwald-Hartwig cross-coupling. This allows for the introduction of a diverse array of (hetero)aryl groups, enabling a systematic exploration of the chemical space and its impact on anti-proliferative activity. The rationale behind this approach is to identify substituents that can enhance the molecule's affinity and selectivity for cancer-specific targets, thereby improving its therapeutic index.
Comparative Efficacy of this compound Derivatives Across Tumor Models
The antitumor potential of a library of novel Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been evaluated in a panel of four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460).[1][2][3][4] The growth inhibitory effects were quantified using the Sulforhodamine B (SRB) assay, with the results presented as GI50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Comparative Growth Inhibitory Activity (GI50, µM) of Key Derivatives
| Compound ID | R Group (Substituent at 7-amino position) | AGS (Gastric) | CaCo-2 (Colorectal) | MCF7 (Breast) | NCI-H460 (Lung) |
| 2b | 2-Methoxyphenyl | >50 | 11.2 | >50 | >50 |
| 2c | 3-Methoxyphenyl | 10.5 | 13.5 | >50 | 38.7 |
| 2f | 3,4-Dimethoxyphenyl | 9.5 | 10.1 | 35.8 | 29.3 |
| 2g | 3,5-Dimethoxyphenyl | 7.8 | 15.2 | 42.1 | 30.5 |
Data synthesized from Rodrigues et al., 2021.[1][2][3][4]
Expert Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR insights. The introduction of methoxy substituents on the phenyl ring appears to be crucial for activity. Notably, the dimethoxylated derivatives 2f and 2g exhibited the most potent activity, particularly against the AGS gastric cancer cell line, with GI50 values of 9.5 µM and 7.8 µM, respectively.[1][2][3][4] The position of the methoxy group also influences selectivity. For instance, the 2-methoxy derivative 2b showed selective activity against the CaCo-2 cell line. These findings underscore the importance of the electronic and steric properties of the substituent at the 7-position in modulating the antitumor efficacy and tumor cell line selectivity of this class of compounds.
Mechanistic Deep Dive: Elucidating the Mode of Action
To understand the cellular mechanisms underlying the observed growth inhibition, the most promising compounds were subjected to further investigation, focusing on their effects on the cell cycle and their ability to induce apoptosis.
Cell Cycle Analysis
The influence of compounds 2b , 2f , and 2g on the cell cycle distribution of the AGS gastric adenocarcinoma cell line was investigated using flow cytometry after propidium iodide staining. The results indicated that for the most active compound, 2g , a significant number of dead cells led to an atypical cell cycle profile, suggesting a potent cytotoxic effect that may not be directly linked to a specific cell cycle checkpoint arrest.[1][2][3][4]
Apoptosis Induction
The ability of these compounds to induce programmed cell death (apoptosis) was assessed using an Annexin V-FITC/PI dual staining assay followed by flow cytometry. Interestingly, even for the most potent compound, 2g , the results showed that the observed cell death was not primarily due to apoptosis.[1][2][3][4] This suggests that these thieno[2,3-b]pyrazine derivatives may exert their cytotoxic effects through an alternative, non-apoptotic cell death pathway, a finding that warrants further investigation.
Experimental Protocols: A Guide for Reproducibility
To ensure scientific rigor and enable the reproduction of these findings, detailed protocols for the key assays are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add propidium iodide (PI) staining solution to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizing the Scientific Workflow
To provide a clear overview of the experimental process and the underlying biological principles, the following diagrams have been generated.
Caption: Experimental workflow from scaffold to mechanistic insights.
Caption: Principle of the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
References
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Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M. J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(11), pdb-prot087319. [Link]
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Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in cytometry, 1(7), 7-5. [Link]
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A Comparative Benchmarking Guide: Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Versus Standard-of-Care Agents in Gastrointestinal Adenocarcinoma Models
Introduction: The Quest for Novel Therapeutic Scaffolds in Oncology
In the landscape of oncological research, the thieno[2,3-b]pyrazine core has emerged as a privileged scaffold, demonstrating potential as a modulator of critical cell signaling pathways. Its derivatives are frequently investigated as kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1] This guide introduces Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate , a novel investigational compound, and provides a comprehensive head-to-head performance benchmark against established therapeutic agents in clinically relevant models of gastrointestinal cancer.
Recent studies have highlighted the antitumor potential of derivatives of this compound, particularly against gastric and colorectal adenocarcinoma cell lines.[2][3][4] These findings necessitate a rigorous comparison with current standard-of-care drugs to ascertain its relative potency and potential mechanistic advantages. This document is intended for researchers, scientists, and drug development professionals, offering an objective, data-driven comparison to inform further preclinical and translational research.
We will benchmark our investigational compound against two classes of established drugs:
-
Targeted Therapy: Regorafenib , an oral multi-kinase inhibitor that targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[2][5][6] It is clinically approved for the treatment of metastatic colorectal cancer.[7][8]
-
Cytotoxic Chemotherapy: 5-Fluorouracil (5-FU) and Oxaliplatin , cornerstones of combination chemotherapy regimens (e.g., FOLFOX) for gastric and colorectal cancers.[9][10][11][12] 5-FU is an antimetabolite that disrupts DNA synthesis, while Oxaliplatin is a platinum-based agent that forms DNA adducts, leading to apoptosis.[13][14][15]
This guide will present comparative data on cytotoxicity and delve into the mechanistic underpinnings of the observed cellular responses through cell cycle and apoptosis analysis. Detailed, field-proven protocols are provided to ensure the reproducibility and self-validation of the presented findings.
Comparative In Vitro Cytotoxicity
The primary determinant of a novel compound's potential is its ability to inhibit cancer cell growth. We evaluated the cytotoxic effects of this compound and our panel of benchmark drugs against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (CaCo-2) cell lines. The 50% growth inhibition (GI50) values were determined using the Sulforhodamine B (SRB) assay after 72 hours of continuous drug exposure.
Table 1: Comparative GI50 Values (µM) in Gastrointestinal Cancer Cell Lines
| Compound | AGS (Gastric Adenocarcinoma) | CaCo-2 (Colorectal Adenocarcinoma) | Primary Mechanism of Action |
| This compound (Investigational) | Data to be determined | Data to be determined | Putative Kinase Inhibitor |
| Regorafenib | ~2.6 - 10[16] | ~2.6 - 10[16] | Multi-kinase Inhibitor[2] |
| 5-Fluorouracil | ~12.5[17] | ~7.0[18] | Thymidylate Synthase Inhibitor[13][15] |
| Oxaliplatin | Data not readily available | ~5.0 - 13.8[15][19] | DNA Adduct Formation[14] |
Note: GI50 values are approximate and can vary based on experimental conditions. The provided values are derived from existing literature for benchmark drugs.
Mechanistic Insights: Unraveling the Mode of Action
Understanding how a compound elicits its cytotoxic effects is paramount. We propose a series of experiments to dissect the mechanism of action of this compound in comparison to our benchmark agents. Initial studies on related compounds suggest a non-apoptotic cell death mechanism may be at play, making these investigations particularly salient.[2][3]
Cell Cycle Analysis
Disruption of the normal cell cycle is a hallmark of many anticancer agents. By treating AGS and CaCo-2 cells with the respective GI50 concentrations of each compound for 24 and 48 hours, we can analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle using propidium iodide staining and flow cytometry.
Table 2: Predicted Cell Cycle Arrest Profiles
| Compound | Predicted Cell Cycle Phase of Accumulation | Rationale |
| This compound | G1 or G2/M | Many kinase inhibitors induce arrest at G1 or G2/M checkpoints. |
| Regorafenib | G1 | Inhibition of signaling pathways like RAF/MEK/ERK often leads to G1 arrest. |
| 5-Fluorouracil | S-phase | Inhibition of DNA synthesis leads to an accumulation of cells in the S-phase.[13] |
| Oxaliplatin | G2/M | DNA damage often triggers the G2/M checkpoint to prevent mitosis of damaged cells.[14] |
Apoptosis Induction
To quantify the induction of programmed cell death, we will employ an Annexin V and Propidium Iodide (PI) co-staining assay. Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Caption: Apoptosis detection using Annexin V and Propidium Iodide (PI).
Experimental Protocols
The following protocols are provided as a standardized methodology for the comparative experiments described in this guide. Adherence to these protocols is crucial for generating reproducible and reliable data.
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies cell density based on the measurement of total cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Steps:
-
Cell Plating: Harvest and count AGS or CaCo-2 cells. Seed cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours.[7][20]
-
Compound Addition: Add serial dilutions of this compound and benchmark drugs to the plates. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[21]
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.[13]
-
Staining: Add 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.[1]
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[21]
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 values using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the preparation of cells for the analysis of DNA content.
Detailed Steps:
-
Cell Treatment: Seed 1-2 x 10^6 cells in 6-well plates. After 24 hours, treat with the GI50 concentration of each compound for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes at 4°C.[8]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Use modeling software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[8][22]
Protocol 3: Apoptosis Assay by Annexin V & PI Staining
This protocol allows for the differentiation between healthy, early apoptotic, and late apoptotic/necrotic cells.
Detailed Steps:
-
Cell Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).[2][23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[2] Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of this compound. The presented protocols for assessing cytotoxicity, cell cycle perturbation, and apoptosis induction will allow for a direct and objective comparison against the multi-kinase inhibitor Regorafenib and the standard chemotherapeutic agents 5-Fluorouracil and Oxaliplatin.
The data generated from these experiments will be crucial in positioning this novel compound within the current therapeutic landscape. Should the compound demonstrate potent cytotoxicity and a unique mechanism of action (e.g., non-apoptotic cell death), further investigation into its specific molecular targets would be warranted. A logical next step would be to perform in vitro kinase inhibition assays against a panel of relevant kinases, such as VEGFR, PDGFR, and other kinases implicated in gastrointestinal cancers, to elucidate its precise inhibitory profile. The successful outcome of these foundational studies will pave the way for more advanced preclinical evaluations, including in vivo efficacy and safety studies.
References
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4823. Available from: [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Center for Biotechnology Information. Available from: [Link]
-
Rodrigues, J. M., Calhelha, R. C., Nogueira, A., Ferreira, I. C. F. R., Barros, L., & Queiroz, M.-J. R. P. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. PubMed. Available from: [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available from: [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available from: [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available from: [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Chicago. Available from: [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. UC San Diego. Available from: [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available from: [Link]
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Gourdier, I., Delord, J. P., & Bugat, R. (2003). Oxaliplatin: a review in the era of molecularly targeted therapy. Current Medical Research and Opinion. Available from: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available from: [Link]
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Canadian Cancer Society. (n.d.). Chemotherapy for colorectal cancer. Canadian Cancer Society. Available from: [Link]
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National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Available from: [Link]
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Synapse. (2024). What is the mechanism of Oxaliplatin? Patsnap. Available from: [Link]
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Amber Lifesciences. (2024). Sorafenib Guide: Dosage, Side Effects, and Treatment Benefits. Amber Lifesciences. Available from: [Link]
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Canadian Cancer Society. (n.d.). Chemotherapy for stomach cancer. Canadian Cancer Society. Available from: [Link]
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Eser, K., Sezer, E., Erçolak, V., İnal, A., Ata, A., Basır, H., & Berkeşoğlu, M. (2021). Investigation of Regorafenib Efficacy in Patients with Metastatic Colorectal Carcinoma in Relation to the Delivered Dose Intensity/Body Surface Area. Mersin University Faculty of Medicine. Available from: [Link]
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Bridging the Gap: A Comparative Guide to Correlating In Silico Docking with In Vitro Results for Thienopyrazine Derivatives
In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount. This guide provides a comprehensive comparison of in silico molecular docking with in vitro experimental data, focusing on the promising class of thienopyrazine derivatives. As researchers, scientists, and drug development professionals, understanding the correlation between predicted binding affinities and actual biological activity is crucial for efficient lead optimization and candidate selection. A strong correlation not only validates the computational model but also instills confidence in its predictive power for guiding further drug design efforts.[1]
This guide will navigate through the nuances of setting up a robust framework for this correlation, from the initial computational docking of thienopyrazine derivatives to their synthesis and subsequent biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Crucial Role of Thienopyrazines and their Analogs in Drug Discovery
Thienopyrazines and their structural relatives, such as thienopyrimidines and thienopyridines, are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural resemblance to purines makes them ideal scaffolds for targeting a variety of enzymes, particularly protein kinases.[2][3] Deregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus for therapeutic intervention.[2] The thienopyrimidine scaffold, for instance, is a bioisostere of the 4-aminoquinazoline core found in approved anticancer drugs like gefitinib and erlotinib. Numerous studies have explored thieno-fused pyrimidine and pyridine derivatives as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), p38α Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase 2 (JAK2).[4][5][6][7]
In Silico Molecular Docking: Predicting Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[8] The primary goal is to predict the binding mode and affinity, often represented by a docking score.
Experimental Protocol: In Silico Docking of Thienopyrazine Derivatives against a Protein Kinase
This protocol outlines a generalized workflow for performing molecular docking of a series of thienopyrazine derivatives against a protein kinase, for example, VEGFR-2.
1. Receptor Preparation:
- Obtain the 3D crystal structure of the target protein, preferably with a co-crystallized ligand, from the Protein Data Bank (PDB). For VEGFR-2, a relevant PDB ID would be 4ASD.
- Prepare the protein using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.
- Define the binding site or "grid box" for docking. This is typically centered on the co-crystallized ligand or a known active site.
2. Ligand Preparation:
- Draw the 2D structures of the thienopyrazine derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
- Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign partial charges to the ligand atoms.
3. Molecular Docking:
- Utilize a docking program such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.[2]
- Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
- Run the docking simulation. The program will generate a series of possible binding poses for each ligand within the receptor's active site and calculate a corresponding docking score.
4. Analysis of Docking Results:
- The output will be a set of docked poses for each thienopyrazine derivative, ranked by their docking scores (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding affinity.
- Visualize the top-ranked poses to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
In Vitro Experimental Validation: Measuring Biological Activity
The theoretical predictions from molecular docking must be validated through rigorous experimental testing.[1] In vitro assays provide quantitative measures of the biological activity of the synthesized compounds, most commonly the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 values of thienopyrazine derivatives against a target kinase.
1. Reagents and Materials:
- Recombinant human kinase (e.g., VEGFR-2)
- Substrate peptide
- ATP (Adenosine triphosphate)
- Synthesized thienopyrazine derivatives
- A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- Multi-well plates
- Plate reader
2. Assay Procedure:
- Prepare a series of dilutions of the thienopyrazine test compounds.
- In a multi-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the specified time.
- Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, with a plate reader. The signal is typically inversely proportional to the kinase activity.
3. Data Analysis:
- Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value for each compound. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Correlating In Silico and In Vitro Data: The Moment of Truth
The core of this guide is the comparison and correlation of the computational and experimental data. A good correlation provides strong evidence that the docking protocol is accurately predicting the binding affinity and can be used for virtual screening of larger compound libraries.
Data Presentation and Analysis
The docking scores and IC50 values for a series of thienopyrazine derivatives should be summarized in a clear and concise table.
| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| TPZ-01 | -9.5 | 0.5 |
| TPZ-02 | -8.8 | 1.2 |
| TPZ-03 | -10.2 | 0.1 |
| TPZ-04 | -7.5 | 5.8 |
| TPZ-05 | -9.9 | 0.3 |
To visually assess the relationship between the two sets of data, a scatter plot is generated, with the docking scores on the x-axis and the corresponding pIC50 values ( -log(IC50) in Molar) on the y-axis.
A statistical measure, such as the Pearson correlation coefficient (r), is calculated to quantify the strength and direction of the linear relationship between the docking scores and the pIC50 values. An r-value close to -1 indicates a strong negative correlation, which is desirable as a more negative docking score (stronger predicted binding) should correspond to a higher pIC50 (stronger inhibitory activity).
It is important to note that a perfect correlation is rarely achieved due to the inherent simplifications in docking algorithms and the complexities of biological systems.[9] However, a statistically significant correlation provides confidence in the predictive power of the in silico model.
Visualizing the Workflow and Logical Relationships
To better illustrate the interconnectedness of the computational and experimental workflows, the following diagrams are provided.
Caption: A comprehensive workflow illustrating the key stages of correlating in silico docking with in vitro results for thienopyrazine derivatives.
Caption: A diagram illustrating the logical relationship between docking scores and in vitro biological activity metrics.
Conclusion
The correlation of in silico docking with in vitro experimental results is a critical validation step in modern drug discovery. For promising scaffolds like thienopyrazines and their analogs, establishing a robust correlation can significantly accelerate the identification of potent and selective kinase inhibitors. By following the detailed protocols and analytical methods outlined in this guide, researchers can enhance the efficiency and reliability of their drug design and development efforts. While computational tools provide invaluable insights, they are most powerful when used in concert with and validated by experimental data.
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Heravi, M. M., Feiz, A., & Bazgir, A. (2019). Recent Advances in the Chemistry and Synthesis of Thienopyrazine, Pyrrolopyrazine and Furopyrazine Derivatives. Current Organic Chemistry, 23(24), 2635–2663. Available from: [Link]
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El-Sayed, N. F., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][10][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1058. Available from: [Link]
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Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21-24. Available from: [Link]
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El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. Available from: [Link]
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Alsantali, R. I., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. ResearchGate. Available from: [Link]
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel Bioactive Compounds: A Case Study with Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
In the landscape of drug discovery, the identification of novel bioactive compounds frequently outpaces our understanding of their precise molecular mechanisms. Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, a thienopyrazine derivative, has demonstrated compelling anti-tumor activity, particularly against gastric adenocarcinoma cells.[1][2] Intriguingly, initial studies suggest a non-apoptotic mechanism of cell growth inhibition, pointing towards a novel mode of action that warrants a thorough investigation.[1][2]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the mechanism of action of such a compound where the primary molecular target is unknown. We will use this compound as a case study to illustrate a multi-faceted, orthogonal approach, ensuring scientific rigor and building a robust body of evidence. The core principle of this guide is to employ a series of complementary experimental strategies to first identify potential protein targets and then to validate these interactions and their functional consequences.
The Strategic Workflow: From Target Discovery to Mechanism Validation
A successful investigation into a novel compound's mechanism of action requires a logical and iterative experimental workflow. The journey begins with broad, unbiased screening methods to generate initial hypotheses about the compound's molecular targets. These initial findings are then rigorously tested and refined through a series of orthogonal, more focused assays. This iterative process is crucial for building a compelling and accurate model of the drug's mechanism of action.
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Safety Operating Guide
Guide to the Proper Disposal of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
Immediate Safety Briefing & Executive Summary
Core Principle: All waste containing this compound, including pure solid, solutions, contaminated labware, and spill cleanup materials, must be collected, labeled, and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.[4] Under no circumstances should this chemical or its rinseate be disposed of down the drain or in regular trash. [5][6]
Hazard Identification and Risk Assessment
The primary risk associated with Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate stems from its classification as a heterocyclic aromatic amine. This class of compounds requires careful handling to minimize exposure and environmental release.[1]
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Category | Basis of Assessment | Recommended Precautions & PPE |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Inferred from the analogous Thieno[2,3-b]pyrazine-6-carboxylic acid.[3] | Avoid ingestion, skin contact, and inhalation of dust. Handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses with side shields. |
| Skin & Eye Irritation | Inferred from the analogous acid structure.[3] | Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. |
| Mutagenicity/Carcinogenicity | Aromatic amines as a class are associated with these risks.[2] | Handle as a potential mutagen. Minimize all routes of exposure. |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[2] Environmental fate is not well-studied, so release must be prevented.[7] | Do not release into the environment.[8] All waste must be collected for approved disposal. |
Standard Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance with standard laboratory safety practices and regulations such as the Resource Conservation and Recovery Act (RCRA).[5]
Phase 1: Waste Segregation at the Point of Generation
The first and most critical step is proper segregation.[9] Never mix waste streams unless explicitly instructed by your EHS office.
-
Identify Waste Type: Determine the form of the waste:
-
Solid Waste: Unused or expired pure compound.
-
Liquid Waste: Solutions containing the compound (e.g., in organic solvents or aqueous buffers).
-
Contaminated Sharps: Needles or broken glass.
-
Contaminated Labware: Pipette tips, vials, gloves, bench paper.
-
-
Segregate Incompatibles: Keep this waste stream separate from other chemical wastes, particularly:
-
Strong Acids: The amine group is basic and can react exothermically.
-
Strong Oxidizing Agents: Organic compounds can react violently with oxidizers.[10]
-
Halogenated vs. Non-Halogenated Solvents: If the compound is in a solvent, use the appropriate liquid waste container. Mixing can complicate disposal and increase costs.[11]
-
Phase 2: Containerization and Labeling
Proper containment and labeling are non-negotiable for safety and compliance.[9]
-
Select the Right Container:
-
Solid Waste: A sealable, wide-mouth High-Density Polyethylene (HDPE) or glass container.
-
Liquid Waste: A compatible, screw-cap solvent waste container (e.g., HDPE or glass for organic solvents). Ensure the container material will not react with the waste.[12]
-
Contaminated Labware: A sturdy, labeled plastic bag or a lined cardboard box designated for solid chemical waste.
-
-
Label Correctly and Completely: Use a "Hazardous Waste" label provided by your EHS department. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.[10]
-
All components of a mixture, including solvents, with estimated percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for the temporary storage of hazardous waste.[10]
-
Designate the SAA: This area must be at or near the point of generation and under the control of the lab personnel. A designated section of a fume hood or a labeled secondary containment bin is common.
-
Use Secondary Containment: Liquid waste containers must be kept in a secondary containment tray or bin to catch any potential leaks.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when adding waste.[10]
-
Monitor Accumulation: Do not overfill containers; leave at least one inch of headspace for liquids to allow for expansion.[10] Adhere to institutional limits on the volume and duration of waste storage in an SAA.
Phase 4: Final Disposal via EHS
Laboratory personnel should never transport hazardous waste themselves.[4]
-
Request Pickup: Once a waste container is full or has reached its storage time limit, submit a chemical waste pickup request to your institution's EHS department.
-
Maintain Records: Keep a detailed log of all hazardous waste generated and disposed of. This is crucial for regulatory compliance.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely.[4]
-
Evacuate and Alert: If a significant amount is spilled, especially in a poorly ventilated area, evacuate personnel and alert your supervisor and EHS.
-
Small Spills (Solid):
-
Wear appropriate PPE (lab coat, gloves, safety glasses).
-
Gently sweep the solid material into a dustpan to avoid creating airborne dust.
-
Place the material into a hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect all cleanup materials (wipes, gloves) as hazardous solid waste.[4]
-
-
Small Spills (Liquid):
-
Contain the spill with absorbent pads or sand.
-
Once absorbed, scoop the material into a hazardous waste container.
-
Decontaminate the area and dispose of all cleanup materials as hazardous waste.[8]
-
Empty Container Disposal
An "empty" container that held this compound is not considered regular trash.[13]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid chemical waste.[13] For a compound with inferred high toxicity, it is best practice to collect all three rinses.
-
Deface Label: Completely remove or deface the original chemical label.[12]
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or glass recycling, per your institution's policy.
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- 7. piat.org.nz [piat.org.nz]
- 8. skcinc.com [skcinc.com]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ic.ptb.de [ic.ptb.de]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Handling of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: A Guide to Personal Protective Equipment
For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in the handling of Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate must adhere to the following personal protective equipment (PPE) guidelines to ensure occupational safety and mitigate exposure risks. This guide provides a detailed operational plan, from PPE selection to disposal, grounded in established safety protocols for analogous chemical compounds.
Core Principles of Protection
The selection and use of PPE are the last line of defense against chemical exposure in the laboratory. The primary goal is to create a barrier between the researcher and the potentially hazardous material. This principle is paramount when dealing with novel or under-documented compounds like this compound. All laboratory personnel must be trained in the proper use and limitations of their PPE.[5]
Recommended Personal Protective Equipment
Based on the hazard profile of related thienopyrazine and aminocarboxylate compounds, the following PPE is required for all procedures involving this compound.
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes, aerosols, and airborne particles. Standard safety glasses are insufficient. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a disposable gown or clean lab coat | Prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. Gowns should be fluid-resistant. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. For situations with potential for vapor or aerosol generation, a full-face respirator with appropriate cartridges may be required.[1] |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Procedural Guidance: Donning and Doffing PPE
The following step-by-step process ensures the safe application and removal of PPE to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, disposable gown or lab coat, ensuring complete coverage of the torso.
-
Respirator: If required, perform a seal check on the fit-tested N95 respirator or ensure the proper fit of a full-face respirator.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield.
-
Gloves: Don the first pair of nitrile or neoprene gloves, ensuring they overlap the cuffs of the gown. Don a second pair of gloves over the first.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Gown/Lab Coat: Untie or unfasten the gown and peel it away from the body, turning it inside out as it is removed. Dispose of it in the appropriate waste container.
-
Eye and Face Protection: Remove the face shield and goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Sources
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
